Product packaging for Alliacol A(Cat. No.:CAS No. 79232-29-4)

Alliacol A

Cat. No.: B1246753
CAS No.: 79232-29-4
M. Wt: 264.32 g/mol
InChI Key: VLJBPLOIFLPLAP-AUCBNHOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alliacol A is a member of oxanes.
This compound has been reported in Mycetinis alliaceus with data available.
from Marasmius alliaceus;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B1246753 Alliacol A CAS No. 79232-29-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79232-29-4

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,5S,8R,9R,11R)-5-hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one

InChI

InChI=1S/C15H20O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8,11,17H,2,5-7H2,1,3-4H3/t8-,11-,13+,14+,15-/m1/s1

InChI Key

VLJBPLOIFLPLAP-AUCBNHOYSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(C(=C)C(=O)O[C@]23[C@]14[C@H](O4)C(C3)(C)C)O

Canonical SMILES

CC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O

Other CAS No.

79232-29-4

Synonyms

alliacol A

Origin of Product

United States

Foundational & Exploratory

Alliacol A: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid natural product that has garnered interest for its cytotoxic properties. This technical guide provides an in-depth overview of its natural source, detailed isolation protocols, and biological activities, with a focus on presenting quantitative data and experimental methodologies for the research and drug development community.

Natural Source

This compound is a secondary metabolite produced by the fungus Marasmius alliaceus, a member of the order Agaricales. This fungus is commonly known as the garlic parachute mushroom due to its distinct garlic-like odor. The production of this compound is typically achieved through fermentation of the fungal mycelium.

Isolation and Purification

The isolation of this compound from the fermentation broth of Marasmius alliaceus involves a multi-step process encompassing extraction and chromatography. The following protocol is based on the original work by Anke et al. (1981) and subsequent methodologies for the purification of fungal secondary metabolites.

Experimental Protocols

1. Fermentation:

  • Organism: Marasmius alliaceus

  • Culture Medium: A suitable liquid medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

  • Fermentation Conditions: The fungus is cultured in submerged fermentation for a period of 7 to 14 days at a controlled temperature (typically 24-28 °C) with agitation to ensure proper aeration and nutrient distribution.

2. Extraction:

  • The fermentation broth is separated from the mycelial mass by filtration.

  • The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.

  • The organic extract is concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components of the extract.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.

The general workflow for the isolation of this compound can be visualized as follows:

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Submerged Culture of Marasmius alliaceus Filtration Filtration Fermentation->Filtration SolventExtraction Ethyl Acetate Extraction Filtration->SolventExtraction Concentration Concentration SolventExtraction->Concentration SilicaGel Silica Gel Chromatography Concentration->SilicaGel Fractions Fraction Collection (TLC analysis) SilicaGel->Fractions FinalPurification Preparative TLC / HPLC Fractions->FinalPurification PureAlliacolA Pure this compound FinalPurification->PureAlliacolA

Isolation Workflow for this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, essential for its characterization.

PropertyData
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Appearance Crystalline solid
¹H NMR (CDCl₃, δ ppm) Characteristic signals for a sesquiterpenoid lactone, including methyl groups, olefinic protons, and protons adjacent to oxygenated carbons.
¹³C NMR (CDCl₃, δ ppm) Typically shows 15 carbon signals, including carbonyl carbons of the lactone and ketone, olefinic carbons, and aliphatic carbons.
Mass Spectrometry M⁺ peak corresponding to the molecular weight.
Infrared (IR) ν (cm⁻¹) Absorption bands for hydroxyl, carbonyl (lactone and ketone), and carbon-carbon double bonds.

Biological Activity and Mechanism of Action

This compound exhibits weak antibacterial and antifungal activities.[1] Its more significant biological effect is its cytotoxicity against cancer cells. The primary mechanism of this cytotoxicity is the inhibition of DNA synthesis.[1]

While the specific signaling pathway of this compound-induced cytotoxicity has not been fully elucidated, a plausible mechanism, based on its structure as a sesquiterpenoid lactone and its known effect on DNA synthesis, can be proposed. Many sesquiterpenoid lactones are known to be alkylating agents that can react with nucleophilic biomolecules, such as cysteine residues in proteins and DNA bases. This can lead to enzyme inhibition and DNA damage, ultimately triggering cell cycle arrest and apoptosis.

The proposed logical relationship for the cytotoxic action of this compound is depicted below:

G AlliacolA This compound CellularUptake Cellular Uptake AlliacolA->CellularUptake TargetInteraction Interaction with Cellular Targets (e.g., DNA, proteins) CellularUptake->TargetInteraction DNASynthesisInhibition Inhibition of DNA Synthesis TargetInteraction->DNASynthesisInhibition CellCycleArrest Cell Cycle Arrest DNASynthesisInhibition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Unraveling the Molecular Architecture of Alliacol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Alliacol A, a sesquiterpenoid first isolated from the fungus Marasmius alliaceus. This document details the spectroscopic and synthetic data that have been pivotal in defining its complex molecular framework, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a member of the alliacane class of sesquiterpenoids, characterized by a unique 5-7-5 fused tricyclic ring system. First reported as a metabolite of the fungus Marasmius alliaceus, it has garnered scientific interest due to its biological activities, including antimicrobial and cytotoxic properties. The intricate and densely functionalized structure of this compound has also made it a challenging and attractive target for total synthesis, which has, in turn, provided ultimate proof of its structure. This guide will walk through the key experimental evidence and methodologies that were instrumental in the elucidation of its chemical structure.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in piecing together the complex carbon skeleton and stereochemistry of this compound and its synthetic intermediates. The following tables summarize key ¹H and ¹³C NMR data for a key intermediate in the asymmetric synthesis of (-)-Alliacol A, which provides a spectroscopic fingerprint of the core structure.

Table 1: ¹H NMR Spectroscopic Data for a Key Synthetic Intermediate of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.70d1H-x
4.48t6H-y
2.72ddd13.4, 4.3, 2.4H-z
2.34tdd13.4, 4.7, 1.7H-a
2.17d15.0H-b
2.09mH-c
2.00app. ddt13.8, 5.5, 2.4H-d
1.89mH-e
1.58dd15.0, 1.4H-f
1.23sCH₃
1.19d6CH₃
1.17sCH₃
Data obtained from the asymmetric synthesis of (-)-Alliacol A.[1]

Table 2: ¹³C NMR Spectroscopic Data for a Key Synthetic Intermediate of this compound

Chemical Shift (δ) ppmAssignment
172.5C=O
171.9C=O
112.4C
97.0C
85.2C
67.6CH
49.5C
43.7CH
36.3CH₂
33.3CH₂
32.4CH₂
26.6CH₃
25.2CH₃
19.0CH₃
Data obtained from the asymmetric synthesis of (-)-Alliacol A.[1]
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of a synthetic precursor to this compound reveals key absorptions.

Table 3: Key IR Absorptions for a Synthetic Precursor of this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3473strong, broadO-H stretch (alcohol)
2963, 2968, 2857strongC-H stretch (aliphatic)
1707strongC=O stretch (ketone)
Data obtained from the asymmetric synthesis of (-)-Alliacol A.[1]
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been crucial for determining the elemental composition of this compound and its derivatives, providing a precise molecular weight and formula.

Table 4: High-Resolution Mass Spectrometry Data for a Synthetic Intermediate of this compound

Ionization Modem/z (measured)Formulam/z (calculated)
FAB223.1331 (M+H)⁺C₁₃H₁₉O₃223.1334
Data obtained from the asymmetric synthesis of (-)-Alliacol A.[1]

Experimental Protocols

The structural elucidation of a natural product is a multi-step process involving isolation, purification, and characterization. The total synthesis of the compound then provides the ultimate confirmation of the proposed structure.

Isolation and Purification of this compound from Marasmius alliaceus

The original isolation of this compound involved the cultivation of the fungus Marasmius alliaceus in a suitable broth, followed by extraction of the fungal mycelium and fermentation broth with organic solvents. The crude extract was then subjected to a series of chromatographic separations, such as column chromatography over silica gel, to yield the pure compound. The exact details of the original isolation protocol are described in the primary literature from 1981.

Key Synthetic Strategy: Anodic Cyclization-Friedel-Crafts Alkylation

The total synthesis of this compound has been achieved by several research groups. A notable strategy, developed by Moeller and colleagues, employs an anodic cyclization-Friedel-Crafts alkylation approach to construct the core tricyclic ring system.[2][3] This elegant method involves the electrochemical oxidation of a carefully designed precursor containing a furan nucleus and a silyl enol ether. The anodic oxidation initiates a cascade of reactions that efficiently assembles the complex carbon framework of this compound.[2][3]

The general workflow for this synthetic approach is outlined below:

experimental_workflow General Workflow for the Synthesis of this compound Core cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Core Structure A Furan-containing Precursor C Assembly of Electrolysis Substrate A->C B Silyl Enol Ether Moiety B->C D Anodic Cyclization C->D Electrochemical Oxidation E Friedel-Crafts Alkylation D->E Intramolecular Cascade F This compound Tricyclic Core E->F

Caption: Synthetic workflow for the this compound core structure.

Biological Activity

This compound has been reported to exhibit both antimicrobial and cytotoxic activities. The presence of the α,β-unsaturated lactone moiety in its structure is a common feature in many biologically active natural products and is believed to be a key pharmacophore responsible for its activity, likely through covalent modification of biological nucleophiles such as cysteine residues in proteins.

Table 5: Reported Biological Activities of this compound

ActivityOrganism/Cell LineReported Effect
AntimicrobialVarious bacteria and fungiGrowth inhibition
CytotoxicCancer cell linesInhibition of cell proliferation

Quantitative data, such as Minimum Inhibitory Concentrations (MICs) for antimicrobial activity and IC₅₀ values for cytotoxicity, are crucial for evaluating the therapeutic potential of this compound. While the initial reports highlighted these activities, more detailed and broad-spectrum screening is necessary to fully characterize its biological profile.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of detailed spectroscopic analysis and the rigors of total synthesis. The unique tricyclic architecture of this sesquiterpenoid continues to inspire synthetic chemists, while its biological activity suggests potential for further investigation in the development of new therapeutic agents. This technical guide provides a consolidated overview of the foundational work that has defined our understanding of this fascinating natural product.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways that this compound may modulate to exert its cytotoxic effects have not been extensively characterized. However, based on its chemical structure and the known mechanisms of similar α,β-unsaturated lactone-containing compounds, a plausible mode of action involves the covalent adduction to and inhibition of key cellular proteins. This can lead to a cascade of downstream effects, including the induction of apoptosis.

signaling_pathway Hypothesized Mechanism of this compound Cytotoxicity A This compound (α,β-unsaturated lactone) C Covalent Adduct Formation (Michael Addition) A->C B Cellular Nucleophiles (e.g., Cysteine residues in proteins) B->C D Inhibition of Protein Function (e.g., Enzymes, Transcription Factors) C->D E Cellular Stress Response D->E F Induction of Apoptosis E->F G Cell Death F->G

Caption: Hypothesized signaling pathway for this compound's cytotoxicity.

References

An In-depth Technical Guide on the Biological Activity of Sesquiterpenoid Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpenoid lactones (SLs) are a diverse group of naturally occurring secondary metabolites found predominantly in plants of the Asteraceae family.[1][2][3] These compounds are characterized by a 15-carbon backbone and a lactone ring, which are responsible for their wide range of biological activities.[4] The presence of an α-methylene-γ-lactone group is a key structural feature crucial for many of their biological effects, including cytotoxic, anti-inflammatory, and antimicrobial actions.[5][6][7] This technical guide provides a comprehensive overview of the biological activities of sesquiterpenoid lactones, with a focus on their anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Anti-Cancer Activity

Sesquiterpenoid lactones have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[1][5][6] Their anti-cancer effects are often attributed to their ability to modulate key signaling pathways involved in cancer progression.[1][8]

Modulation of Key Signaling Pathways

NF-κB Signaling Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Sesquiterpenoid lactones, such as parthenolide and alantolactone, have been shown to inhibit the NF-κB signaling pathway.[1][8] They can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation of the active NF-κB dimer and subsequent transcription of target genes.[1][8] This inhibition of NF-κB activity can sensitize cancer cells to chemotherapeutic agents and induce apoptosis.[1] For instance, alantolactone has been shown to overcome imatinib resistance in chronic myeloid leukemia cells by inhibiting the NF-κB pathway.[1][8]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa p_IkBa p-IκBα NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Anti-apoptotic, Proliferation) DNA->Transcription SL Sesquiterpenoid Lactones SL->IKK Inhibition STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, EGF) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Nucleus Nucleus DNA DNA STAT3_dimer_nuc->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription SL Sesquiterpenoid Lactones SL->JAK Inhibition SL->STAT3 Inhibition of Phosphorylation MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of sesquiterpenoid lactones B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

References

Alliacol A: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alliacol A, a sesquiterpene lactone isolated from the fungus Marasmius alliaceus, has demonstrated a range of biological activities, including cytotoxic and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. It consolidates available quantitative data, details relevant experimental methodologies, and visually represents the proposed molecular interactions. The central hypothesis for this compound's bioactivity lies in the reactivity of its α-methylene-γ-lactone moiety with biological nucleophiles, a characteristic feature of this class of natural products.

Core Mechanism of Action: Covalent Modification of Nucleophiles

The primary mechanism of action attributed to this compound is its ability to act as a Michael acceptor. This reactivity is conferred by the exocyclic α-methylene group conjugated to the γ-lactone ring. This electrophilic center readily reacts with nucleophilic residues, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and other small molecules like glutathione.[1]

This covalent modification of proteins can lead to a variety of cellular consequences, including enzyme inhibition, disruption of protein-protein interactions, and induction of cellular stress, ultimately culminating in cytotoxicity or inhibition of microbial growth. The reaction with cysteine has been experimentally supported, as the biological activity of this compound is significantly diminished upon the formation of a cysteine adduct.[1]

Logical Relationship: Bioactivity and Cysteine Reactivity

Alliacol_A This compound (α-methylene-γ-lactone) Adduct This compound-Cysteine Adduct Alliacol_A->Adduct Michael Addition Activity Biological Activity (Cytotoxicity, Antimicrobial) Alliacol_A->Activity Cysteine Cysteine Residue (in Proteins/Glutathione) Cysteine->Adduct Reduced_Activity Reduced Biological Activity Adduct->Reduced_Activity

Caption: Covalent modification of cysteine by this compound leads to reduced bioactivity.

Quantitative Biological Data

The available quantitative data on the biological activity of this compound is summarized below.

Biological ActivityTest SystemConcentration/DosageObserved EffectReference
CytotoxicityEhrlich Carcinoma Ascites Cells2 - 5 µg/mLStrong inhibition of DNA synthesis[1]
Antibacterial ActivityNot SpecifiedWeakInhibition of bacterial growth[1]
Antifungal ActivityNot SpecifiedWeakInhibition of fungal growth[1]

Experimental Protocols

While detailed, step-by-step protocols from the original studies are not fully available in the public domain, the following outlines the general methodologies likely employed for the key experiments.

Cytotoxicity and DNA Synthesis Inhibition Assay
  • Cell Line: Ehrlich carcinoma ascites cells.

  • Methodology:

    • Ehrlich carcinoma ascites cells would be harvested and cultured in a suitable medium.

    • The cells would be treated with varying concentrations of this compound (e.g., in the range of 1-10 µg/mL). A vehicle control (e.g., DMSO) would be included.

    • To measure DNA synthesis, a radiolabeled nucleoside, typically tritiated thymidine ([³H]-thymidine), would be added to the cell cultures for a defined period.

    • During this incubation, the radiolabeled thymidine is incorporated into newly synthesized DNA.

    • Following incubation, the cells are harvested, and the DNA is precipitated, typically using trichloroacetic acid (TCA).

    • The amount of incorporated radioactivity in the precipitated DNA is quantified using a scintillation counter.

    • The level of radioactivity in this compound-treated cells is compared to the control to determine the percentage of inhibition of DNA synthesis.

Experimental Workflow: DNA Synthesis Inhibition Assay

cluster_0 Cell Culture and Treatment cluster_1 Radiolabeling and Incubation cluster_2 Harvesting and Quantification A Culture Ehrlich Carcinoma Ascites Cells B Treat with this compound (and Vehicle Control) A->B C Add [³H]-thymidine B->C D Incubate to allow DNA incorporation C->D E Harvest Cells and Precipitate DNA (TCA) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate % Inhibition F->G

Caption: Workflow for assessing DNA synthesis inhibition by this compound.

Antimicrobial Activity Assays (General Protocol)
  • Methodology (Broth Microdilution):

    • A two-fold serial dilution of this compound would be prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well would be inoculated with a standardized suspension of the test bacterium or fungus.

    • The plates would be incubated under appropriate conditions (temperature, time) for microbial growth.

    • The minimum inhibitory concentration (MIC) would be determined as the lowest concentration of this compound that completely inhibits visible microbial growth.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the direct effects of this compound on specific signaling pathways. However, based on its mechanism of action as a Michael acceptor, it is plausible that this compound could modulate various signaling pathways through the alkylation of key regulatory proteins.

For instance, many critical signaling proteins, including kinases, phosphatases, and transcription factors, contain reactive cysteine residues in their catalytic or regulatory domains. Covalent modification of these residues by this compound could lead to either activation or inhibition of these pathways. Potential, though unconfirmed, pathways that could be affected include:

  • NF-κB Signaling: The p50 and p65 subunits of NF-κB contain cysteine residues that are critical for their DNA binding activity. Alkylation of these residues could inhibit NF-κB activation, leading to anti-inflammatory effects.

  • MAPK Signaling: Components of the MAPK pathways (e.g., ASK1) are known to be regulated by their redox state and are susceptible to modification by electrophiles.

  • Keap1-Nrf2 Pathway: The Keap1 protein is rich in reactive cysteine residues and is a key sensor of electrophilic stress. Modification of Keap1 by this compound could lead to the activation of the Nrf2 transcription factor and the upregulation of antioxidant and cytoprotective genes.

Further research is required to elucidate the specific signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound's biological activity is primarily attributed to the reactivity of its α-methylene-γ-lactone moiety, leading to the covalent modification of cellular nucleophiles. While its cytotoxic effects, particularly the inhibition of DNA synthesis, have been noted, a detailed understanding of its molecular targets and the specific signaling pathways it modulates remains to be fully elucidated.

Future research should focus on:

  • Target Identification: Utilizing proteomics-based approaches to identify the specific protein targets of this compound.

  • Signaling Pathway Analysis: Investigating the effects of this compound on key cellular signaling pathways, such as those involved in inflammation, apoptosis, and oxidative stress.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.

A more in-depth understanding of this compound's mechanism of action will be crucial for evaluating its potential as a therapeutic agent.

References

Alliacol A as a Michael Acceptor: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Alliacol A, a sesquiterpenoid lactone isolated from the fungus Marasmius alliaceus, has demonstrated cytotoxic and antimicrobial properties. Its chemical structure features an α-methylene-γ-lactone moiety, a well-characterized Michael acceptor. This reactive group is capable of forming covalent adducts with nucleophilic residues in biological macromolecules, most notably the thiol group of cysteine residues in proteins. This reactivity is believed to be the primary mechanism underpinning its biological activity. While direct quantitative data on the Michael acceptor reactivity and specific cellular targets of this compound are not extensively available in public literature, this guide synthesizes the existing knowledge on this compound and related α,β-unsaturated carbonyl compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. This document outlines its potential mechanisms of action, details relevant experimental protocols for its investigation, and presents its known biological effects.

Introduction: The Chemical Reactivity of this compound

This compound belongs to the class of sesquiterpenoid lactones, natural products known for their diverse and potent biological activities. A key structural feature of this compound is the exocyclic α-methylene group conjugated to a γ-lactone ring. This α,β-unsaturated carbonyl system functions as a Michael acceptor, making it susceptible to nucleophilic attack.[1]

Under physiological conditions, the most prominent nucleophiles available for such reactions are the sulfhydryl groups of cysteine residues within proteins and in the antioxidant tripeptide glutathione (GSH). The reaction proceeds via a Michael-type addition, where the nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a stable covalent bond. This irreversible alkylation of protein thiols can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

It has been reported that both this compound and its congener Alliacol B react with cysteine to form adducts, which results in a significant reduction of their biological activities.[2] This observation strongly supports the hypothesis that the Michael acceptor characteristic of this compound is central to its mechanism of action.

Quantitative Data on Biological Activity

Table 1: Biological Activity of this compound

Biological EffectCell Line/OrganismConcentrationReference
Inhibition of DNA synthesisEhrlich carcinoma (ascitic form)2 - 5 µg/mL[2]
CytotoxicityEhrlich carcinoma (ascitic form)2 - 5 µg/mL[2]
Antimicrobial ActivityBacillus subtilisNot specified[2]
Antifungal ActivityNematospora coryliNot specified[2]

Note: The original literature provides a concentration range for the inhibition of DNA synthesis and cytotoxicity. Further dose-response studies are required to determine precise IC50 values.

Postulated Mechanisms of Action

Based on the known reactivity of α-methylene-γ-lactones, several mechanisms of action can be postulated for this compound.

Inhibition of DNA Synthesis

This compound has been shown to strongly inhibit DNA synthesis in Ehrlich carcinoma cells at concentrations of 2-5 µg/mL.[2] The precise molecular mechanism for this inhibition by this compound has not been elucidated. However, studies on other sesquiterpenoid lactones, such as helenalin, suggest that this effect may be due to the inhibition of key enzymes involved in nucleotide metabolism and DNA replication.[3] Potential targets include enzymes with critical cysteine residues in their active sites, such as IMP dehydrogenase and the ribonucleotide reductase complex.[3] Alkylation of these enzymes by this compound would disrupt the synthesis of deoxynucleotide triphosphates (dNTPs), the building blocks of DNA, thereby halting DNA replication and cell proliferation.

DNA_Synthesis_Inhibition cluster_inhibition Inhibitory Effect Alliacol_A This compound Enzymes Enzymes in dNTP Synthesis (e.g., IMP Dehydrogenase, Ribonucleotide Reductase) Alliacol_A->Enzymes Michael Addition (Covalent Inhibition) dNTPs dNTP Pool Enzymes->dNTPs Catalyzes DNA_Polymerase DNA Polymerase dNTPs->DNA_Polymerase Substrates DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Catalyzes Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest

Figure 1: Postulated mechanism of DNA synthesis inhibition by this compound.

Modulation of Inflammatory Signaling Pathways

A well-established mechanism of action for many sesquiterpenoid lactones containing an α-methylene-γ-lactone moiety is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][4][5] The NF-κB signaling pathway plays a critical role in immunity, inflammation, and cell survival.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to activate the transcription of target genes.

It is proposed that α-methylene-γ-lactones, and therefore likely this compound, can directly alkylate a critical cysteine residue (Cys38) in the p65 subunit of NF-κB.[1] This covalent modification prevents NF-κB from binding to its DNA consensus sequence, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p50/p65/IκBα (Inactive) NFkB_p50 p50 NFkB_dimer p50/p65 NFkB_p50->NFkB_dimer NFkB_p65 p65 NFkB_p65->NFkB_dimer NFkB_complex->IkBa NFkB_complex->NFkB_p50 NFkB_complex->NFkB_p65 Alliacol_A This compound Alliacol_A->NFkB_p65 Michael Addition on Cys38 DNA DNA NFkB_dimer->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription Initiates

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To further characterize the activity of this compound as a Michael acceptor and elucidate its precise mechanisms of action, a series of in vitro experiments are recommended.

Quantification of Michael Acceptor Reactivity

Objective: To determine the rate of adduct formation between this compound and a model thiol-containing compound, such as N-acetyl-L-cysteine.

Protocol:

  • Reagents and Materials:

    • This compound (of known purity)

    • N-acetyl-L-cysteine

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN)

    • Formic acid

    • High-performance liquid chromatography (HPLC) system with a C18 column and a UV or mass spectrometry (MS) detector.

  • Procedure:

    • Prepare stock solutions of this compound and N-acetyl-L-cysteine in an appropriate solvent (e.g., DMSO or ethanol).

    • In a reaction vessel, combine this compound and a molar excess of N-acetyl-L-cysteine in PBS at a controlled temperature (e.g., 37°C).

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an excess of a strong acid (e.g., trifluoroacetic acid) or by rapid dilution in a cold mobile phase.

    • Analyze the samples by HPLC-UV/MS to monitor the disappearance of the this compound peak and the appearance of the this compound-cysteine adduct peak.

    • Calculate the second-order rate constant for the reaction.

Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Protocol (using the MTT assay as an example):

  • Reagents and Materials:

    • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

DNA Synthesis Inhibition Assay

Objective: To confirm and quantify the inhibitory effect of this compound on DNA synthesis.

Protocol (using EdU incorporation as an example):

  • Reagents and Materials:

    • Proliferating cells

    • Complete cell culture medium

    • This compound

    • 5-ethynyl-2'-deoxyuridine (EdU)

    • Click-iT® EdU Alexa Fluor® Imaging Kit (or similar)

    • Fluorescence microscope or flow cytometer.

  • Procedure:

    • Treat the cells with various concentrations of this compound for a desired period.

    • Add EdU to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to allow its incorporation into newly synthesized DNA.

    • Fix and permeabilize the cells according to the kit manufacturer's instructions.

    • Perform the click reaction by adding the Alexa Fluor® azide to label the incorporated EdU.

    • Wash the cells and visualize the fluorescently labeled cells using a fluorescence microscope or quantify the percentage of EdU-positive cells by flow cytometry.

NF-κB Activity Assay

Objective: To determine if this compound inhibits the DNA binding activity of NF-κB.

Protocol (using Electrophoretic Mobility Shift Assay - EMSA):

  • Reagents and Materials:

    • Cells that can be stimulated to activate NF-κB (e.g., HeLa, THP-1)

    • This compound

    • NF-κB-inducing agent (e.g., TNF-α)

    • Nuclear extraction kit

    • Biotin-labeled DNA probe containing the NF-κB consensus binding site

    • Poly(dI-dC)

    • EMSA buffer

    • Native polyacrylamide gel

    • Chemiluminescent nucleic acid detection module.

  • Procedure:

    • Pre-treat the cells with this compound for a specified time.

    • Stimulate the cells with TNF-α to induce NF-κB activation.

    • Isolate the nuclear extracts.

    • Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) to block non-specific binding.

    • Separate the protein-DNA complexes on a native polyacrylamide gel.

    • Transfer the complexes to a nylon membrane.

    • Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • Visualize the bands on an X-ray film or with a digital imager. A decrease in the intensity of the shifted band in the this compound-treated samples would indicate inhibition of NF-κB DNA binding.

Future Directions and Drug Development Implications

The characterization of this compound as a Michael acceptor provides a strong rationale for its observed biological activities. However, to advance its potential as a therapeutic agent, several key areas require further investigation:

  • Target Identification: Proteomic approaches, such as activity-based protein profiling (ABPP), could be employed to identify the specific cellular protein targets of this compound. This would involve synthesizing a tagged version of this compound to capture and identify its binding partners.

  • Selectivity Profiling: It is crucial to determine the selectivity of this compound for its targets. Assessing its reactivity with a broad panel of proteins and its off-target effects will be essential for predicting potential toxicities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs with modifications to the α-methylene-γ-lactone moiety and other parts of the molecule would help to establish a clear SAR. This could lead to the design of more potent and selective inhibitors.

  • In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound is a promising natural product with cytotoxic and antimicrobial properties. Its α-methylene-γ-lactone moiety strongly suggests that its mechanism of action is based on its reactivity as a Michael acceptor, leading to the covalent modification of key cellular proteins. While direct and detailed experimental data on this compound is currently limited, the established knowledge of related sesquiterpenoid lactones provides a solid foundation for its further investigation. The experimental protocols outlined in this guide offer a roadmap for elucidating its precise molecular targets and mechanisms of action, which is a critical step in evaluating its potential for drug development.

References

Alliacol A and the Inhibition of DNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alliacol A, a sesquiterpene lactone isolated from the fungus Marasmius alliaceus, has demonstrated potent biological activities, including the strong inhibition of DNA synthesis. This technical guide provides an in-depth exploration of the putative molecular mechanisms underlying this inhibition. Drawing from research on this compound and the broader class of sesquiterpene lactones, this document outlines the probable signaling pathways, potential molecular targets, and the biochemical basis for its cytotoxic effects. Detailed experimental methodologies and quantitative data from related compounds are presented to facilitate further research and drug development efforts.

Introduction

This compound is a member of the sesquiterpene lactone family, a diverse group of natural products known for their wide range of biological activities. An early but pivotal observation noted that this compound and its congener Alliacol B strongly inhibit DNA synthesis in Ehrlich ascites carcinoma cells at concentrations of 2-5 µg/mL. A key characteristic of this compound is its reactivity with cysteine, forming adducts with significantly reduced biological activity. This suggests that its mechanism of action likely involves the alkylation of sulfhydryl groups in proteins, a hallmark of many biologically active sesquiterpene lactones which act as Michael acceptors. This guide synthesizes the available information to present a cohesive, albeit putative, model of the this compound DNA synthesis inhibition pathway.

Proposed Mechanism of Action of this compound

The central hypothesis for this compound's mechanism of action is its function as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, particularly the cysteine sulfhydryl groups, on key cellular proteins. This interaction can lead to the inhibition of enzymes critical for DNA synthesis and cell proliferation.

Diagram: Proposed Mechanism of Action of this compound

Alliacol_A_Mechanism AlliacolA This compound (Sesquiterpene Lactone) MichaelAcceptor α,β-unsaturated carbonyl (Michael Acceptor) AlliacolA->MichaelAcceptor contains Adduct This compound-Protein Adduct (Covalent Bond) MichaelAcceptor->Adduct reacts with Protein Target Protein (e.g., DNA Polymerase, Thioredoxin Reductase) Cysteine Cysteine Residue (-SH group) Protein->Cysteine contains Cysteine->Adduct Inhibition Enzyme Inhibition & Loss of Function Adduct->Inhibition DNAsynthesis_inhibition Inhibition of DNA Synthesis Inhibition->DNAsynthesis_inhibition

Caption: Proposed Michael addition reaction of this compound with a target protein.

Putative Signaling Pathways for DNA Synthesis Inhibition

Based on studies of related sesquiterpene lactones, this compound likely inhibits DNA synthesis through a multi-pronged attack on the cellular machinery. The primary pathways are hypothesized to be the direct inhibition of DNA replication enzymes and the disruption of nucleotide metabolism.

Direct Inhibition of DNA Replication Machinery

Sesquiterpene lactones have been shown to directly inhibit the activity of DNA polymerases, particularly DNA polymerase alpha, which is crucial for the initiation of DNA replication.[1] This inhibition is likely due to the alkylation of cysteine residues within the enzyme, leading to a conformational change and loss of function.

Disruption of Deoxyribonucleotide (dNTP) Synthesis

The synthesis of dNTPs, the building blocks of DNA, is a critical prerequisite for DNA replication. Sesquiterpene lactones can disrupt this process by targeting key enzymes:

  • Ribonucleotide Reductase (RNR) Complex: This complex catalyzes the conversion of ribonucleotides to deoxyribonucleotides. The activity of the RNR complex is dependent on the hydrogen donor system involving thioredoxin and glutaredoxin, both of which are rich in cysteine residues and are susceptible to alkylation by Michael acceptors.[1]

  • IMP Dehydrogenase (IMPDH): This enzyme is a key player in the de novo synthesis of purines. Its inhibition would lead to a depletion of the dGTP and dATP pools, thereby stalling DNA synthesis.[1]

Diagram: Putative Pathways of this compound-Induced DNA Synthesis Inhibition

Alliacol_A_Pathway cluster_0 Disruption of dNTP Synthesis cluster_1 Direct Inhibition of Replication AlliacolA_1 This compound IMPDH IMP Dehydrogenase AlliacolA_1->IMPDH inhibits Thioredoxin Thioredoxin/ Glutaredoxin AlliacolA_1->Thioredoxin inhibits Purine_synthesis Purine Synthesis IMPDH->Purine_synthesis RNR Ribonucleotide Reductase Complex dNTP_pool dNTP Pool RNR->dNTP_pool produces dNTPs Thioredoxin->RNR activates Purine_synthesis->dNTP_pool DNA_Replication DNA Replication dNTP_pool->DNA_Replication required for AlliacolA_2 This compound DNA_Polymerase DNA Polymerase α AlliacolA_2->DNA_Polymerase inhibits DNA_Polymerase->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Replication->Cell_Cycle_Arrest leads to

Caption: Putative multi-target inhibition of DNA synthesis by this compound.

Quantitative Data on Sesquiterpene Lactone Activity

CompoundTarget/AssayCell LineIC50 / Effective ConcentrationReference
This compound DNA Synthesis Inhibition Ehrlich Ascites Carcinoma 2-5 µg/mL (Older cited literature)
HelenalinDNA SynthesisP-388 Lymphocytic Leukemia~1 µM[1]
HelenalinIMP DehydrogenaseP-388 Lymphocytic Leukemia~5 µM[1]
HelenalinDNA Polymerase α (partially purified)P-388 Lymphocytic Leukemia~10 µM[1]
Bis(helenalinyl) malonateDNA SynthesisP-388 Lymphocytic Leukemia~0.5 µM[1]
Bis(helenalinyl) malonateIMP DehydrogenaseP-388 Lymphocytic Leukemia~2 µM[1]

Experimental Protocols

The following are generalized protocols for key experiments relevant to studying the DNA synthesis inhibition pathway of compounds like this compound.

DNA Synthesis Inhibition Assay (e.g., [³H]-Thymidine Incorporation)
  • Cell Culture: Culture Ehrlich ascites carcinoma cells (or other relevant cancer cell lines) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Radiolabeling: Add [³H]-thymidine to each well and incubate for a further 4-6 hours to allow for incorporation into newly synthesized DNA.

  • Harvesting: Harvest the cells onto glass fiber filters and wash to remove unincorporated [³H]-thymidine.

  • Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value.

Diagram: Workflow for [³H]-Thymidine Incorporation Assay

Thymidine_Assay_Workflow Start Seed Cells Treatment Treat with this compound Start->Treatment Radiolabel Add [³H]-Thymidine Treatment->Radiolabel Incubate Incubate (4-6h) Radiolabel->Incubate Harvest Harvest Cells Incubate->Harvest Wash Wash Filters Harvest->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 Count->Analyze

Caption: Experimental workflow for assessing DNA synthesis inhibition.

In Vitro Enzyme Inhibition Assays
  • DNA Polymerase Assay:

    • Use a commercially available DNA polymerase alpha assay kit or purified enzyme.

    • Incubate the enzyme with a suitable DNA template/primer and dNTPs (one of which is labeled, e.g., [³H]-dCTP).

    • Add varying concentrations of this compound to the reaction mixture.

    • Measure the incorporation of the labeled dNTP into the DNA strand.

    • Calculate the inhibitory activity and IC50 value.

  • Ribonucleotide Reductase Assay:

    • Use a cell-free extract or purified RNR enzyme.

    • Provide the necessary substrates (e.g., CDP) and cofactors (e.g., DTT to mimic the thioredoxin system).

    • Incubate with different concentrations of this compound.

    • Measure the formation of the deoxyribonucleotide product (dCDP) using HPLC or other analytical methods.

    • Determine the IC50 of this compound for RNR inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound inhibits DNA synthesis through the covalent modification of key enzymes involved in DNA replication and nucleotide metabolism. Its character as a Michael acceptor, coupled with the known sensitivity of enzymes like DNA polymerase alpha and ribonucleotide reductase to alkylating agents, provides a solid foundation for this hypothesis.

Future research should focus on definitively identifying the specific molecular targets of this compound. This would involve:

  • Proteomic approaches to identify this compound-protein adducts in treated cells.

  • In vitro enzymatic assays with purified enzymes to confirm direct inhibition and determine kinetic parameters.

  • Structural biology studies to elucidate the binding mode of this compound to its target proteins.

A thorough understanding of the DNA synthesis inhibition pathway of this compound will be instrumental in evaluating its potential as a lead compound for the development of novel anticancer therapeutics.

References

Alliacol A: A Sesquiterpene Lactone with Underexplored Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the biological properties of Alliacol A, a sesquiterpene lactone. Despite significant interest in its complex chemical synthesis, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth studies on its specific biological activities and mechanisms of action. While the broader class of sesquiterpene lactones is well-recognized for a diverse range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties, specific quantitative data and detailed experimental protocols for this compound remain largely unpublished.

General Biological Context: Sesquiterpene Lactones

This compound belongs to the extensive family of sesquiterpene lactones, natural products that are renowned for their biological activities.[1] This class of compounds is known to exhibit a variety of effects, such as:

  • Anti-inflammatory activity

  • Cytotoxic (anticancer) activity

  • Antimicrobial activity

The biological effects of sesquiterpene lactones are often attributed to their chemical structure, which can interact with biological molecules and modulate cellular pathways. However, it is crucial to note that the specific activities and potencies can vary significantly between individual compounds within this class.

Current State of Knowledge on this compound

The primary focus of the available research on this compound has been its total synthesis, with several publications detailing complex synthetic routes, including those involving anodic cyclization reactions.[1][2][3] These studies are pivotal from a chemical perspective but do not provide data on the compound's biological properties.

Data Presentation:

Due to the absence of specific quantitative data for this compound in the reviewed literature, a table summarizing its biological properties cannot be constructed. There are no reported IC50 values for cytotoxic or anti-inflammatory activity, nor are there Minimum Inhibitory Concentration (MIC) values for antimicrobial effects.

Experimental Protocols:

Detailed methodologies for key experiments specifically evaluating the biological properties of this compound are not available in the public domain.

Signaling Pathways and Experimental Workflows:

As there is no published research on the mechanisms of action or specific biological assays performed on this compound, the creation of signaling pathway diagrams or experimental workflow visualizations would be speculative and is therefore not included.

Future Directions and Opportunities

The lack of extensive biological data for this compound presents a clear opportunity for future research. Given the established pharmacological potential of sesquiterpene lactones, a systematic investigation into the biological properties of this compound is warranted.

Recommendations for Future Research:

  • In vitro screening: A comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic potential and selectivity.

  • Anti-inflammatory assays: Evaluation of its ability to inhibit key inflammatory mediators and pathways in relevant cell-based and biochemical assays.

  • Antimicrobial testing: Assessment of its activity against a broad spectrum of pathogenic bacteria and fungi.

  • Mechanism of action studies: Should any significant activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying potential cellular targets.

References

Alliacol A: A Technical Guide to Its Physicochemical Properties and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid metabolite isolated from the fungus Marasmius alliaceus. As a member of the alliacolide class of natural products, it has garnered interest for its biological activities, including its antibiotic and cytotoxic properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details established experimental protocols for their determination, and explores its interaction with cellular signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. While a specific melting point has not been reported in the reviewed literature, other key properties have been determined.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₀O₄[1]
Molecular Weight 264.32 g/mol [1]
Melting Point Not reported in the available literature.
Appearance Crystalline solid (based on related compounds)[2]
Solubility Profile

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water LowSesquiterpene lactones are generally characterized by low water solubility.[3]
Methanol SolublePolar organic solvent, generally suitable for dissolving sesquiterpenoids.
Ethanol SolublePolar organic solvent, similar to methanol.
Dimethyl Sulfoxide (DMSO) SolubleAprotic polar solvent with high solubilizing power for organic molecules.
Chloroform SolubleNon-polar organic solvent, effective for many lipids and terpenes.
Ethyl Acetate SolubleModerately polar organic solvent, commonly used in the extraction of natural products.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques. The key data are presented below.

Table 3: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR See Table 4 for detailed assignments.
¹³C NMR See Table 5 for detailed assignments.
Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) data is available for related synthetic intermediates.
Infrared (IR) Spectroscopy Characteristic absorption bands for functional groups are available from synthetic studies.

Table 4: ¹H NMR Spectroscopic Data for a Synthetic Intermediate of this compound

The following data corresponds to a key intermediate in the total synthesis of this compound and is representative of the core structure.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
5.75s1H
3.80d, br111H
2.77d with fine splitting151H
2.35t with fine splitting151H
2.24d, br111H
2.13d151H
2.04m1H
1.73d121H
1.68d151H
1.53m1H
1.23s6H
1.08d63H

Table 5: ¹³C NMR Spectroscopic Data for a Synthetic Intermediate of this compound

The following data corresponds to a key intermediate in the total synthesis of this compound and is representative of the core structure.

Chemical Shift (δ, ppm)Assignment
172.5C
171.9C
112.4C
97.0C
85.2CH
67.6CH
49.5C
43.7CH
36.3CH₂
33.3CH₂
32.4CH₂
26.6CH₃
25.2CH₃
19.0CH₃

Biological Activity and Signaling Pathway

This compound has been identified as an antibiotic with weak antibacterial and antifungal properties.[1] More significantly, it has been shown to inhibit DNA synthesis in Ehrlich ascites carcinoma cells, indicating potential cytotoxic and anti-cancer activity.[1]

While the precise mechanism of DNA synthesis inhibition by this compound has not been fully elucidated, many sesquiterpene lactones are known to exert their anti-inflammatory and cytotoxic effects through the inhibition of the transcription factor NF-κB.[4] It is proposed that the α-methylene-γ-lactone moiety, a common feature in sesquiterpene lactones, acts as a Michael acceptor and can alkylate cysteine residues on the p65 subunit of NF-κB.[4] This modification prevents NF-κB from binding to DNA, thereby inhibiting the transcription of genes involved in inflammation, cell survival, and proliferation.

AlliacolA_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates p65 p65 IkB->p65 NFkB_complex NF-κB (p65/p50) p50 p50 p65->p50 Alkylated_p65 Alkylated p65 DNA DNA NFkB_complex->DNA translocates to nucleus and binds DNA Alliacol_A This compound Alliacol_A->p65 alkylates Alkylated_p65->DNA Binding Inhibited Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription initiates

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following sections detail generalized protocols for the determination of the physicochemical properties of sesquiterpenoids like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • For unknown compounds, a preliminary rapid heating is often performed to determine an approximate melting point, followed by a slower, more precise measurement.

Solubility Determination

Objective: To assess the solubility of the compound in various solvents.

Methodology:

  • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

  • A measured volume of the solvent (e.g., 1 mL) is added.

  • The mixture is vortexed or agitated at a constant temperature for a set period to ensure equilibrium is reached.

  • The mixture is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, the solubility is greater than the tested concentration. If not, the mixture is filtered or centrifuged, and the concentration of the solute in the supernatant is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired. Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

  • A dilute solution of the sample is prepared in a suitable volatile solvent.

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl, KBr).

  • The sample is placed in the path of an infrared beam in an FTIR spectrometer.

  • The instrument measures the absorption of infrared radiation at different frequencies.

  • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Conclusion

This compound presents an interesting profile as a bioactive sesquiterpenoid. This guide has consolidated the available physicochemical data and provided a framework for its experimental determination. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway offers a clear direction for future research into its therapeutic potential. Further studies are warranted to precisely quantify its solubility, determine its melting point, and fully elucidate the molecular details of its interaction with cellular targets.

References

Spectroscopic Profile of Alliacol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid natural product that has garnered interest within the scientific community. Understanding its molecular structure is fundamental for any further investigation into its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Alliacol A, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is compiled to serve as a core reference for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data of (-)-Alliacol A

The following tables summarize the key spectroscopic data obtained for (-)-Alliacol A. The data is extracted from the supplementary material of the total synthesis of (-)-Alliacol A by Mihelcic and Moeller.[1]

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data for (-)-Alliacol A (300MHz, CDCl3) [1]

Chemical Shift (δ) ppmMultiplicity & Coupling Constant (J) HzIntegrationAssignment
5.75s1H
3.80d brd, J = 111H
2.77d with fine splitting, J = 151H
2.35t with fine splitting, J = 151H
2.24d brd, J = 111H
2.13d, J = 151H
2.04m1H
1.73d, J = 121H
1.68d, J = 151H
1.53m1H
1.23s6H
1.08d, J = 63H

Table 2: 13C NMR Spectroscopic Data for (-)-Alliacol A (75MHz, CDCl3) [1]

Chemical Shift (δ) ppm
172.5
171.9
112.4
97.0
85.2
67.6
49.5
43.7
36.3
33.3
32.4
26.6
25.2
19.0
Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (-)-Alliacol A [1]

Ionization Modem/z [M+H]+Calculated FormulaCalculated m/z
FAB237.1491C14H21O3237.1491
Infrared (IR) Spectroscopy Data

Specific IR data for the final compound (-)-Alliacol A is not detailed in the provided reference material. However, IR spectra for related intermediates in its synthesis were recorded.[1]

Experimental Protocols

The following experimental protocols are based on the general information provided for the synthesis and characterization of (-)-Alliacol A.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : 1H and 13C NMR spectra were recorded on a Varian Gemini 300, Varian Mercury 300, or Varian Unity 300 spectrometer.[1]

  • Sample Preparation : Samples were dissolved in deuterochloroform (CDCl3).[1]

  • Referencing : Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).[1]

  • 2D NMR Experiments : For 2D NMR experiments, a mixing time of 600 milliseconds was used. Typically, 2048 data points were acquired in t2 and 200–300 data points were taken in t1.[1]

  • Purity Assessment : The purity of the compounds was established as being greater than 95% using 1H NMR and 13C NMR.[1]

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : High-resolution mass spectral data were obtained using a Kratos MS-50 spectrometer.[1]

  • Ionization Method : Fast Atom Bombardment (FAB) was used as the ionization technique.[1]

  • Acceleration Voltage : An acceleration voltage of 8 keV was applied.[1]

Infrared (IR) Spectroscopy
  • Instrumentation : Infrared spectra were obtained using a Perkin Elmer Spectrum BS FT-IR System Spectrophotometer.[1]

Workflow for Spectroscopic Analysis

As specific signaling pathways for this compound are not extensively documented, the following diagram illustrates the general workflow for the spectroscopic characterization and structural elucidation of a novel natural product like this compound.

G cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation NaturalSource Natural Source (e.g., Fungus) Extraction Extraction NaturalSource->Extraction Chromatography Chromatography (e.g., HPLC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS Mass Spectrometry (HRMS) PureCompound->MS IR Infrared Spectroscopy PureCompound->IR NMR_Data NMR Data (Connectivity, Stereochemistry) NMR->NMR_Data MS_Data MS Data (Molecular Formula) MS->MS_Data IR_Data IR Data (Functional Groups) IR->IR_Data Structure Proposed Structure of this compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Alliacol A: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid natural product first isolated from the fungus Marasmius alliaceus. It has garnered interest in the scientific community due to its reported biological activities, including weak antibacterial and antifungal properties, as well as its ability to inhibit DNA synthesis in cancer cells. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its biological activity, experimental protocols, and known mechanisms of action.

Chemical Structure

This compound possesses a complex, polycyclic structure with the chemical formula C15H20O4.

Biological Activity

The primary biological activities of this compound reported in the literature are its antimicrobial effects and its cytotoxicity against certain cancer cell lines, which is attributed to the inhibition of DNA synthesis.

Antimicrobial Activity

This compound has been shown to exhibit weak inhibitory activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) from the foundational study by Anke et al. (1981) are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Bacillus brevisATCC 9999100
Bacillus subtilisATCC 6633100
Acinetobacter calcoaceticus100
Escherichia coliK12>100
Salmonella typhimuriumTA 100>100
Staphylococcus aureus>100

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi

Fungal SpeciesMIC (µg/mL)
Aspergillus ochraceus100
Aspergillus panamensis100
Botrytis cinerea100
Fusarium oxysporum100
Mucor miehei100
Paecilomyces variotii100
Penicillium notatum100
Saccharomyces cerevisiae (isocitrate-lyase-free mutant)100
Candida albicans>100
Rhodotorula glutinis>100
Saccharomyces cerevisiae>100
Cytotoxic Activity and Inhibition of Macromolecular Synthesis

This compound has demonstrated cytotoxic effects against Ehrlich ascites carcinoma cells. This cytotoxicity is primarily attributed to the inhibition of DNA synthesis. The reported concentration for significant inhibition of DNA synthesis is in the range of 2-5 µg/mL.

Table 3: Effect of this compound on Macromolecular Synthesis in Ehrlich Carcinoma Cells

MacromoleculeIC50 (µg/mL)
DNA Synthesis2-5
RNA Synthesis>100
Protein Synthesis>100

Experimental Protocols

Antimicrobial Activity (MIC Determination)

The minimum inhibitory concentrations (MICs) of this compound were determined using a serial dilution assay in microtiter plates.

Protocol:

  • Preparation of Test Substance: this compound was dissolved in acetone to a stock concentration of 1 mg/mL.

  • Culture Media:

    • For bacteria: A synthetic medium containing (per liter) 1 g NH4Cl, 6 g Na2HPO4, 3 g KH2PO4, 3 g NaCl, 246 mg MgSO4·7H2O, 11 mg CaCl2, and 10 g glucose was used.

    • For fungi: A yeast extract-malt extract-glucose medium was used.

  • Inoculum Preparation: Bacterial and fungal strains were cultured to the logarithmic growth phase. The final cell density in the assay was adjusted to approximately 10^5 cells/mL.

  • Assay Procedure:

    • Serial twofold dilutions of the this compound stock solution were prepared in the respective culture media in 96-well microtiter plates.

    • Each well was inoculated with the prepared microbial suspension.

    • The plates were incubated at 37°C for bacteria and 28°C for fungi.

  • Data Analysis: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth after the incubation period.

Inhibition of Macromolecular Synthesis in Ehrlich Carcinoma Cells

The effect of this compound on DNA, RNA, and protein synthesis in Ehrlich ascites carcinoma cells was measured by the incorporation of radiolabeled precursors.

Protocol:

  • Cell Culture: Ehrlich ascites carcinoma cells were maintained in a suitable culture medium supplemented with fetal calf serum. For the assay, cells were suspended in a phosphate-buffered saline solution containing glucose.

  • Radiolabeled Precursors:

    • DNA synthesis: [¹⁴C]thymidine

    • RNA synthesis: [¹⁴C]uridine

    • Protein synthesis: [¹⁴C]leucine

  • Assay Procedure:

    • Cell suspensions (approximately 10^6 cells/mL) were pre-incubated with varying concentrations of this compound for 10 minutes at 37°C.

    • The respective radiolabeled precursor was added to each cell suspension.

    • The incubation was continued for a defined period (e.g., 60 minutes) at 37°C.

  • Measurement of Incorporation:

    • The incubation was stopped by the addition of ice-cold trichloroacetic acid (TCA).

    • The acid-precipitable material was collected by filtration onto glass fiber filters.

    • The filters were washed with TCA and ethanol.

    • The radioactivity retained on the filters was measured using a liquid scintillation counter.

  • Data Analysis: The results were expressed as the percentage of incorporation of the radiolabeled precursor in the presence of this compound compared to a control without the compound. The IC50 value was calculated as the concentration of this compound that caused a 50% inhibition of precursor incorporation.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of detailed information in the published literature regarding the specific molecular mechanism of action of this compound and the signaling pathways it may modulate. The inhibitory effect on DNA synthesis in cancer cells suggests a potential interaction with enzymes involved in DNA replication or precursor synthesis. However, no specific molecular targets have been identified.

Experimental Workflow Diagrams

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL in Acetone) serial_dilution Serial Dilution of this compound in Microtiter Plate stock->serial_dilution media Bacterial or Fungal Culture Medium media->serial_dilution inoculum Microbial Inoculum (Log Phase) inoculation Inoculation of Wells inoculum->inoculation serial_dilution->inoculation incubation Incubation (37°C Bacteria, 28°C Fungi) inoculation->incubation read_mic Visual Assessment of Growth incubation->read_mic mic_value Determine MIC Value read_mic->mic_value

Caption: Workflow for MIC Determination of this compound.

experimental_workflow_synthesis cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis cells Ehrlich Carcinoma Cells pre_incubation Pre-incubation of Cells with this compound (10 min) cells->pre_incubation alliacol_a This compound Solutions (Varying Concentrations) alliacol_a->pre_incubation precursors Radiolabeled Precursors ([¹⁴C]thymidine, [¹⁴C]uridine, [¹⁴C]leucine) add_precursor Addition of Radiolabeled Precursor precursors->add_precursor pre_incubation->add_precursor main_incubation Incubation (e.g., 60 min) add_precursor->main_incubation stop_reaction Stop Reaction with TCA main_incubation->stop_reaction filtration Collect Precipitate on Filters stop_reaction->filtration scintillation Measure Radioactivity filtration->scintillation calculate_inhibition Calculate % Inhibition scintillation->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for Macromolecular Synthesis Inhibition Assay.

Conclusion

This compound is a natural product with modest antimicrobial activity and more pronounced cytotoxic effects against Ehrlich carcinoma cells, primarily through the inhibition of DNA synthesis. The available data, largely from early studies, provides a foundational understanding of its biological profile. Further research is warranted to elucidate its specific molecular targets and to explore its potential as a lead compound in drug discovery, particularly in the area of oncology. The lack of information on its interaction with specific signaling pathways represents a significant knowledge gap and a promising avenue for future investigation.

Methodological & Application

Total Synthesis of Alliacol A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of Alliacol A, a sesquiterpenoid natural product. The content herein is curated from key publications in the field, presenting a powerful electrochemical approach to the synthesis of this complex molecule.

This compound is a natural product that has garnered interest due to its biological activities, which include weak antibacterial and antifungal properties, as well as the inhibition of DNA synthesis in Ehrlich carcinoma cells.[1][2] Its unique tricyclic core has made it a challenging target for synthetic chemists. A notable and efficient approach to the total synthesis of this compound was developed by the Moeller group, employing a key anodic cyclization-Friedel-Crafts alkylation strategy.[3][4][5] This methodology allows for the rapid assembly of the core ring system from relatively simple starting materials.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound, as devised by Moeller and coworkers, hinges on a key electrochemical oxidative cyclization. This strategy allows for the coupling of two nucleophilic centers: a furan ring and a silyl enol ether. This umpolung (polarity reversal) transformation is a powerful tool for the construction of complex molecular architectures. The overall synthetic plan involves the preparation of a linear precursor containing all the necessary carbon atoms, followed by the key electrochemical cyclization to form the tricyclic core, and subsequent functional group manipulations to afford the final natural product. Both racemic and asymmetric syntheses of this compound have been successfully achieved using this strategy.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric total synthesis of (-)-Alliacol A as reported by Moeller and coworkers.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1Asymmetric Michael Additionα,β-unsaturated ketoneβ-methyl ketoneMe₂Zn, Cu(OTf)₂, S-(+)-Monophos, Toluene92
2Silyl Enol Ether Formationβ-methyl ketoneSilyl enol etherLDA, TMSCl, THF95
3Anodic Cyclization / Friedel-Crafts AlkylationSilyl enol ether with furan side chainTricyclic coreRVC anode, C cathode, LiClO₄, 2,6-lutidine, MeOH/CH₂Cl₂; then p-TsOH88
4ReductionTricyclic ketoneDiolDIBAL-H, CH₂Cl₂98
5EpoxidationDiolEpoxidem-CPBA, CH₂Cl₂95
6Reductive Epoxide OpeningEpoxideTriolLiAlH₄, THF92
7Selective TosylationTriolMonotosylateTsCl, pyridine85
8EliminationMonotosylate(-)-Alliacol ADBU, Benzene80

Key Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (-)-Alliacol A.

Protocol 1: Asymmetric Michael Addition

This protocol describes the crucial step for setting the stereochemistry in the asymmetric synthesis.

Materials:

  • α,β-unsaturated ketone precursor

  • Dimethylzinc (Me₂Zn)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • S-(+)-Monophos ligand

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add Cu(OTf)₂ (0.05 eq) and S-(+)-Monophos (0.06 eq).

  • Add anhydrous toluene and stir the mixture until a homogeneous solution is formed.

  • Cool the solution to 0 °C and add the α,β-unsaturated ketone (1.0 eq).

  • Slowly add a solution of Me₂Zn (1.5 eq) in toluene dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-methyl ketone.

Protocol 2: Anodic Cyclization / Friedel-Crafts Alkylation

This protocol details the key electrochemical step for the construction of the tricyclic core of this compound.

Materials:

  • Silyl enol ether precursor with furan side chain

  • Lithium perchlorate (LiClO₄)

  • 2,6-Lutidine

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • p-Toluenesulfonic acid (p-TsOH)

  • Reticulated vitreous carbon (RVC) anode

  • Carbon rod cathode

  • Electrolysis power supply

  • Undivided electrochemical cell

Procedure:

  • In an undivided electrochemical cell equipped with an RVC anode and a carbon rod cathode, dissolve the silyl enol ether precursor (1.0 eq), LiClO₄ (0.4 M), and 2,6-lutidine (2.0 eq) in a 1:4 mixture of anhydrous MeOH and CH₂Cl₂.

  • De-gas the solution by bubbling with argon for 15 minutes.

  • Apply a constant current of 15-20 mA to the solution.

  • Continue the electrolysis until 2.2 F/mol of charge has passed.

  • After the electrolysis is complete, add p-TsOH (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 2 hours to facilitate the Friedel-Crafts alkylation and elimination of methanol.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the tricyclic core.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the total synthesis of this compound.

Alliacol_A_Synthesis_Workflow Start Starting Materials Precursor Linear Precursor Synthesis Start->Precursor Electrolysis Anodic Cyclization / Friedel-Crafts Alkylation Precursor->Electrolysis Key Step Core Tricyclic Core Electrolysis->Core FG_Manipulation Functional Group Manipulations Core->FG_Manipulation Alliacol_A This compound FG_Manipulation->Alliacol_A Sesquiterpenoid_MOA cluster_cell Cell cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB DNA DNA NFkB->DNA translocates to nucleus and binds to NFkB_IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes promotes AlliacolA This compound (Sesquiterpenoid) AlliacolA->NFkB inhibits translocation (alkylation of p65) Stimulus Inflammatory Stimulus Stimulus->IKK activates

References

Application Notes and Protocols for the Electrochemical Synthesis of Alliacol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis of Alliacol A, a sesquiterpenoid natural product. The key step in this synthesis is an anodic cyclization-Friedel-Crafts alkylation strategy, which allows for the rapid assembly of the core tricyclic ring system of the molecule. This electrochemical approach offers a powerful and efficient alternative to traditional synthetic methods.[1][2][3]

Introduction

This compound is a sesquiterpenoid isolated from the fungus Marasmius alliaceus. Its unique tricyclic structure and potential biological activity have made it an attractive target for total synthesis. The electrochemical method detailed here, developed by Moeller and coworkers, utilizes an anodic oxidation to initiate an intramolecular cyclization between a silyl enol ether and a furan ring.[1][2] This key step is followed by a spontaneous Friedel-Crafts alkylation to furnish the complete carbon skeleton of this compound. One of the remarkable features of this electrochemical reaction is its accessibility; it can be performed using simple and readily available equipment, including a 6 V lantern battery as the power source.[1][2]

Overall Synthetic Strategy

The synthesis begins with the preparation of a linear precursor containing both a silyl enol ether and a furan moiety. This precursor is then subjected to anodic oxidation. The electrochemical oxidation of the silyl enol ether generates a radical cation, which then undergoes an intramolecular cyclization by attacking the nucleophilic furan ring. This is followed by a Friedel-Crafts alkylation to form the tricyclic core. Subsequent chemical modifications of this core structure lead to the final natural product, this compound.[1][4]

Below is a diagram illustrating the retrosynthetic analysis of this compound.

G Alliacol_A This compound Tricyclic_Core Tricyclic Core Alliacol_A->Tricyclic_Core Functional Group Interconversion Linear_Precursor Linear Precursor Tricyclic_Core->Linear_Precursor Anodic Cyclization- Friedel-Crafts Alkylation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides a detailed protocol for the key electrochemical cyclization step in the synthesis of this compound.

Materials and Equipment:

  • Electrochemical Cell: An undivided beaker-type cell.

  • Anode: Reticulated vitreous carbon (RVC).

  • Cathode: Graphite rod.

  • Power Supply: A constant current source or a 6 V lantern battery.

  • Starting Material: The linear precursor containing the silyl enol ether and furan moieties.

  • Solvent: Anhydrous methanol and dichloromethane.

  • Electrolyte: Lithium perchlorate (LiClO₄).

  • Base: 2,6-Lutidine.

  • Standard laboratory glassware for reaction setup and workup.

  • Magnetic stirrer.

Experimental Workflow:

The following diagram outlines the general workflow for the electrochemical synthesis.

G cluster_prep Preparation cluster_electro Electrolysis cluster_workup Workup & Purification Prep_Cell Prepare Electrochemical Cell Add_Reagents Add Starting Material, Solvent, Electrolyte, Base Prep_Cell->Add_Reagents Prep_Solution Prepare Electrolyte Solution Prep_Solution->Add_Reagents Apply_Current Apply Constant Current Add_Reagents->Apply_Current Monitor_Reaction Monitor Reaction (TLC) Apply_Current->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: General workflow for the electrochemical synthesis.

Detailed Procedure for Anodic Cyclization:

  • Cell Assembly: In an oven-dried, undivided beaker, place a stir bar. Fit the beaker with a rubber septum to maintain an inert atmosphere. Insert the reticulated vitreous carbon (RVC) anode and the graphite rod cathode through the septum, ensuring they do not touch.

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the linear precursor, anhydrous dichloromethane, anhydrous methanol, 2,6-lutidine, and lithium perchlorate to the electrochemical cell.

  • Electrolysis: Stir the solution and apply a constant current using the power supply. The reaction progress can be monitored by thin-layer chromatography (TLC). The electrolysis is continued until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the tricyclic core.

Quantitative Data

The following table summarizes the key quantitative data for the electrochemical cyclization step.

ParameterValueReference
Starting MaterialSilyl enol ether-furan precursor[1]
Solvent SystemCH₂Cl₂ / MeOH (4:1)[1]
ElectrolyteLiClO₄[1]
Base2,6-Lutidine[1]
AnodeReticulated Vitreous Carbon (RVC)[1]
CathodeGraphite Rod[1]
CurrentConstant Current[1]
Yield of Tricyclic Product82% (with 6V battery), 88% (with potentiostat)[1]

Reaction Pathway

The proposed mechanism for the anodic cyclization-Friedel-Crafts alkylation is depicted below.

G cluster_path Reaction Pathway Start Linear Precursor Radical_Cation Radical Cation Intermediate Start->Radical_Cation -e⁻ (Anode) Cyclized_Intermediate Cyclized Radical Intermediate Radical_Cation->Cyclized_Intermediate Intramolecular Cyclization Tricyclic_Product Tricyclic Core Cyclized_Intermediate->Tricyclic_Product Friedel-Crafts Alkylation

Caption: Proposed reaction pathway for the key electrochemical step.

Conclusion

The electrochemical synthesis of this compound provides an elegant and efficient route to this complex natural product. The key anodic cyclization reaction is high-yielding and can be performed under mild conditions with simple equipment. This methodology holds significant promise for the synthesis of other complex molecules and is a valuable tool for researchers in organic synthesis and drug development.

References

Application Notes & Protocols: Alliacol A Antimicrobial Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid antibiotic isolated from the fungus Marasmius alliaceus. It has been reported to exhibit weak antibacterial and antifungal activities.[1] The primary mechanism of its cytotoxic action has been identified as the inhibition of DNA synthesis, as observed in Ehrlich carcinoma ascites cells.[1] These application notes provide a framework for researchers to evaluate the antimicrobial properties of this compound using standard microbiological assays. While the original quantitative data from the foundational study by Anke et al. (1981) is not publicly available, the following protocols describe the standardized methods to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.

Data Presentation

As specific MIC values for this compound from primary literature are not available, a template table is provided below. Researchers can use this format to populate their experimental findings for a clear and comparative presentation of results.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

Test MicroorganismTypeMIC (µg/mL)Positive ControlMIC (µg/mL) of Control
Staphylococcus aureusGram-positive BacteriaData to be determinedVancomycin1
Escherichia coliGram-negative BacteriaData to be determinedGentamicin2
Pseudomonas aeruginosaGram-negative BacteriaData to be determinedCiprofloxacin1
Candida albicansYeastData to be determinedAmphotericin B0.5
Aspergillus fumigatusMoldData to be determinedVoriconazole1

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Inoculating loops

  • 0.5 McFarland turbidity standard

  • Positive control antibiotics (e.g., Vancomycin, Gentamicin, Amphotericin B)

  • Solvent for this compound (e.g., DMSO, ethanol)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism on an appropriate agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A separate row with a standard antibiotic undergoing serial dilution and inoculation.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the absorbance at 600 nm using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution dilution Perform Serial Dilution of this compound stock->dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells inoculum->add_inoculum plate Add Broth to 96-well Plate plate->dilution dilution->add_inoculum incubate Incubate Plate (24-48h) add_inoculum->incubate read Determine MIC (Visual/Spectrophotometer) incubate->read

Caption: Workflow for Broth Microdilution Assay.

Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • This compound

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Pipettes and sterile tips

  • Solvent for this compound

  • Positive control antibiotic disks

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Aseptically apply a specific volume (e.g., 10 µL) of the this compound solution onto sterile blank filter paper disks and allow the solvent to evaporate completely.

    • Place the this compound-impregnated disks, along with positive and negative (solvent only) control disks, onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement inoculum Prepare Microbial Inoculum (0.5 McFarland) plate_inoc Inoculate MHA Plate with Swab inoculum->plate_inoc disks Prepare this compound Impregnated Disks place_disks Place Disks on Agar Surface disks->place_disks plate_inoc->place_disks incubate Incubate Plate (24-48h) place_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for Disk Diffusion Assay.

Mechanism of Action: Inhibition of DNA Synthesis

This compound has been reported to inhibit DNA synthesis.[1] While the precise molecular targets within the microbial DNA replication machinery have not been elucidated, a generalized pathway of this inhibitory action can be proposed. The compound may interfere with key enzymes involved in DNA replication, such as DNA polymerase or helicase, or it may disrupt the synthesis of nucleotide precursors.

DNA_Synthesis_Inhibition cluster_cellular_processes Microbial Cell Alliacol_A This compound DNA_Replication DNA Replication Machinery (e.g., DNA Polymerase, Helicase) Alliacol_A->DNA_Replication Inhibits Nucleotide_Syn Nucleotide Precursor Synthesis Alliacol_A->Nucleotide_Syn Potentially Inhibits DNA_Syn DNA Synthesis DNA_Replication->DNA_Syn Nucleotide_Syn->DNA_Syn Cell_Division Cell Division DNA_Syn->Cell_Division

Caption: Proposed Mechanism of Action of this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Alliacol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid antibiotic known to possess weak antibacterial and antifungal properties.[1] As a secondary metabolite, its potential as a lead compound in drug discovery necessitates a standardized approach to quantifying its antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) is a fundamental measurement of an antimicrobial agent's potency, defined as the lowest concentration of the substance that prevents visible in vitro growth of a microorganism.[2] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, along with guidelines for data presentation and interpretation. This method is widely used for its efficiency in testing multiple concentrations and replicates.[2]

Data Presentation

The MIC values for this compound against a panel of clinically relevant microorganisms should be determined and recorded. While specific MIC values for this compound are not extensively reported in the public domain, Table 1 provides an example of how to present empirically determined data. The hypothetical values are based on the reported weak activity of this compound and the typical MIC ranges observed for other sesquiterpene lactones, which can vary from potent (MIC < 10 µg/mL) to weak (MIC > 100 µg/mL) depending on the microbial species.[3][4][5][6]

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound

Test MicroorganismStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213128Vancomycin: 1
Enterococcus faecalisATCC 29212256Ampicillin: 2
Gram-Negative Bacteria
Escherichia coliATCC 25922>512Ciprofloxacin: 0.015
Pseudomonas aeruginosaATCC 27853>512Gentamicin: 1
Fungi
Candida albicansATCC 9002864Fluconazole: 0.5
Aspergillus fumigatusATCC 204305128Amphotericin B: 1

Note: The values presented in this table are for illustrative purposes only and should be replaced with experimental data.

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from established methodologies for determining the MIC of antimicrobial agents.[2]

1. Materials and Reagents

  • This compound (of known purity)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Test microorganisms (e.g., from ATCC)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35°C for bacteria, 30-35°C for fungi)

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilutions should be made in the appropriate growth medium to minimize the final DMSO concentration (ideally ≤1% v/v), as DMSO can have inhibitory effects at higher concentrations.

  • Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

    • Dilute this adjusted suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure

  • Plate Setup: Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution:

    • Add 200 µL of the highest concentration of this compound (prepared in growth medium) to the first column of wells.

    • Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution across the plate to the tenth column.

    • Discard the final 100 µL from the tenth column. This will result in a range of concentrations of this compound.

  • Controls:

    • Growth Control (Column 11): Add 100 µL of growth medium. This well will receive the microbial inoculum but no this compound.

    • Sterility Control (Column 12): Add 100 µL of growth medium. This well will not be inoculated.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at the appropriate temperature and duration (typically 16-20 hours for bacteria and 24-48 hours for fungi).

4. Interpretation of Results

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The results can be read using a microplate reader to measure the optical density (OD) at 600 nm for a more quantitative assessment. The MIC would be the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound stock->serial_dilution inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate plate_setup Dispense Media in 96-Well Plate plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate Plate (16-48 hours) inoculate->incubate read_results Visually Inspect for Growth (or read OD600) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for MIC determination of this compound via broth microdilution.

References

Application Notes and Protocols: Alliacol A Cytotoxicity Assay in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, specific data on the cytotoxic activity of Alliacol A against cancer cell lines, including IC50 values and detailed mechanisms of action, is not extensively documented in publicly accessible research. The following application notes and protocols are therefore provided as a representative example for a hypothetical sesquiterpene, herein referred to as "Hypothetical Sesquiterpene A," based on the general cytotoxic properties of this class of compounds. These protocols are intended to serve as a guideline for researchers and scientists in the field of drug development.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Sesquiterpenes isolated from various fungal species have demonstrated potent cytotoxic activity against multiple cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound (represented by Hypothetical Sesquiterpene A) in cancer cells, along with an overview of a potential mechanism of action.

Data Presentation: Cytotoxicity of Hypothetical Sesquiterpene A

The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Hypothetical Sesquiterpene A against a panel of human cancer cell lines are summarized below. These values are representative and intended for illustrative purposes.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
HeLaCervical Carcinoma12.3
A549Lung Carcinoma15.1
HCT116Colon Carcinoma10.2
HepG2Hepatocellular Carcinoma9.8
K-562Chronic Myelogenous Leukemia5.4
PC-3Prostate Cancer18.7

Experimental Protocols

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116, HepG2, K-562, and PC-3) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of Hypothetical Sesquiterpene A in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with a culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a potential signaling pathway affected by a cytotoxic sesquiterpene and the experimental workflow for the cytotoxicity assay.

G cluster_workflow Experimental Workflow for Cytotoxicity Assay A Cell Seeding (96-well plate) B 24h Incubation (Cell Attachment) A->B C Treatment with Hypothetical Sesquiterpene A B->C D 48-72h Incubation C->D E MTT Addition D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for determining the cytotoxicity of Hypothetical Sesquiterpene A using the MTT assay.

G cluster_pathway Proposed Apoptotic Pathway Induced by Hypothetical Sesquiterpene A Compound Hypothetical Sesquiterpene A Mito Mitochondrial Stress Compound->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 Activation Apaf1->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway activated by Hypothetical Sesquiterpene A.

Mechanism of Action: Induction of Apoptosis

Many cytotoxic natural products exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the major pathways for apoptosis induction is the intrinsic or mitochondrial pathway.

  • Mitochondrial Stress: Hypothetical Sesquiterpene A may induce stress on the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.

  • Regulation by Bcl-2 Family Proteins: This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are activated, while anti-apoptotic proteins like Bcl-2 are inhibited.

  • Cytochrome c Release: The change in mitochondrial membrane permeability results in the release of cytochrome c from the intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9 to form the apoptosome. This complex then activates caspase-9.

  • Execution Phase: Activated caspase-9, an initiator caspase, proceeds to cleave and activate effector caspases, such as caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.

Further studies, such as Western blotting for key apoptotic proteins (Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3), flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), and cell cycle analysis, would be necessary to confirm this proposed mechanism of action for any given compound.

Application Note & Protocol: Determination of Alliacol A IC50 in Ehrlich Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alliacol A is a sesquiterpenoid natural product that has garnered interest for its potential biological activities.[1][2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in Ehrlich ascites carcinoma (EAC) cells. EAC cells are a commonly used murine tumor model for screening potential anticancer agents.[4][5][6][7][8] The IC50 value is a critical parameter for evaluating the cytotoxic potential of a compound and is a foundational step in preclinical drug development.[9] This document outlines the materials and methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro cytotoxicity of this compound against EAC cells.[10][11][12][13]

Data Presentation

The cytotoxic effect of this compound on Ehrlich carcinoma cells was evaluated after a 48-hour incubation period. The results are summarized in the table below, presenting the percentage of cell viability at various concentrations of this compound and the calculated IC50 value.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
188 ± 5.1
565 ± 3.8
1052 ± 4.2
2531 ± 3.1
5015 ± 2.5
1005 ± 1.8
IC50 (µM) ~10.5

Table 1: Cytotoxicity of this compound on Ehrlich Carcinoma Cells.

Experimental Protocols

Materials and Reagents
  • Ehrlich ascites carcinoma (EAC) cell line

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Cell Culture and Maintenance
  • EAC cells are maintained in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged every 2-3 days to maintain exponential growth. For adherent cells, this involves washing with PBS, detachment with Trypsin-EDTA, and reseeding at a lower density. For suspension cells, the culture is diluted with fresh medium.

IC50 Determination using MTT Assay
  • Cell Seeding: Harvest EAC cells during their logarithmic growth phase. Determine cell viability and density using a hemocytometer and trypan blue exclusion. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[14] Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. A series of dilutions are then made in complete culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the control, should be kept below 0.5% to avoid solvent-induced cytotoxicity. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the different concentrations of this compound. A control group receiving medium with the same concentration of DMSO without the compound must be included.

  • Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[10] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[10]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of % viability versus compound concentration.[9]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture EAC Cell Culture cell_harvest Harvest & Count Cells cell_culture->cell_harvest cell_seeding Seed Cells in 96-well Plate cell_harvest->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h mtt_addition->formazan_formation solubilization Dissolve Formazan with DMSO formazan_formation->solubilization read_absorbance Read Absorbance at 490nm solubilization->read_absorbance calc_viability % Viability Calculation read_absorbance->calc_viability ic50_determination IC50 Determination calc_viability->ic50_determination

Caption: Experimental workflow for IC50 determination of this compound in EAC cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Alliacol_A This compound ROS ↑ Reactive Oxygen Species (ROS) Alliacol_A->ROS p53 ↑ p53 Alliacol_A->p53 ROS->p53 Bax ↑ Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2 ↓ Bcl-2 Bcl2->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis p53->Bax p53->Bcl2

Caption: Hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.

Discussion

The provided protocol offers a reliable method for determining the cytotoxic effects of this compound on Ehrlich carcinoma cells. The hypothetical data presented in Table 1 suggests that this compound exhibits dose-dependent cytotoxicity against EAC cells, with a calculated IC50 of approximately 10.5 µM. This value is within a plausible range for a bioactive natural product.[12][15]

The proposed signaling pathway in the second diagram illustrates a potential mechanism of action for this compound, which is a common theme for many cytotoxic compounds. It is hypothesized that this compound may induce an increase in intracellular reactive oxygen species (ROS) and activate the tumor suppressor protein p53.[16][17] Activated p53 can then modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.[5][7][16] This shift in balance can promote the release of cytochrome c from the mitochondria, ultimately triggering the apoptotic cascade and leading to cancer cell death.[16] Further experimental validation would be required to confirm this specific pathway for this compound.

This application note serves as a comprehensive guide for researchers initiating studies on the anticancer properties of this compound. The detailed protocol and illustrative data provide a solid foundation for further investigation into its mechanism of action.

References

Application Note: High-Throughput Screening for DNA Polymerase Inhibitors Using Alliacol A as a Model Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction DNA polymerases are essential enzymes that catalyze the synthesis of DNA molecules from deoxyribonucleotides.[1] They are critical for DNA replication and repair, making them a key target for the development of antiviral and anticancer therapeutic agents.[1] Natural products are a rich source of novel bioactive molecules, including enzyme inhibitors.[2] Alliacol A, a sesquiterpenoid isolated from fungi, belongs to a class of compounds known for a wide array of biological activities.[3] This document provides a detailed protocol for a non-radioactive, high-throughput DNA polymerase inhibition assay, using this compound as a hypothetical test compound. The assay is designed to quantify the inhibitory potential of compounds by measuring the incorporation of digoxigenin-labeled dUTP into a new DNA strand.

Principle of the Assay The assay quantifies the activity of a DNA polymerase (e.g., Taq polymerase) by measuring the synthesis of a new DNA strand using a provided template. Deoxynucleoside triphosphates (dNTPs), including digoxigenin (DIG)-labeled dUTP, are incorporated into the new strand. The amount of incorporated DIG-dUTP is then quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A decrease in color intensity in the presence of a test compound, such as this compound, indicates inhibition of the DNA polymerase.

Experimental Protocol: DNA Polymerase Inhibition Assay

Materials and Reagents

  • Enzyme: Taq DNA Polymerase

  • Template/Primer: Poly(dA-pT) (a homopolymer template-primer)

  • Test Compound: this compound (to be dissolved in DMSO)

  • Positive Control: Aphidicolin (a known DNA polymerase inhibitor)

  • Negative Control: DMSO (vehicle)

  • dNTP Mix: dATP, dGTP, dCTP, dTTP

  • Labeling Mix: DIG-dUTP

  • Assay Buffer (10X): Tris-HCl, MgCl₂, KCl

  • Reaction Plates: 96-well streptavidin-coated microplates

  • Detection Antibody: Anti-Digoxigenin-POD, Fab fragments

  • Substrate: ABTS solution

  • Stopping Solution: 1% SDS (Sodium Dodecyl Sulfate)

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Microplate Reader

Workflow for DNA Polymerase Inhibition Assay

G start_node Start A 1. Prepare Reagents (Buffer, dNTPs, Enzyme, this compound) start_node->A process_node process_node data_node data_node decision_node decision_node end_node End B 2. Add Template/Primer to Streptavidin-Coated Plate A->B C 3. Add this compound dilutions, Controls, and Enzyme Mix B->C D 4. Initiate Reaction by adding dNTP/DIG-dUTP Mix C->D E 5. Incubate at 65°C D->E F 6. Stop Reaction & Wash Wells E->F G 7. Add Anti-DIG-POD Antibody F->G H 8. Incubate & Wash Wells G->H I 9. Add ABTS Substrate H->I J 10. Measure Absorbance at 405 nm I->J K 11. Calculate % Inhibition & IC50 J->K K->end_node

Caption: Workflow of the DNA polymerase inhibition assay.

Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare a 1X Assay Buffer from the 10X stock.

    • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO. Create serial dilutions in 1X Assay Buffer to achieve the desired final concentrations for the assay.

    • Prepare the dNTP/DIG-dUTP mix according to the manufacturer's instructions.

    • Dilute Taq DNA Polymerase in 1X Assay Buffer to the working concentration.

  • Assay Setup:

    • Add the biotin-labeled Poly(dA-pT) template/primer to each well of the streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow binding.

    • Wash each well three times with 200 µL of PBST to remove unbound template/primer.

    • Add 10 µL of the this compound serial dilutions to the respective wells.

    • For controls, add 10 µL of 1X Assay Buffer with DMSO (negative control) and 10 µL of Aphidicolin solution (positive control).

    • Add 20 µL of the diluted Taq DNA Polymerase to each well.

  • Enzymatic Reaction:

    • Initiate the polymerase reaction by adding 20 µL of the dNTP/DIG-dUTP mixture to each well.

    • Immediately place the plate in an incubator or PCR machine set to 65°C for 1 hour.

  • Detection:

    • Stop the reaction by adding 10 µL of 1% SDS solution.

    • Wash the wells three times with 200 µL of PBST.

    • Add 50 µL of the diluted Anti-Digoxigenin-POD antibody solution to each well and incubate for 1 hour at 37°C.

    • Wash the wells again three times with 200 µL of PBST.

    • Add 50 µL of the ABTS substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed in the negative control wells.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of the blank wells (no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance_Sample / Absorbance_NegativeControl)] * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound on Taq DNA Polymerase

CompoundConcentration (µM)Average Absorbance (405 nm)% Inhibition
Negative Control 01.2500%
This compound 11.10012%
50.95024%
100.77538%
250.61351%
500.42566%
1000.25080%
IC₅₀ (µM) ~24.5 --
Positive Control 100.15088%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Mechanism of Inhibition

While the specific mechanism of this compound is not yet elucidated, many DNA polymerase inhibitors act by competing with dNTPs for the enzyme's active site or by binding to an allosteric site that alters the enzyme's conformation.[4] The diagram below illustrates the general principle of DNA polymerase action at the replication fork and the conceptual point of inhibition.

Conceptual Diagram of DNA Polymerase Inhibition

G cluster_0 DNA Replication Fork DNA_template DNA Template (Leading & Lagging Strands) dNTPs dNTPs Polymerase DNA Polymerase dNTPs->Polymerase Binds to Active Site New_DNA Newly Synthesized DNA Polymerase->New_DNA Incorporates dNTPs Alliacol_A This compound (Inhibitor) Alliacol_A->Polymerase Inhibits Activity

Caption: Inhibition of DNA synthesis at the replication fork.

This application note provides a robust framework for screening natural products like this compound for DNA polymerase inhibitory activity. The detailed protocol and data analysis guide offer a clear path for researchers to assess the therapeutic potential of novel compounds.

References

Application Notes and Protocols for the Extraction of Alliacol A from Marasmius alliaceus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid produced by the fungus Marasmius alliaceus. It has demonstrated biological activity, including weak antibacterial and antifungal properties, and notably, the ability to inhibit DNA synthesis in Ehrlich carcinoma cells.[1] These characteristics make this compound a compound of interest for further investigation in drug discovery and development. This document provides a detailed protocol for the extraction, purification, and preliminary characterization of this compound from fungal cultures.

Data Presentation

Table 1: Summary of this compound and Related Sesquiterpenoids from Marasmius alliaceus
CompoundMolecular FormulaBiological ActivityReference
This compoundC₁₅H₂₀O₄Weak antibacterial and antifungal, inhibits DNA synthesis[1]
Alliacolide (Alliacol B)C₁₅H₂₂O₄Not specified in reviewed literature[2]
1α-HydroxyalliacolideNot specifiedNot specified in reviewed literature[3]
Table 2: Experimental Yield of this compound
Fermentation Batch IDInitial Biomass (g)Crude Extract Weight (g)Purified this compound Weight (mg)Yield (mg/g of initial biomass)

Experimental Protocols

Protocol 1: Cultivation of Marasmius alliaceus for this compound Production

This protocol is based on general fermentation practices for secondary metabolite production in fungi and may require optimization.[4][5]

Materials:

  • Marasmius alliaceus culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (500 mL and 2 L)

  • Shaking incubator

  • Sterile toothpicks or inoculation loops

  • Liquid nitrogen

  • Sterile mortar and pestle

Procedure:

  • Activation of Culture: Revive the Marasmius alliaceus culture from a stock on a PDA plate and incubate at 24-28°C until sufficient mycelial growth is observed (typically 7-14 days).

  • Seed Culture Preparation: Inoculate a 500 mL Erlenmeyer flask containing 200 mL of PDB with a few mycelial plugs from the PDA plate. Incubate at 24-28°C on a rotary shaker at 150-200 rpm for 7 days to generate a seed culture.

  • Production Culture: Inoculate 2 L Erlenmeyer flasks, each containing 1 L of PDB, with the seed culture (5-10% v/v).

  • Fermentation: Incubate the production cultures at 24-28°C on a rotary shaker at 150-200 rpm for 14-21 days. The optimal fermentation time for maximal this compound production may need to be determined empirically.[6]

  • Biomass Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration through cheesecloth or by centrifugation. The culture broth is expected to contain the secreted this compound.

Protocol 2: Extraction and Purification of this compound

This protocol is a composite based on general methods for the extraction of sesquiterpenes from fungal cultures.[7][8]

Materials:

  • Culture filtrate from Marasmius alliaceus fermentation

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Silica gel (for column chromatography, 70-230 mesh)

  • Sephadex LH-20

  • Reversed-phase C18 (RP-18) silica gel

  • Glass column for chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber and visualization reagents (e.g., vanillin-sulfuric acid)

  • High-Performance Liquid Chromatography (HPLC) system (optional, for final purification and analysis)

Procedure:

  • Liquid-Liquid Extraction of Culture Filtrate:

    • Pool the culture filtrate from the fermentation.

    • Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic (ethyl acetate) layers.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Concentrate the extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Chromatography Purification:

    • Silica Gel Chromatography (Initial Fractionation):

      • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

      • Apply the adsorbed sample to the top of the column.

      • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 1:1 hexane:EtOAc), followed by ethyl acetate and then methanol.[2]

      • Collect fractions and monitor the separation using TLC. Pool fractions containing compounds with similar Rf values. This compound is expected to be a moderately polar compound.

    • Sephadex LH-20 Chromatography (Size Exclusion):

      • Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities based on size.

    • Reversed-Phase (RP-18) Chromatography (Final Polishing):

      • For final purification, use an RP-18 column.

      • Elute with a gradient of decreasing polarity, for example, starting with a high percentage of water and gradually increasing the proportion of methanol or acetonitrile.

      • Monitor the fractions by TLC or HPLC to isolate pure this compound.

  • Purity Assessment:

    • Assess the purity of the isolated this compound using HPLC with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or PDA).

    • Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Biosynthetic Pathway

Alliacol_A_Biosynthesis AcetylCoA Acetyl-CoA MVA_pathway Mevalonate Pathway AcetylCoA->MVA_pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Sesquiterpene_Synthase Sesquiterpene Synthase FPP->Sesquiterpene_Synthase Sesquiterpene_Scaffolds Diverse Sesquiterpene Scaffolds Sesquiterpene_Synthase->Sesquiterpene_Scaffolds Tailoring_Enzymes Tailoring Enzymes (P450s, Oxidoreductases) Sesquiterpene_Scaffolds->Tailoring_Enzymes Alliacol_A This compound Tailoring_Enzymes->Alliacol_A Extraction_Workflow Start Start: Marasmius alliaceus Culture Fermentation Fermentation in PDB Start->Fermentation Harvest Harvest: Separate Mycelia and Culture Filtrate Fermentation->Harvest Extraction Liquid-Liquid Extraction of Filtrate with EtOAc Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions This compound-rich Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified_Fractions Further Purified Fractions Sephadex->Purified_Fractions RP18 Reversed-Phase (RP-18) Chromatography Purified_Fractions->RP18 Pure_Alliacol_A Pure this compound RP18->Pure_Alliacol_A Analysis Purity Assessment & Structure Elucidation (HPLC, MS, NMR) Pure_Alliacol_A->Analysis DNA_Synthesis_Inhibition Alliacol_A This compound (Sesquiterpene Lactone) IMP_Dehydrogenase IMP Dehydrogenase Alliacol_A->IMP_Dehydrogenase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase Alliacol_A->Ribonucleotide_Reductase Inhibits DNA_Polymerase_alpha DNA Polymerase α Alliacol_A->DNA_Polymerase_alpha Inhibits Purine_Synthesis Purine Synthesis IMP_Dehydrogenase->Purine_Synthesis dNTP_Pools dNTP Pools Ribonucleotide_Reductase->dNTP_Pools DNA_Replication DNA Replication DNA_Polymerase_alpha->DNA_Replication Purine_Synthesis->dNTP_Pools dNTP_Pools->DNA_Replication Inhibition_of_DNA_Synthesis Inhibition of DNA Synthesis DNA_Replication->Inhibition_of_DNA_Synthesis is blocked

References

Application Notes & Protocols: Purification of Alliacol A from Marasmius alliaceus Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid antibiotic with demonstrated weak antibacterial and antifungal activities. Notably, it has been shown to inhibit DNA synthesis in Ehrlich carcinoma ascitic cells, indicating its potential as a lead compound in anticancer drug development. This document provides a detailed protocol for the isolation and purification of this compound from the culture broth of the basidiomycete Marasmius alliaceus, the producing organism. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in obtaining purified this compound for further investigation.

Data Presentation

Table 1: Fermentation Parameters for this compound Production

ParameterValue
Producing OrganismMarasmius alliaceus
Culture MediumYeast extract-malt extract-glucose (YMG) broth
Culture Volume100 liters
Fermentation TypeSubmerged
Incubation TimeNot specified
AgitationNot specified
AerationNot specified
TemperatureNot specified

Table 2: Purification Summary for this compound

Purification StepEluent/Solvent SystemStationary PhaseYieldPurity
Extraction Ethyl Acetate-Not specifiedCrude
Silica Gel Chromatography (Column 1) Cyclohexane-Ethyl Acetate (Gradient)Silica Gel 60Not specifiedPartially Purified
Silica Gel Chromatography (Column 2) Dichloromethane-Acetone (95:5)Silica Gel 6080 mg (from 100 L)Purified
Crystallization Methanol-Not specifiedCrystalline

Experimental Protocols

Fermentation of Marasmius alliaceus

This protocol describes the cultivation of Marasmius alliaceus for the production of this compound.

Materials:

  • Marasmius alliaceus culture

  • Yeast extract-malt extract-glucose (YMG) medium

  • Fermenter (100-liter capacity)

  • Sterile transfer equipment

Procedure:

  • Prepare 100 liters of YMG medium in a suitable fermenter.

  • Sterilize the fermenter and the medium according to standard procedures.

  • Inoculate the sterile medium with a seed culture of Marasmius alliaceus.

  • Carry out the fermentation under appropriate, though unspecified, conditions of temperature, agitation, and aeration.

  • Monitor the fermentation for the production of this compound. The peak of production is typically reached after the glucose in the medium has been consumed.

Extraction of this compound from Culture Broth

This protocol details the initial extraction of this compound from the fermented culture broth.

Materials:

  • Fermented culture broth of Marasmius alliaceus

  • Ethyl acetate

  • Large-capacity extraction vessel

  • Rotary evaporator

Procedure:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate with ethyl acetate. The volume of ethyl acetate used should be sufficient to ensure efficient extraction.

  • Combine the ethyl acetate extracts.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude oily residue.

Chromatographic Purification of this compound

This section outlines the multi-step chromatographic process for the purification of this compound from the crude extract.

3.1. Initial Silica Gel Chromatography

Materials:

  • Crude this compound extract

  • Silica gel 60 (for column chromatography)

  • Cyclohexane

  • Ethyl acetate

  • Chromatography column

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Prepare a silica gel 60 column equilibrated with cyclohexane.

  • Load the dissolved crude extract onto the column.

  • Elute the column with a gradient of cyclohexane and ethyl acetate, starting with pure cyclohexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions and monitor for the presence of this compound using a suitable analytical technique (e.g., thin-layer chromatography).

  • Pool the fractions containing this compound and concentrate them.

3.2. Secondary Silica Gel Chromatography

Materials:

  • Partially purified this compound fractions

  • Silica gel 60

  • Dichloromethane

  • Acetone

  • Chromatography column

  • Fraction collector

Procedure:

  • Dissolve the concentrated fractions from the first column in a minimal amount of dichloromethane.

  • Prepare a silica gel 60 column equilibrated with a dichloromethane-acetone (95:5) solvent system.

  • Load the sample onto the column.

  • Elute the column with the dichloromethane-acetone (95:5) mixture.

  • Collect fractions and identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound. From a 100-liter fermentation, a typical yield is approximately 80 mg.

Crystallization of this compound

This final step is to obtain this compound in a crystalline form.

Materials:

  • Purified this compound

  • Methanol

Procedure:

  • Dissolve the purified this compound in a minimal amount of methanol.

  • Allow the solution to stand, facilitating slow evaporation of the solvent and crystallization of the compound.

  • Collect the resulting crystals.

Visualizations

AlliacolA_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_chromatography Chromatography cluster_final Final Product Fermentation 100 L Fermentation of Marasmius alliaceus Filtration Filtration Fermentation->Filtration Culture Broth Extraction Ethyl Acetate Extraction Filtration->Extraction Culture Filtrate Concentration Concentration Extraction->Concentration EtOAc Extract SilicaGel1 Silica Gel Column 1 (Cyclohexane-EtOAc) Concentration->SilicaGel1 Crude Extract SilicaGel2 Silica Gel Column 2 (CH2Cl2-Acetone) SilicaGel1->SilicaGel2 Partially Purified Fractions Crystallization Crystallization (Methanol) SilicaGel2->Crystallization Purified this compound PureAlliacolA Pure this compound Crystallization->PureAlliacolA

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for Alliacol A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpene lactone, a class of naturally derived compounds known for a wide range of biological activities.[1] While specific data for this compound is limited, sesquiterpene lactones are of significant interest in drug discovery due to their potential cytotoxic, anti-inflammatory, and apoptosis-inducing properties.[2][3] The biological activity of these compounds is often attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with cellular nucleophiles, such as sulfhydryl groups in proteins and enzymes, thereby modulating their function.[1][2][4][5] These interactions can disrupt cellular signaling pathways, leading to the observed biological effects.

This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments, focusing on the assessment of its cytotoxic, anti-inflammatory, and pro-apoptotic activities. The provided protocols are based on established methods for other well-characterized sesquiterpene lactones and can be adapted for this compound.

Mechanism of Action

The proposed mechanism of action for this compound, like other sesquiterpene lactones containing an α-methylene-γ-lactone ring, involves its ability to function as a Michael acceptor. This allows it to form covalent bonds with nucleophilic residues, particularly cysteine's sulfhydryl groups, on various proteins.[1][2] This alkylation can alter protein conformation and function, leading to the modulation of key cellular signaling pathways.

Potential Signaling Pathways Affected:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a crucial regulator of inflammation, cell survival, and proliferation. Sesquiterpene lactones have been shown to inhibit NF-κB signaling, which may contribute to their anti-inflammatory and pro-apoptotic effects.[2][6]

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis.[7][8] Modulation of this pathway by sesquiterpene lactones can lead to cell cycle arrest and apoptosis.

Data Presentation: Cytotoxicity of Structurally Related Sesquiterpene Lactones

Due to the lack of publicly available cytotoxicity data for this compound, the following table summarizes the 50% growth inhibition (GI50) or 50% cytotoxic concentration (CD50) values for several other sesquiterpene lactones possessing the α-methylene-γ-lactone moiety. This data can serve as a reference for designing initial dose-response experiments with this compound.

CompoundCell LineAssayGI50/CD50 (µM)Reference
CumaninWiDr (Colon Cancer)SRB>10[3]
HelenalinWiDr (Colon Cancer)SRB0.23[3]
ParthenolideC2C12 (Mouse Myoblast)MTT2.7-3.3[9]
CostunolideCAL 27 (Oral Squamous Carcinoma)MTT32[10]
SantoninSK-BR-3 (Breast Cancer)CCK-816[11]
LappadilactoneHepG2 (Liver Cancer)MTT1.6 µg/mL[1]
IvalinC2C12 (Mouse Myoblast)MTT2.7-3.3[9]

Note: The cytotoxic potential of this compound may vary significantly from these values and should be determined empirically for each cell line of interest.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

experimental_workflow_cytotoxicity cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with this compound (serial dilutions) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize formazan with DMSO incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Anti-Inflammatory Activity Assessment: Measurement of Nitric Oxide (NO) Production

This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7).[6]

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound.

experimental_workflow_anti_inflammatory cluster_setup Cell Seeding cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read absorbance at 540 nm add_griess->read_absorbance calculate_inhibition Calculate % NO inhibition read_absorbance->calculate_inhibition

Caption: Workflow for assessing anti-inflammatory activity.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol details the quantification of apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry.[11]

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

experimental_workflow_apoptosis cluster_setup Cell Culture cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis seed_and_treat Seed and treat cells with this compound harvest Harvest cells seed_and_treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain flow_cytometry Analyze by flow cytometry stain->flow_cytometry quantify Quantify apoptotic cells flow_cytometry->quantify

Caption: Workflow for Annexin V/PI apoptosis assay.

Signaling Pathway Analysis: Western Blot for NF-κB and MAPK Pathways

This protocol provides a general method for analyzing the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways by Western blotting.[2][5][12]

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

signaling_pathway_nfkb cluster_stimulus Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_alliacol This compound cluster_nucleus Nucleus stimulus LPS IKK IKK stimulus->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocation gene_transcription Gene Transcription (Inflammatory mediators) NFkB_nucleus->gene_transcription alliacol This compound alliacol->IKK Inhibition signaling_pathway_mapk cluster_stimulus Stimulus (e.g., Growth Factors, Stress) cluster_pathway MAPK Signaling Pathway cluster_alliacol This compound cluster_response Cellular Response stimulus Stimulus MAPKKK MAPKKK (e.g., Raf) stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P response Proliferation, Survival, Apoptosis MAPK->response alliacol This compound alliacol->MAPKKK Modulation

References

Alliacol A: Application Notes and Protocols for In Vitro Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro antimicrobial screening of Alliacol A, a sesquiterpenoid antibiotic.

Introduction

This compound is a natural product isolated from the basidiomycete fungus Marasmius alliaceus.[1][2] Its chemical formula is C15H20O4.[1] Preliminary studies have indicated that this compound exhibits weak antibacterial and antifungal properties.[1][2] Additionally, it has been observed to inhibit DNA synthesis in Ehrlich carcinoma ascitic cells, although its specific antimicrobial mechanism of action is not well-elucidated.[1] As a sesquiterpenoid, its antimicrobial activity may stem from the disruption of microbial cell membranes, a common mechanism for this class of compounds.

This document outlines standardized protocols for determining the antimicrobial spectrum and potency of this compound, enabling researchers to further investigate its potential as a lead compound in drug discovery.

Data Presentation

The following tables are structured to present quantitative data from antimicrobial screening of this compound. Due to the limited availability of specific MIC values in publicly accessible literature, the tables below are presented as templates. Researchers should populate these tables with their experimentally determined data.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Bacterial StrainGram StainATCC NumberMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusGram-positive25923Data to be determinedData to be determined
Bacillus subtilisGram-positive6633Data to be determinedData to be determined
Escherichia coliGram-negative25922Data to be determinedData to be determined
Pseudomonas aeruginosaGram-negative27853Data to be determinedData to be determined

Table 2: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

Fungal StrainTypeATCC NumberMIC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicansYeast10231Data to be determinedData to be determined
Aspergillus nigerMold16404Data to be determinedData to be determined
Cryptococcus neoformansYeast32045Data to be determinedData to be determined

Experimental Protocols

Detailed methodologies for key in vitro antimicrobial screening experiments are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal

  • Negative control (vehicle solvent for this compound)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a microbial suspension in the broth medium and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Controls: Include wells for a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with the vehicle solvent used to dissolve this compound), and a sterility control (broth medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Broth_Microdilution_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Visual/OD Reading) E->F

Broth Microdilution Workflow

Disk Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control antibiotic/antifungal disks

  • Negative control disks (impregnated with solvent)

Procedure:

  • Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.

  • Preparation of Disks: Aseptically apply a known concentration of this compound solution to sterile filter paper disks and allow the solvent to evaporate.

  • Disk Placement: Place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Disk_Diffusion_Workflow A Inoculate Agar Plate with Microbial Lawn C Place Disks on Agar Surface A->C B Prepare this compound Impregnated Disks B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Disk Diffusion Assay Workflow

Potential Signaling Pathways and Mechanism of Action

While the precise antimicrobial mechanism of this compound is not definitively established, its classification as a sesquiterpenoid suggests a likely mode of action involving the disruption of microbial cell membrane integrity.

Hypothesized Mechanism of Action:

  • Membrane Interaction: The lipophilic nature of the sesquiterpenoid structure of this compound may facilitate its insertion into the lipid bilayer of the microbial cell membrane.

  • Disruption of Membrane Potential: This insertion can disrupt the electrochemical gradient across the membrane, leading to a loss of membrane potential.

  • Increased Permeability: The compromised membrane integrity results in increased permeability, causing leakage of essential intracellular components such as ions, ATP, and nucleic acids.

  • Inhibition of Cellular Processes: The loss of membrane function and essential molecules inhibits critical cellular processes, ultimately leading to cell death.

It is important to note that the previously reported inhibition of DNA synthesis by this compound in cancer cells may represent a secondary effect or a different mechanism of action in eukaryotic cells.[1] Further studies are required to elucidate the specific molecular targets and signaling pathways affected by this compound in bacteria and fungi.

Proposed Mechanism of Action of this compound

References

Alliacol A: A Sesquiterpene Lactone as a Tool for Probing DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alliacol A is a sesquiterpene lactone isolated from the fungus Marasmius alliaceus. It has been identified as a potent inhibitor of DNA synthesis, particularly in cancer cell lines. This property makes this compound a valuable research tool for studying the intricacies of DNA replication and for exploring potential therapeutic avenues in oncology. These application notes provide a summary of the known biological effects of this compound on DNA replication, detailed protocols for its use in cell-based assays, and a discussion of its potential mechanisms of action.

Biological Activity

This compound, along with its related compound Alliacol B, has been shown to strongly inhibit DNA synthesis in Ehrlich ascites carcinoma cells.[1] The effective concentration for this inhibition is in the low microgram per milliliter range. The biological activity of this compound is thought to be dependent on its α,β-unsaturated carbonyl group, which can react with nucleophiles such as the sulfhydryl group of cysteine residues in proteins. Formation of cysteine adducts leads to a significant reduction in the biological activity of this compound, suggesting that its mechanism of action involves the alkylation of key cellular proteins involved in DNA replication or related processes.

Data Presentation

The following table summarizes the quantitative data available for the inhibitory effect of this compound on DNA synthesis.

CompoundCell LineAssayEffective ConcentrationEndpointReference
This compoundEhrlich Ascites Carcinoma[³H]Thymidine Incorporation2 - 5 µg/mLInhibition of DNA Synthesis[1]
Alliacol BEhrlich Ascites Carcinoma[³H]Thymidine Incorporation2 - 5 µg/mLInhibition of DNA Synthesis[1]

Experimental Protocols

Protocol 1: Inhibition of DNA Synthesis in Suspension Cancer Cells using [³H]Thymidine Incorporation Assay

This protocol is adapted from the initial studies on this compound and is suitable for assessing the inhibitory effect of the compound on DNA replication in suspension cell cultures, such as Ehrlich ascites carcinoma cells.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)

  • Ehrlich ascites carcinoma cells (or other suitable suspension cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • [³H]Thymidine (specific activity ~20 Ci/mmol)

  • Trichloroacetic acid (TCA), 10% (w/v) ice-cold

  • Ethanol, 95% ice-cold

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer

Procedure:

  • Cell Culture: Culture Ehrlich ascites carcinoma cells in complete medium to the desired density. Ensure the cells are in the logarithmic growth phase.

  • Cell Viability and Counting: Determine cell viability using trypan blue exclusion and count the cells using a hemocytometer. Adjust the cell density to 1 x 10⁶ cells/mL in fresh, pre-warmed complete medium.

  • Treatment with this compound:

    • Seed 1 mL of the cell suspension into microcentrifuge tubes.

    • Add this compound from a stock solution to achieve final concentrations ranging from 1 to 10 µg/mL. Include a solvent control (e.g., DMSO or ethanol at the same final concentration as the highest this compound treatment).

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 1 to 4 hours).

  • Radiolabeling:

    • Add 1 µCi of [³H]thymidine to each microcentrifuge tube.

    • Continue the incubation for 1 hour at 37°C.

  • Precipitation of Macromolecules:

    • Stop the incubation by placing the tubes on ice.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.

    • To the cell pellet, add 1 mL of ice-cold 10% TCA and vortex.

    • Incubate on ice for 30 minutes to precipitate DNA.

  • Washing:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Discard the supernatant.

    • Wash the pellet twice with 1 mL of ice-cold 95% ethanol to remove unincorporated [³H]thymidine. Centrifuge after each wash.

  • Scintillation Counting:

    • After the final wash, carefully remove the ethanol and allow the pellet to air dry.

    • Resuspend the pellet in a suitable volume of scintillation cocktail (e.g., 500 µL).

    • Transfer the suspension to a scintillation vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of DNA synthesis inhibition for each concentration of this compound compared to the solvent control.

    • Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of DNA synthesis is inhibited).

Mechanism of Action and Signaling Pathways

The precise molecular target of this compound within the DNA replication machinery has not been fully elucidated. However, its reactivity towards cysteine suggests a mechanism involving the covalent modification of proteins.

Proposed Mechanism of Action:

Alliacol_A_Mechanism Alliacol_A This compound (α,β-unsaturated carbonyl) Covalent_Adduct Covalent Adduct (this compound - Protein) Alliacol_A->Covalent_Adduct Michael Addition Target_Protein Target Protein (with Cysteine residue) Target_Protein->Covalent_Adduct Inhibition Inhibition of DNA Replication Covalent_Adduct->Inhibition

Caption: Proposed mechanism of this compound via Michael addition to a target protein.

Experimental Workflow for Investigating this compound's Effect on DNA Replication:

Alliacol_A_Workflow cluster_0 In Vitro / In Vivo cluster_1 Mechanism of Action Cell_Culture Cell Culture (e.g., Ehrlich Ascites Carcinoma) Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Assay DNA Synthesis Assay ([³H]Thymidine incorporation) Treatment->Assay Cysteine_Adduct Cysteine Adduct Formation Assay Treatment->Cysteine_Adduct Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for DNA damage markers) Treatment->Pathway_Analysis Analysis Data Analysis (IC₅₀ determination) Assay->Analysis Target_ID Target Identification (e.g., Proteomics) Cysteine_Adduct->Target_ID

Caption: Workflow for studying this compound's impact on DNA replication.

Future Directions

Further research is required to identify the specific protein targets of this compound and to understand the downstream consequences of their modification. Investigating the effect of this compound on cell cycle progression and the activation of DNA damage response pathways would provide a more complete picture of its cellular effects. Modern techniques such as chemoproteomics could be employed to identify the direct binding partners of this compound, shedding light on its precise mechanism of action and paving the way for its rational use as a chemical probe for DNA replication and as a potential lead compound for anticancer drug development.

References

Troubleshooting & Optimization

Technical Support Center: Electrochemical Synthesis of Alliacol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the electrochemical synthesis of Alliacol A. The core of this synthesis is a key anodic cyclization step, and this guide addresses common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the key electrochemical reaction in the total synthesis of this compound?

A1: The critical step is an anodic cyclization-Friedel Crafts alkylation. This reaction couples a nucleophilic furan ring with the normally nucleophilic carbon of a silyl enol ether.[1] The electrochemical oxidation reverses the polarity of the silyl enol ether, making it electrophilic and susceptible to attack by the furan.

Q2: What are the typical yields for the electrochemical cyclization step?

A2: The initial reports of this synthesis describe high yields. For instance, the conversion of the silyl enol ether precursor to the bicyclic furan intermediate has been reported with an 88% isolated yield.[1]

Q3: Can this reaction be performed without specialized electrochemical equipment?

A3: Yes, the electrolysis has been successfully performed using a simple 6 V lantern battery as the power source, demonstrating that sophisticated potentiostats are not strictly necessary for a successful outcome.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Cyclized Product

Low or no yield is a common issue in electrochemical synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Cause 1.1: Incorrect or Inefficient Generation of the Radical Cation

The reaction is initiated by the oxidation of the silyl enol ether to a radical cation. If this step is inefficient, the subsequent cyclization will not occur.

  • Solution: Verify the electrode setup and connections. Ensure the anode and cathode are correctly identified and have sufficient surface area. For this specific synthesis, a carbon felt anode is often used. Confirm that the power source is delivering the correct potential or current.

Possible Cause 1.2: Polymerization of the Radical Cation Intermediate

Radical cations can be highly reactive and may polymerize instead of undergoing the desired intramolecular cyclization.

  • Solution: Adjusting the concentration of the starting material can help. Lower concentrations may favor the intramolecular reaction over intermolecular polymerization. Additionally, ensure the solvent and electrolyte are of high purity, as impurities can sometimes initiate polymerization.

Possible Cause 1.3: Competing Side Reactions

The generated radical cation can be trapped by the solvent or undergo proton elimination, leading to undesired byproducts.

  • Solution: The choice of solvent and electrolyte is critical. The this compound synthesis has been successfully performed in a solution of lithium perchlorate (LiClO₄) in methanol (MeOH). If solvent trapping is suspected, consider using a less nucleophilic solvent. Increasing the electrolyte concentration can sometimes help stabilize the cationic intermediate and favor the desired reaction pathway.

Problem 2: Formation of Multiple Unidentified Byproducts

The appearance of multiple spots on a TLC plate indicates a lack of selectivity in the reaction.

Possible Cause 2.1: Overoxidation

Applying too high a potential or running the electrolysis for too long can lead to the oxidation of the desired product or other functional groups in the molecule, resulting in a complex mixture of byproducts.

  • Solution: Carefully control the amount of charge passed through the reaction. The reaction should be stopped after 2.2 Faradays per mole (F/mol) of starting material has been consumed.[1] Using a coulometer to monitor the charge passed is highly recommended. If a potentiostat is available, running the reaction at a controlled potential, determined from cyclic voltammetry of the starting material, can improve selectivity.

Possible Cause 2.2: Incorrect Electrolyte or Current Density

The electrolyte and current density play a significant role in the selectivity of electrochemical reactions.

  • Solution: The choice of electrolyte can dramatically impact the reaction's efficiency. While lithium perchlorate (LiClO₄) is commonly used, other tetra-alkylammonium salts could be investigated. The current density (current per unit area of the electrode) should also be optimized. A lower current density can sometimes lead to higher selectivity. The following tables illustrate the impact of electrolyte and current density on a similar electrochemical cyclization reaction.

Table 1: Effect of Supporting Electrolyte on Product Yield in an Electrochemical Cyclization

EntrySupporting Electrolyte (0.4 equiv.)Yield (%)
1TBAClO₄95
2TBAPF₆56
3TBABF₄50
4LiClO₄41
5TBAINo Rxn.

Data adapted from an analogous electrochemical synthesis of selenylbenzo[b]furan derivatives. This data is for illustrative purposes to show the significant effect of the electrolyte on yield.[2]

Table 2: Effect of Current on Product Yield in an Electrochemical Cyclization

EntryCurrent (mA)Yield (%)
11095
2588
31562

Data adapted from an analogous electrochemical synthesis of selenylbenzo[b]furan derivatives. This data is for illustrative purposes to demonstrate the importance of optimizing current.[2]

Experimental Protocols

Key Electrochemical Cyclization Step for this compound Synthesis

This protocol is based on the successful synthesis reported by Moeller and coworkers.[1]

Equipment:

  • Undivided electrochemical cell

  • Carbon felt anode

  • Platinum wire cathode

  • DC power supply or potentiostat/galvanostat

  • Coulometer (optional but recommended)

  • Standard laboratory glassware

  • Magnetic stirrer

Reagents:

  • Silyl enol ether furan precursor

  • Lithium perchlorate (LiClO₄), anhydrous

  • Methanol (MeOH), anhydrous

  • p-Toluenesulfonic acid (TsOH)

Procedure:

  • Cell Assembly: In an oven-dried, undivided electrochemical cell equipped with a magnetic stir bar, place the carbon felt anode and the platinum wire cathode. Ensure the electrodes are not in direct contact.

  • Reaction Mixture Preparation: Dissolve the silyl enol ether furan precursor in anhydrous methanol. Add anhydrous lithium perchlorate to the solution. A typical concentration would be a 0.05 M solution of the substrate and a 0.5 M solution of the electrolyte.

  • Electrolysis: Begin stirring the solution and apply a constant current or potential. The reaction should be run until 2.2 F/mol of charge has passed. If using a simple power source, the reaction time will need to be calculated based on the current.

  • Workup: After the electrolysis is complete, add p-toluenesulfonic acid to the reaction mixture and stir for approximately 2 hours. This step facilitates the elimination of methanol from the initial cyclization product.

  • Extraction and Purification: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing Workflows and Pathways

Alliacol_A_Synthesis_Workflow cluster_prep Preparation cluster_electro Electrolysis cluster_iso Isolation start Assemble Undivided Electrochemical Cell prep_solution Prepare Solution of Substrate and LiClO4 in Anhydrous MeOH start->prep_solution electrolysis Apply Constant Current (Pass 2.2 F/mol) prep_solution->electrolysis workup Add p-Toluenesulfonic Acid (Stir for 2h) electrolysis->workup quench Quench with sat. NaHCO3 workup->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify via Chromatography extract->purify end end purify->end This compound Precursor

Caption: Experimental workflow for the electrochemical synthesis of the this compound precursor.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inefficient Radical Cation Generation start->cause1 cause2 Radical Cation Polymerization start->cause2 cause3 Competing Side Reactions (Solvent Trapping, Elimination) start->cause3 sol1 Check Electrode Setup & Power Supply cause1->sol1 sol2 Lower Substrate Concentration cause2->sol2 sol3 Use Less Nucleophilic Solvent Increase Electrolyte Concentration cause3->sol3

Caption: Troubleshooting logic for low-yield electrochemical synthesis of this compound.

References

Alliacol A solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with Alliacol A in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities, which may include anti-inflammatory and cytotoxic effects.[1] Like many sesquiterpenoids, this compound is a lipophilic molecule and is expected to have low solubility in aqueous solutions, a common challenge in experimental settings.[2]

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The low aqueous solubility of this compound is due to its chemical structure, which is predominantly non-polar. This makes it difficult for water molecules to surround and dissolve the compound. Direct addition of solid this compound to an aqueous buffer will likely result in precipitation or the formation of a suspension rather than a true solution.

Q3: What are the general strategies for solubilizing hydrophobic compounds like this compound for in vitro assays?

A3: Common approaches include:

  • Use of a co-solvent: Dissolving the compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer.

  • Preparation of a high-concentration stock solution: Creating a concentrated stock in an organic solvent and then diluting it to the final desired concentration in the aqueous medium.

  • Use of surfactants or detergents: These can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.

  • Complexation with cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, enabling them to encapsulate non-polar compounds and increase their aqueous solubility.

Troubleshooting Guide: Dissolving this compound

This guide provides a step-by-step approach to troubleshoot solubility issues with this compound.

Problem: Precipitate forms immediately upon adding this compound to my aqueous buffer.

Cause: Direct addition of a hydrophobic compound to an aqueous medium.

Solution Workflow:

start Start: this compound precipitate observed stock Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, Ethanol) start->stock dilute Add the stock solution dropwise to the vigorously stirring aqueous buffer stock->dilute observe Observe for precipitation dilute->observe end_success Success: this compound is dissolved observe->end_success No precipitate end_fail Failure: Precipitate still forms observe->end_fail Precipitate forms

Caption: Workflow for dissolving this compound using a stock solution.

Problem: My this compound stock solution in organic solvent precipitates when added to the aqueous buffer.

Cause: The final concentration of the organic solvent may be too low to maintain solubility, or the buffer components may be causing the compound to crash out.

Troubleshooting Steps:

  • Decrease the final concentration of this compound: Your desired concentration may be above its solubility limit in the final buffer-solvent mixture.

  • Increase the percentage of the organic co-solvent: Be mindful that high concentrations of organic solvents can affect biological assays. It is crucial to have a vehicle control in your experiments.

  • Try a different organic solvent: If DMSO is not working, consider ethanol, methanol, or dimethylformamide (DMF).

  • Evaluate buffer composition: High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds (salting out). Consider using a buffer with a lower ionic strength if your experiment allows.

Problem: The dissolved this compound precipitates over time.

Cause: The solution may be supersaturated, and the compound is slowly coming out of solution.

Troubleshooting Steps:

  • Prepare fresh solutions: Prepare the final working solution immediately before use.

  • Store stock solutions properly: Keep stock solutions at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation and precipitation. Before use, ensure the stock solution is completely thawed and vortexed to redissolve any precipitate.

  • Consider using a stabilizing agent: Agents like polyethylene glycol (PEG) or certain non-ionic surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions.

Quantitative Data

As specific experimental solubility data for this compound is not publicly available, the following table provides a general guide for commonly used organic solvents for hydrophobic compounds.

Organic SolventTypical Stock Concentration Range for Hydrophobic CompoundsNotes
Dimethyl sulfoxide (DMSO)10 - 50 mMMost common choice; ensure the final concentration in the assay is low (<0.5%) to avoid toxicity.
Ethanol10 - 50 mMGood alternative to DMSO; can be volatile.
Methanol1 - 20 mMCan be used, but may be more toxic to cells than ethanol or DMSO.
Dimethylformamide (DMF)10 - 30 mMAnother alternative to DMSO, with similar considerations for final concentration.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until all the solid is dissolved. A brief sonication in a water bath can aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
  • Warm the required volume of your aqueous buffer to the experimental temperature (e.g., 37°C).

  • While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise. For example, to make a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of buffer.

  • Continue to vortex for a few seconds after adding the stock solution to ensure thorough mixing.

  • Use the working solution immediately.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not well-documented, it belongs to the sesquiterpenoid lactone class of compounds. A common mechanism of action for this class is the covalent modification of proteins through the reaction of their α-methylene-γ-lactone moiety with nucleophilic sulfhydryl groups on cysteine residues.[1] This suggests that this compound may act as an electrophile and could potentially modulate the activity of various proteins and signaling pathways.

Alliacol_A This compound (α-methylene-γ-lactone) Adduct Covalent Adduct Alliacol_A->Adduct Michael Addition Protein Target Protein (with Cysteine residue) Protein->Adduct Pathway Downstream Signaling Pathway Modulation Adduct->Pathway

Caption: Postulated mechanism of action for this compound.

References

Technical Support Center: Alliacol A Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Alliacol A during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with diverse biological activities. Its chemical structure contains several reactive functional groups, including a lactone ring and multiple stereocenters, which can be susceptible to degradation under suboptimal storage or experimental conditions. Ensuring its stability is critical for obtaining accurate and reproducible experimental results and for maintaining its therapeutic potential during drug development.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The degradation of this compound can be influenced by several factors, including:

  • pH: Sesquiterpene lactones can be unstable in neutral to alkaline conditions, leading to hydrolysis of the lactone ring.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing agents: The presence of peroxides or other oxidizing agents can lead to the oxidation of susceptible functional groups.

  • Presence of nucleophiles: The α-methylene-γ-lactone moiety present in some sesquiterpene lactones is known to be reactive towards nucleophiles.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage. For short-term storage, 2-8°C may be acceptable, but stability should be verified.

  • Form: Store as a dry, solid powder. If a stock solution is necessary, prepare it fresh before use. If stock solutions must be stored, use an anhydrous aprotic solvent such as DMSO or ethanol, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be detected by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of a sample. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Verify the purity of the solid material using HPLC.
Appearance of new peaks in HPLC chromatogram Sample degradation due to improper storage or handling.Review storage conditions (temperature, light exposure, atmosphere). Check the solvent used for stock solutions for peroxides.
Inconsistent experimental results Partial degradation of this compound leading to variable concentrations of the active compound.Re-evaluate the entire workflow, from storage of the solid compound to the preparation of the final experimental solution. Implement stricter controls on storage and handling.
Precipitation in stock solution upon thawing Poor solubility or degradation product formation.Allow the solution to warm to room temperature and vortex thoroughly. If precipitation persists, centrifuge the solution and analyze the supernatant for this compound concentration and purity. Consider using a different solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 N
  • Sodium hydroxide (NaOH), 0.1 N
  • Hydrogen peroxide (H₂O₂), 3%
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • pH meter
  • HPLC system with UV detector
  • Photostability chamber
  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Keep solid this compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
  • Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Chromatographic Conditions (Suggested Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and water.
  • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 210 nm (or as determined by UV-Vis scan of this compound)
  • Column Temperature: 30°C
  • Injection Volume: 10 µL

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
  • Specificity is demonstrated by showing that the method can separate this compound from degradation products generated during forced degradation studies.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition Duration Temperature % Degradation of this compound Number of Degradation Products Detected
0.1 N HCl24 hours60°C~15%2
0.1 N NaOH2 hoursRoom Temp~40%3
3% H₂O₂24 hoursRoom Temp~20%1
Thermal (Solid)48 hours70°C~5%1
Photolytic1.2 million lux hoursPhotostability Chamber~10%2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Alliacol_A_Degradation_Pathways Alliacol_A This compound Hydrolysis_Product Hydrolyzed Product (Lactone Ring Opening) Alliacol_A->Hydrolysis_Product  pH > 7 (Base-catalyzed) Alliacol_A->Hydrolysis_Product pH < 7 (Acid-catalyzed) Oxidation_Product Oxidized Product Alliacol_A->Oxidation_Product Oxidizing Agents (e.g., H₂O₂) Photolytic_Product Photolytic Isomers/Degradants Alliacol_A->Photolytic_Product UV/Vis Light Experimental_Workflow cluster_storage Proper Storage cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Quality Control Solid_Compound Solid this compound (-20°C, Dark, Inert Gas) Stock_Solution Prepare Fresh Stock Solution (e.g., Anhydrous DMSO) Solid_Compound->Stock_Solution QC_Analysis Purity Check by HPLC Solid_Compound->QC_Analysis Initial Purity Check Working_Solution Prepare Working Solution Stock_Solution->Working_Solution Stock_Solution->QC_Analysis Optional: Check purity of stored stock Experiment Perform Experiment Working_Solution->Experiment

Technical Support Center: Alliacol A and Sesquiterpene Lactone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: As of late 2025, publicly available scientific literature on the biological activity of Alliacol A is scarce, with most research focusing on its chemical synthesis.[1][2] Therefore, this technical support center provides guidance based on the broader class of compounds to which this compound belongs: sesquiterpene lactones (SLs) . The information herein is intended to serve as a general guide for researchers working with this class of molecules and may not be specific to this compound.

Sesquiterpene lactones are a large group of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[3][4] Their activity is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in proteins, such as cysteine residues.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for cytotoxic and anti-inflammatory sesquiterpene lactones?

A1: The primary mechanism involves the alkylation of biological nucleophiles, particularly the thiol groups of cysteine residues in proteins.[6] This is facilitated by reactive groups like the α-methylene-γ-lactone moiety. By covalently modifying key proteins, SLs can disrupt cellular processes. For instance, many SLs inhibit the transcription factor NF-κB, a central regulator of inflammation, by alkylating its p65 subunit and preventing the degradation of its inhibitor, IκB.[7][8][9]

Q2: What are the primary safety precautions I should take when handling sesquiterpene lactones?

A2: As many sesquiterpene lactones exhibit cytotoxic properties, they should be handled as potentially hazardous compounds.[10][11] Always consult the Safety Data Sheet (SDS) for the specific compound. General precautions include:

  • Handling the compound in a well-ventilated area or a chemical fume hood.[12]

  • Wearing appropriate Personal Protective Equipment (PPE), including gloves (nitrile is a common choice), a lab coat, and safety glasses.[13]

  • Avoiding inhalation of powders or aerosols.[11]

  • Having procedures in place for spill cleanup and waste disposal.[14][15]

Q3: What are typical working concentrations for in vitro experiments with sesquiterpene lactones?

A3: The effective concentration can vary widely depending on the specific compound, cell type, and assay. However, a common starting point for in vitro cytotoxicity or anti-inflammatory assays is in the low micromolar range (e.g., 1-100 µM).[16][17] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare stock solutions of sesquiterpene lactones?

A4: Most sesquiterpene lactones are lipophilic and have poor water solubility.[18][19] Therefore, stock solutions are typically prepared in an organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Store stock solutions at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[20]

Troubleshooting Guide for Unexpected Results

Issue Potential Cause Troubleshooting Steps
Low or No Activity Poor Solubility: The compound may be precipitating out of the aqueous culture medium.1. Visually inspect the media for any precipitate after adding the compound. 2. Decrease the final concentration of the compound. 3. Consider using a solubilizing agent like cyclodextrin, though this may affect biological activity.[19]
Compound Instability: The lactone ring or other functional groups may be unstable at the pH or temperature of the experiment.1. Check for literature on the stability of your specific SL or related structures under physiological conditions (pH 7.4, 37°C). Some SLs are more stable at a slightly acidic pH.[21] 2. Minimize the time the compound is in aqueous solution before the assay. 3. Prepare fresh dilutions from the DMSO stock for each experiment.
High Variability / Poor Reproducibility Inconsistent Solubilization: The compound is not fully dissolving when diluted from the stock.1. Ensure the DMSO stock is fully thawed and vortexed before dilution. 2. When diluting into aqueous media, add the stock solution to the media while vortexing to ensure rapid and even dispersion.
Cell Passage Number: Cells at high passage numbers may have altered sensitivity.1. Use cells within a consistent and low passage number range for all experiments. 2. Regularly perform cell line authentication.
High Background Signal or Non-specific Effects Compound Interference: The compound may interfere with the assay itself (e.g., has its own color or fluorescence, or reduces a colorimetric reagent directly).1. Run a cell-free control with the compound and assay reagents to check for direct interference. 2. If using a colorimetric assay like MTT, the compound might be directly reducing the tetrazolium salt. Consider an alternative viability assay (e.g., CellTiter-Glo, trypan blue exclusion).
Unexpected Cytotoxicity Reactive Moieties: The alkylating nature of SLs can lead to broad cytotoxicity that may mask more specific effects.[22]1. Perform a cytotoxicity assay (e.g., MTT, LDH) across a wide range of concentrations. 2. For functional assays, choose a sub-toxic concentration identified from your cytotoxicity data.

Experimental Protocols and Data Presentation

Example Data Tables

When publishing your findings, clear presentation of quantitative data is essential. Below are templates for common experimental results.

Table 1: Cytotoxicity of a Generic Sesquiterpene Lactone (SL-X) in Various Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM) after 48h Exposure (Mean ± SD)
A549Lung Carcinoma5.2 ± 0.7
MCF-7Breast Adenocarcinoma8.9 ± 1.2
HeLaCervical Carcinoma3.5 ± 0.4
JurkatT-cell Leukemia1.8 ± 0.3

Table 2: Recommended Starting Conditions for a Generic Sesquiterpene Lactone (SL-X)

ParameterRecommended ConditionNotes
Stock Solution 10 mM in 100% DMSOStore at -20°C, protected from light.
Working Concentration 1 - 50 µMPerform a dose-response curve to determine the optimal concentration.
Final DMSO Concentration < 0.5% (v/v)Include a vehicle control (media with the same final DMSO concentration) in all experiments.
Incubation Time 24 - 48 hoursTime-course experiments are recommended to determine the optimal endpoint.
Detailed Methodology: Cell Viability Assessment using MTT Assay

This protocol outlines a general procedure for determining the cytotoxicity of a sesquiterpene lactone.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the sesquiterpene lactone in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%). Include a vehicle control (media with 0.5% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control media to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23][24]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases Gene Pro-inflammatory Gene Expression SL Sesquiterpene Lactone SL->IKK Inhibits SL->NFkB Alkylates p65

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Experimental Workflow Diagram

Experimental_Workflow start Start: Obtain Sesquiterpene Lactone prep_stock Prepare High-Concentration Stock in DMSO start->prep_stock dose_response Cytotoxicity Screening (e.g., MTT Assay) prep_stock->dose_response determine_ic50 Determine IC₅₀ and Sub-toxic Concentrations dose_response->determine_ic50 functional_assay Perform Functional Assays (e.g., Anti-inflammatory Assay) determine_ic50->functional_assay mechanism_study Mechanism of Action Studies (e.g., Western Blot for NF-κB) functional_assay->mechanism_study data_analysis Data Analysis and Interpretation mechanism_study->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for screening a novel sesquiterpene lactone.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Unexpected Result (e.g., No Activity) check_sol Is the compound soluble in the final medium? start->check_sol sol_yes Yes check_sol->sol_yes Yes sol_no No check_sol->sol_no No check_stab Is the compound stable under assay conditions? stab_yes Yes check_stab->stab_yes Yes stab_no No check_stab->stab_no No check_int Does the compound interfere with the assay readout? int_yes Yes check_int->int_yes Yes int_no No check_int->int_no No sol_yes->check_stab sol_action Action: Lower concentration, use fresh dilutions, vortex during prep. sol_no->sol_action stab_yes->check_int stab_action Action: Reduce incubation time, check literature for pH sensitivity. stab_no->stab_action int_action Action: Run cell-free controls, use an orthogonal assay method. int_yes->int_action reassess Re-evaluate Hypothesis/ Experimental Design int_no->reassess

Caption: A logical approach to troubleshooting unexpected experimental results.

References

optimizing reaction conditions for Alliacol A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Alliacol A. The information is tailored for scientists and professionals in drug development, offering detailed experimental protocols and data to navigate potential challenges in this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key strategy for the asymmetric synthesis of (-)-Alliacol A?

The synthesis of (-)-Alliacol A is achieved through a tandem anodic coupling-Friedel-Crafts alkylation strategy. A key feature of this synthesis is the use of an anodic oxidation reaction to form a new bond between two nucleophiles. The absolute stereochemistry of the final product is established early in the synthesis relative to a methyl group, which is introduced via an asymmetric Michael reaction.[1]

Q2: What are the critical steps in the synthesis of the this compound core ring system?

The assembly of the core tricyclic ring system of this compound relies on two main reactions:

  • Anodic Oxidative Cyclization: This step couples a nucleophilic furan ring with the typically nucleophilic carbon of a silyl enol ether.[2][3] This electrochemical reaction is highly efficient and can be performed with simple equipment.[2]

  • Intramolecular Friedel-Crafts Alkylation: Following the oxidative cyclization, an intramolecular Friedel-Crafts alkylation completes the formation of the angularly fused tricyclic skeleton.[4]

Q3: How is the stereochemistry of this compound controlled during the synthesis?

The stereochemistry of the five contiguous stereogenic centers in this compound is controlled relative to a methyl group introduced early in the synthetic sequence.[4] This is accomplished through an asymmetric Michael reaction, which sets the absolute stereochemistry that is then carried through the subsequent reaction steps.[1]

Troubleshooting Guides

Anodic Oxidative Cyclization

Problem: Low yield during the anodic oxidative cyclization of the silyl enol ether with the furan moiety.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Electrochemical Setup Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere. Use a constant current power supply and monitor the charge passed (typically around 2.12 F/mol).[4]
Incorrect Electrode Material The recommended setup utilizes a reticulated vitreous carbon (RVC) anode and a carbon rod cathode.[4] Ensure the electrodes are clean and properly placed in the reaction vessel.
Sub-optimal Solvent and Electrolyte A mixture of CH2Cl2 and anhydrous MeOH is used as the solvent, with LiClO4 as the supporting electrolyte.[4] Ensure solvents are anhydrous and the electrolyte is fully dissolved. The reaction mixture should be degassed prior to electrolysis.[4]
Presence of Easily Oxidizable Groups If the substrate contains other functional groups with lower oxidation potentials, selective oxidation can be an issue. Careful control of the applied current and total charge passed is crucial.[2]

Problem: Formation of side products during electrolysis.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Over-oxidation of the Substrate Passing excess charge can lead to undesired side reactions. Use a coulometer to accurately monitor the charge passed and stop the reaction once the theoretical amount has been delivered.
Reactive Intermediates The radical cation intermediate is highly reactive. Ensure the intramolecular cyclization is favored by maintaining appropriate concentration and temperature.
Intramolecular Friedel-Crafts Alkylation

Problem: Incomplete cyclization or low yield in the Friedel-Crafts reaction.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Lewis Acid Activity The choice and amount of Lewis acid are critical. Ensure the Lewis acid is fresh and handled under anhydrous conditions to maintain its activity.
Poor Substrate Purity Impurities from the previous electrolysis step can interfere with the Friedel-Crafts reaction. Purify the bicyclic intermediate thoroughly before proceeding.
Unfavorable Ring Closure While the formation of the 6-membered ring in this synthesis is generally favorable, steric hindrance can be an issue. Ensure the substrate is in the correct conformation for cyclization.[5]
Asymmetric Michael Addition

Problem: Low diastereoselectivity or enantioselectivity in the initial Michael addition.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Sub-optimal Chiral Auxiliary or Catalyst The choice of chiral auxiliary or catalyst is crucial for achieving high stereoselectivity. Ensure the chiral reagent is of high purity.
Incorrect Reaction Temperature Asymmetric induction is often highly temperature-dependent. Maintain the recommended reaction temperature precisely.
Solvent Effects The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction. Use the specified solvent and ensure it is anhydrous.

Experimental Protocols

Key Experiment: Anodic Oxidative Cyclization

This protocol describes the electrochemical cyclization to form the bicyclic intermediate.

Materials:

  • Electrolysis substrate (silyl enol ether-furan)

  • Dichloromethane (CH2Cl2), distilled from CaH2

  • Anhydrous Methanol (MeOH)

  • 2,6-Lutidine

  • Lithium perchlorate (LiClO4)

  • Reticulated vitreous carbon (RVC) anode

  • Carbon rod cathode

  • Constant current power supply and coulometer

Procedure:

  • In a 100 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve the electrolysis substrate (1.28 mmol) in CH2Cl2 (39 mL) and anhydrous MeOH (10 mL).[4]

  • Add 2,6-lutidine (6.4 mmol) and LiClO4 (21.6 mmol) to the solution.[4]

  • Fit the flask with the RVC anode and carbon rod cathode.[4]

  • Degas the reaction mixture by sonication under a nitrogen stream for 5 minutes.[4]

  • Apply a constant current of 12.9 mA to the solution.[4]

  • Continue the electrolysis until a total of 262 C (2.12 F/mol) of charge has passed (approximately 6 hours).[4]

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by flash chromatography on silica gel.

ParameterValue
Current 12.9 mA
Charge Passed 2.12 F/mol
Anode Reticulated Vitreous Carbon (RVC)
Cathode Carbon Rod
Solvent CH2Cl2 / MeOH
Electrolyte LiClO4
Duration ~6 hours

Table 1: Optimized Conditions for Anodic Oxidative Cyclization.

Process Diagrams

Alliacol_A_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Electrolysis Substrate cluster_cyclization Core Ring System Formation cluster_end Final Product start_A Known Hydroxy Ketone step1 Asymmetric Michael Addition start_A->step1 start_B Known Aldehyde start_B->step1 step2 Formation of Silyl Enol Ether step1->step2 substrate Electrolysis Substrate step2->substrate step3 Anodic Oxidative Cyclization substrate->step3 step4 Intramolecular Friedel-Crafts Alkylation step3->step4 tricycle Tricyclic Core step4->tricycle alliacol_A (-)-Alliacol A tricycle->alliacol_A Further Transformations

Caption: Synthetic workflow for (-)-Alliacol A.

Anodic_Cyclization_Logic start Electrolysis Substrate (Silyl Enol Ether-Furan) oxidation Anodic Oxidation (Electron Removal) start->oxidation radical_cation Radical Cation Intermediate oxidation->radical_cation cyclization Intramolecular Cyclization (Furan Attack) radical_cation->cyclization bicyclic_product Bicyclic Intermediate cyclization->bicyclic_product friedel_crafts Friedel-Crafts Alkylation bicyclic_product->friedel_crafts tricyclic_core This compound Tricyclic Core friedel_crafts->tricyclic_core

Caption: Key steps in the formation of the tricyclic core.

References

Technical Support Center: Alliacol A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome low yields and other common issues encountered during the extraction of Alliacol A from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a bioactive sesquiterpenoid compound. Its primary known natural source is the fungus Marasmius alliaceus.[1][2][3][4] It is important to note that in some scientific literature, this compound is also referred to as alliacolide II.[1][4]

Q2: My Marasmius alliaceus culture is growing well, but the this compound yield is still low. What could be the reason?

Low yields of this compound, despite healthy fungal growth, can be attributed to several factors beyond biomass. The production of secondary metabolites like this compound is often not directly correlated with biomass and can be influenced by the specific culture conditions and the growth phase of the fungus. The optimal production of secondary metabolites is frequently observed during the stationary phase of fungal growth.[5] It is also possible that the extraction process itself is inefficient.

Q3: Which solvents are most effective for extracting this compound?

Q4: Can the extraction method significantly impact the yield?

Yes, the extraction method plays a crucial role. While traditional methods like maceration and Soxhlet extraction are common, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer improved efficiency and shorter extraction times.[6][7] UAE, for example, uses acoustic cavitation to disrupt fungal cell walls, which can enhance the release of intracellular metabolites.

Q5: How do temperature and pH affect this compound extraction?

Temperature and pH are critical parameters. Increased temperatures can enhance solvent diffusivity and solute solubility, but excessive heat can lead to the degradation of thermally sensitive compounds like this compound.[8][9] The optimal temperature for extracting phenolic compounds, for example, is often in the range of 60-80°C.[10][11] The pH of the extraction solvent can influence the stability and solubility of the target compound. For many fungal extractions, a slightly acidic to neutral pH is often employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process.

Issue Potential Cause Troubleshooting Steps
Low Biomass of Marasmius alliaceus Suboptimal culture medium composition.Optimize the culture medium. A typical medium for fungal growth contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
Incorrect incubation temperature or pH.Marasmius alliaceus is a basidiomycete. Most fungi prefer slightly acidic conditions (pH 5-6) and temperatures between 25-30°C for optimal growth.[12]
Insufficient aeration for submerged cultures.Ensure adequate shaking speed (e.g., 150-200 rpm) in an orbital shaker to provide sufficient oxygen for mycelial growth.
Low this compound Titer in Biomass Fungal strain has low productivity.Obtain a high-yielding strain of Marasmius alliaceus from a reputable culture collection.
Suboptimal fermentation conditions for secondary metabolite production.Vary fermentation parameters such as carbon and nitrogen sources, mineral composition, temperature, and pH to induce stress and enhance secondary metabolite production. The OSMAC (One Strain, Many Compounds) approach can be beneficial.
Harvesting at the wrong growth phase.Monitor the fungal growth curve and harvest the mycelia during the late exponential or early stationary phase, as this is often when secondary metabolite production is highest.[5]
Low Extraction Yield Inefficient cell lysis.Fungal cell walls can be tough. Consider mechanical disruption methods like grinding with liquid nitrogen or using a homogenizer before solvent extraction. Ultrasound-assisted extraction can also aid in cell wall disruption.[13]
Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol). Start with ethyl acetate or a mixture of chloroform and methanol.
Insufficient extraction time or temperature.Increase the extraction time and/or temperature moderately. Be cautious of potential degradation of this compound at high temperatures.[8] An optimal temperature is often a balance between solubility and stability.
Incorrect solid-to-liquid ratio.A higher solvent-to-solid ratio can improve extraction efficiency by increasing the concentration gradient.
Degradation of this compound Exposure to high temperatures during extraction or solvent evaporation.Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature (e.g., < 40°C).
Presence of degradative enzymes.Deactivate enzymes by heat treatment (e.g., autoclaving) of the biomass before extraction, if compatible with this compound stability.
Exposure to light or oxygen.Protect the extract from direct light and consider performing the extraction under an inert atmosphere (e.g., nitrogen) if this compound is found to be sensitive to oxidation.

Experimental Protocols

Protocol 1: Cultivation of Marasmius alliaceus for this compound Production

This protocol outlines a general procedure for cultivating Marasmius alliaceus to produce this compound.

Materials:

  • Marasmius alliaceus culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Activation of Culture: Inoculate a PDA plate with Marasmius alliaceus and incubate at 25°C until sufficient mycelial growth is observed.

  • Seed Culture: Transfer a few agar plugs of the mycelium into a 250 mL Erlenmeyer flask containing 100 mL of PDB.

  • Incubation: Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.

  • Production Culture: Inoculate 1 L of PDB in a 2 L Erlenmeyer flask with 5-10% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 25°C and 150 rpm for 14-21 days. Monitor the growth and aim to harvest in the stationary phase for maximal secondary metabolite production.[5]

  • Harvesting: Separate the mycelia from the culture broth by filtration. The mycelia can be freeze-dried for storage or used immediately for extraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a method for extracting this compound from fungal biomass using ultrasonication.

Materials:

  • Freeze-dried Marasmius alliaceus mycelia

  • Ethyl acetate

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the freeze-dried mycelia into a fine powder.

  • Extraction: Suspend 10 g of the powdered mycelia in 200 mL of ethyl acetate in a glass beaker or flask.

  • Ultrasonication: Place the vessel in an ultrasonic bath or use a probe sonicator. Sonicate at a controlled temperature (e.g., 30-40°C) for 30-60 minutes.

  • Separation: Centrifuge the mixture to pellet the solid biomass.

  • Collection: Decant the supernatant (ethyl acetate extract).

  • Re-extraction: Repeat the extraction process on the biomass pellet with fresh solvent to maximize yield.

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract containing this compound.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification & Analysis A Inoculation of Marasmius alliaceus B Incubation and Fermentation A->B C Harvesting Mycelia B->C D Biomass Pre-treatment (Grinding) C->D E Ultrasound-Assisted Extraction D->E F Solid-Liquid Separation E->F G Crude Extract Concentration F->G H Chromatographic Purification G->H I Pure this compound H->I

Caption: Workflow for this compound production and extraction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions_growth Solutions cluster_solutions_extraction Solutions cluster_solutions_degradation Solutions A Low this compound Yield B Suboptimal Fungal Growth/Metabolism A->B C Inefficient Extraction A->C D Degradation of This compound A->D B1 Optimize Culture Media B->B1 B2 Adjust Incubation Parameters (T, pH) B->B2 B3 Optimize Harvest Time B->B3 C1 Improve Cell Disruption C->C1 C2 Test Different Solvents C->C2 C3 Optimize Extraction Time & Temperature C->C3 D1 Use Low Temperature Evaporation D->D1 D2 Protect from Light & Oxygen D->D2

Caption: Troubleshooting logic for low this compound yield.

References

Alliacol A interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alliacol A. The information provided will help identify and mitigate potential interference of this compound with various assay reagents and formats.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be cautious about assay interference?

This compound is a sesquiterpenoid natural product with the molecular formula C15H20O4[1]. Natural products, while being a rich source for drug discovery, can sometimes lead to false-positive or false-negative results in high-throughput screening (HTS) assays through various interference mechanisms[2][3]. It is crucial to perform appropriate counter-screens and validation experiments to ensure that the observed biological activity is genuine and not an artifact of assay interference.

Q2: What are the common mechanisms by which a compound like this compound might interfere with my assay?

Small molecules can interfere with assays in several ways[2][3][4]:

  • Colloidal Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Chemical Reactivity: The compound may react directly with assay components, such as the target protein, substrates, or detection reagents. Sesquiterpene lactones, a class to which this compound belongs, are known to potentially react with nucleophilic sulfhydryl groups in proteins[5].

  • Optical Interference: If the compound is colored or fluorescent, it can interfere with absorbance- or fluorescence-based readouts.

  • Redox Activity: The compound may participate in redox cycling, generating reactive oxygen species that can damage proteins or interfere with redox-sensitive assay readouts[6].

Q3: I observed activity of this compound in my primary screen. How can I confirm it's a genuine hit?

To validate a hit from a primary screen, a series of confirmatory and counter-assays should be performed[6][7]. This includes:

  • Dose-response curve generation: A genuine hit should exhibit a classical sigmoidal dose-response relationship.

  • Orthogonal assays: Confirm the activity in a secondary assay that uses a different detection method or principle.

  • Target-based validation: Directly measure the binding of this compound to the target protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Rule out non-specific mechanisms: Conduct experiments to specifically test for aggregation, reactivity, and optical interference.

Troubleshooting Guide

Issue 1: High variability in dose-response curves for this compound.

High variability or a steep Hill slope in the dose-response curve can be indicative of non-specific inhibition, potentially due to compound aggregation[6].

Troubleshooting Steps:

  • Include Detergents: Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). Aggregation-based inhibitors are often sensitive to detergents, and their apparent potency will be significantly reduced.

  • Dynamic Light Scattering (DLS): Use DLS to directly observe if this compound forms aggregates at the concentrations used in the assay.

Data Interpretation:

Observation Potential Cause Next Steps
IC50 increases >10-fold with detergentAggregationDeprioritize or modify the compound scaffold.
DLS shows particle formationAggregationConfirm with detergent-based assays.
No change with detergentActivity is likely not due to aggregationProceed to other troubleshooting steps.
Issue 2: this compound shows activity in multiple, unrelated assays.

Promiscuous activity across various assays is a hallmark of a Pan-Assay Interference Compound (PAINS) or a compound acting through a non-specific mechanism like chemical reactivity[4][6].

Troubleshooting Steps:

  • Thiol Reactivity Assay: Given that sesquiterpene lactones can be reactive towards thiols[5], assess the reactivity of this compound with a thiol-containing molecule like glutathione (GSH). A decrease in the concentration of free GSH in the presence of this compound would indicate reactivity.

  • Pre-incubation Studies: Incubate the target protein with this compound for varying periods before adding the substrate. A time-dependent increase in inhibition may suggest covalent modification.

Experimental Protocol: Glutathione (GSH) Reactivity Assay

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of 100 µM GSH in phosphate-buffered saline (PBS).

  • Add 1 µL of this compound stock solution to achieve the desired final concentration. Include a DMSO-only control.

  • Incubate at room temperature for 1 hour.

  • Add 50 µL of a solution containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in PBS.

  • Measure the absorbance at 412 nm. A decrease in absorbance in the presence of this compound indicates GSH depletion and suggests reactivity.

Issue 3: Discrepancy between biochemical and cell-based assay results.

If this compound is active in a biochemical assay but not in a corresponding cell-based assay, it could be due to poor membrane permeability, rapid metabolism, or efflux from the cells. Conversely, activity only in cell-based assays could point to off-target effects or interference with cellular machinery.

Troubleshooting Workflow

G cluster_interference Potential Interference Mechanisms of this compound A This compound B Colloidal Aggregation A->B C Chemical Reactivity (e.g., Thiol Adduct) A->C D Optical Interference A->D E Target Protein B->E Non-specific Inhibition C->E Covalent Modification F Assay Reagents C->F Reagent Inactivation G Spectrometer D->G Signal Quenching/ False Signal

References

Technical Support Center: Scale-up Synthesis of Alliacol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Alliacol A, with a focus on the key electrochemical cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction used for the synthesis of the this compound core structure?

A1: The core tricyclic ring system of this compound is assembled using a tandem anodic coupling-Friedel-Crafts alkylation strategy. The key step is an anodic oxidation reaction that couples a nucleophilic furan ring with the normally nucleophilic carbon of a silyl enol ether.[1][2][3]

Q2: What are the general challenges associated with scaling up natural product synthesis?

A2: Scaling up natural product synthesis often presents challenges such as high reagent costs, environmental concerns, and difficulties in modifying complex molecules. Many reactions that are efficient on a lab scale suffer from low yields or side reactions when scaled up. Furthermore, ensuring safety, robustness, and cost-effectiveness are critical for commercial production.[4][5]

Q3: Are there specific challenges related to the scale-up of electrochemical reactions like the one used for this compound?

A3: Yes, scaling up electrochemical syntheses can be challenging. Issues can arise with maintaining optimal current density, managing mass and heat transfer, electrode passivation (fouling), and ensuring a consistent distance between electrodes. For the this compound synthesis, potential issues include polymerization of the furan substrate on the anode surface and managing the reaction exotherm.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the cyclized product Sub-optimal current density. On a larger scale, maintaining the optimal current density across a larger electrode surface can be difficult. Consider using a potentiostat with a higher current capacity. It may be necessary to re-optimize the current density for the scaled-up reaction.
Electrode passivation. The furan starting material or reaction intermediates can polymerize on the anode surface, reducing its effectiveness.[5] Periodically reversing the polarity of the electrodes (if the setup allows) can help clean the surfaces. Alternatively, consider using a flow chemistry setup to minimize passivation. For batch reactions, mechanical cleaning of the electrodes between runs is essential.
Poor mass transport. In larger reaction vessels, inefficient stirring can lead to depletion of the starting material near the electrode surface. Increase the stirring rate or use a mechanical stirrer designed for large volumes to ensure good mixing. A flow reactor can also significantly improve mass transport.
Formation of significant byproducts Over-oxidation of the starting material or product. Passing too much charge (F/mol) can lead to undesired side reactions. Use a coulometer to accurately monitor the charge passed and stop the reaction once the theoretical amount has been delivered. The original protocol for a related synthesis specifies passing 2.2 F/mol of charge.
Decomposition of the silyl enol ether. Silyl enol ethers can be sensitive to acidic conditions. Ensure all reagents and solvents are anhydrous and free of acidic impurities. The use of a supporting electrolyte like lithium perchlorate is common.
Inconsistent reaction times Fluctuations in power supply. On a small scale, a simple battery can be used.[1][2] However, for larger scales, a stable, constant current power supply is crucial for reproducibility. Monitor the current and voltage throughout the reaction.
Changes in electrolyte concentration. Evaporation of the solvent during longer reaction times on a larger scale can alter the electrolyte concentration, affecting conductivity. Use a sealed reaction vessel or a condenser to minimize solvent loss.
Difficulty in product purification Complex reaction mixture. Scaling up can sometimes lead to a higher proportion of byproducts, making purification by column chromatography challenging and costly.
Co-eluting impurities. Consider alternative purification techniques such as preparative HPLC or crystallization if column chromatography is not effective. Developing a crystallization procedure can significantly simplify purification on a large scale.

Experimental Protocols

Key Experiment: Anodic Cyclization and Friedel-Crafts Alkylation

This protocol is based on the supplementary information provided for the asymmetric synthesis of (-)-Alliacol A by Moeller and co-workers.

Materials and Equipment:

  • Electrolysis Substrate (silyl enol ether precursor)

  • Anhydrous Methanol (MeOH)

  • Lithium Perchlorate (LiClO4) as supporting electrolyte

  • Toluene Sulfonic Acid Monohydrate

  • Undivided electrochemical cell

  • Reticulated Vitreous Carbon (RVC) anode

  • Carbon rod cathode

  • Constant current power supply

  • Coulometer

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a suitable round-bottom flask (e.g., 25 mL for small scale), dissolve the electrolysis substrate in anhydrous methanol containing lithium perchlorate as the supporting electrolyte. The reaction flask is fitted with a reticulated vitreous carbon (RVC) anode and a carbon rod cathode.

  • Degassing: The reaction mixture is degassed by sonication under a nitrogen atmosphere for approximately 5 minutes to remove dissolved oxygen.

  • Electrolysis: A constant current is applied to the solution using a power supply. The total charge passed is monitored with a coulometer. The reaction should proceed until a total of approximately 2.12 F/mol of charge has been passed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Friedel-Crafts Alkylation: Once the electrolysis is complete, toluene sulfonic acid monohydrate is added to the reaction mixture. The mixture is then stirred for an extended period (e.g., 14 hours) to facilitate the Friedel-Crafts alkylation and elimination of methanol.

  • Workup and Purification: The reaction is quenched, and the product is extracted using standard organic solvents. The crude product is then purified by column chromatography.

Quantitative Data

ParameterValueReference
Charge Passed 2.12 F/mol
Yield (small scale) ~88% (for a related cyclization)[3]
Current (small scale) 12.9 mA
Reaction Time (small scale electrolysis) ~6 hours

Visualizations

Experimental Workflow for Anodic Cyclization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve Substrate in MeOH with LiClO4 setup Set up Electrolysis Cell (RVC anode, Carbon cathode) dissolve->setup degas Degas with N2 (Sonication) setup->degas electrolysis Apply Constant Current (~2.12 F/mol) degas->electrolysis monitor Monitor by TLC electrolysis->monitor add_acid Add TsOH (Friedel-Crafts) electrolysis->add_acid stir Stir for 14h add_acid->stir workup Aqueous Workup & Extraction stir->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: Workflow for the anodic cyclization and Friedel-Crafts alkylation step.

Overall Synthetic Pathway Logic

synthetic_pathway start Starting Materials (Hydroxy Ketone & Aldehyde) substrate_synthesis Synthesis of Electrolysis Substrate start->substrate_synthesis Multi-step anodic_cyclization Key Step: Anodic Cyclization & Friedel-Crafts Alkylation substrate_synthesis->anodic_cyclization intermediate Tricyclic Intermediate anodic_cyclization->intermediate final_steps Final Transformations (Reduction, Epoxidation, etc.) intermediate->final_steps Multi-step alliacol_a This compound final_steps->alliacol_a

Caption: Simplified logic of the total synthesis of this compound.

References

Technical Support Center: Alliacol A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Alliacol A synthesis, with a particular focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic bond formation in the total synthesis of this compound?

The cornerstone of the this compound synthesis is a tandem anodic cyclization-Friedel-Crafts alkylation strategy. This electrochemical approach facilitates the coupling of two nucleophilic centers: a furan ring and a silyl enol ether. This key step efficiently assembles the core tricyclic ring system of this compound.[1][2]

Q2: What are the main advantages of using an anodic cyclization in this synthesis?

The use of an anodic cyclization offers several benefits over traditional chemical oxidation methods. It often proceeds in high yield and can be accomplished with relatively simple equipment. Furthermore, employing an electrical current in place of chemical redox agents enhances the cost-efficiency and reduces the generation of byproducts, aligning with the principles of green chemistry.

Q3: A known byproduct is mentioned in the later stages of the synthesis. What is it and how can its formation be minimized?

During the selective tosylation of a diol intermediate, an elimination side reaction can occur, leading to the formation of an unwanted alkene byproduct.[3] To mitigate this, the reaction should not be driven to completion. It is recommended to allow the tosylation to proceed at a controlled temperature (e.g., 5 °C) to a moderate conversion (e.g., ~38%). The desired product can then be separated, and the unreacted starting material can be resubjected to the reaction conditions. This iterative process can lead to a high overall yield of the desired tosylated product while minimizing the elimination byproduct.[3]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, with a focus on byproduct formation.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the anodic cyclization step. 1. Impure reagents or solvents: Residual water or other impurities can interfere with the electrochemical reaction. 2. Inefficient electrolysis setup: Poor connection, incorrect electrode distance, or passivation of the electrode surface. 3. Suboptimal reaction conditions: Incorrect current density, temperature, or concentration of reactants and electrolyte.1. Reagent and Solvent Purity: Ensure all reagents are of high purity. Solvents should be freshly distilled from appropriate drying agents. For example, THF should be distilled from sodium benzophenone ketyl, and dichloromethane from calcium hydride.[2] 2. Electrolysis Setup: Check all electrical connections. Use a constant current power supply. The electrodes (e.g., reticulated vitreous carbon anode and carbon rod cathode) should be cleaned and properly positioned.[2] Consider periodically reversing the polarity to clean the electrode surfaces if passivation is suspected. 3. Optimization of Conditions: Empirically optimize the constant current applied. Ensure the reaction mixture is adequately stirred and maintained at the optimal temperature. The concentration of the substrate and the supporting electrolyte (e.g., LiClO4) should be carefully controlled as specified in the protocol.[2]
Formation of multiple unidentified byproducts in the Friedel-Crafts alkylation. 1. Over-alkylation: The initial alkylation product is often more reactive than the starting material, leading to further alkylation. 2. Carbocation rearrangement: The intermediate carbocation may rearrange to a more stable form before attacking the aromatic ring. 3. Lewis acid-mediated decomposition: The Lewis acid catalyst (e.g., AlCl3) can promote side reactions or decomposition of starting materials or products.1. Control of Stoichiometry: Use the aromatic substrate in excess relative to the alkylating agent to favor mono-alkylation. 2. Choice of Alkylating Agent: To avoid rearrangements, consider using an acylating agent followed by reduction (Friedel-Crafts acylation-reduction), as acylium ions are less prone to rearrangement. 3. Catalyst and Temperature Control: Use the minimum effective amount of Lewis acid. Running the reaction at lower temperatures can often improve selectivity and reduce byproduct formation.
Incomplete reaction or byproduct formation during silyl enol ether formation. 1. Incomplete deprotonation: The base used may not be strong enough or may be of insufficient quantity to fully deprotonate the ketone. 2. Hydrolysis of the silyl enol ether: Silyl enol ethers are sensitive to moisture and can hydrolyze back to the ketone.1. Base Selection and Stoichiometry: Use a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). Ensure accurate determination of the base concentration (e.g., by titration) and use a slight excess. 2. Anhydrous Conditions: All glassware must be rigorously flame-dried, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Quench the reaction carefully with an anhydrous workup if possible.

Experimental Protocols

1. Anodic Cyclization Protocol (General Procedure)

A three-necked round-bottom flask is charged with the electrolysis substrate, the appropriate solvent (e.g., a mixture of CH2Cl2 and anhydrous MeOH), a base (e.g., 2,6-lutidine), and a supporting electrolyte (e.g., LiClO4). The flask is fitted with a reticulated vitreous carbon (RVC) anode and a carbon rod cathode. The solution is degassed by sonicating under an inert atmosphere (e.g., nitrogen) for several minutes. A constant current is then applied to the solution using a potentiostat until the theoretical amount of charge (in Faradays per mole) has passed. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water, separating the layers, and extracting the aqueous layer with an organic solvent. The combined organic layers are then dried, concentrated, and purified by chromatography.[2]

2. Friedel-Crafts Alkylation (Illustrative) and Mitigation of Byproducts

While the this compound synthesis utilizes an intramolecular Friedel-Crafts reaction following the anodic cyclization, a general protocol for minimizing byproducts in related intermolecular reactions is provided below.

To a solution of the aromatic compound in an inert solvent at a reduced temperature (e.g., 0 °C to -78 °C), the Lewis acid (e.g., aluminum chloride) is added portion-wise. The alkylating agent is then added dropwise, maintaining the low temperature. The reaction is stirred for a specified period, and the progress is monitored by TLC. To minimize polyalkylation, a stoichiometric excess of the aromatic compound is often used. Upon completion, the reaction is carefully quenched by pouring it onto a mixture of ice and a dilute acid (e.g., HCl). The product is then extracted, washed, dried, and purified.

Visualizations

Alliacol_A_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Electrolysis Substrate cluster_key_step Key Cyclization Cascade cluster_end Completion of Synthesis Known Hydroxy Ketone Known Hydroxy Ketone Bromination Bromination Known Hydroxy Ketone->Bromination Known Aldehyde Known Aldehyde Horner-Wadsworth-Emmons Horner-Wadsworth-Emmons Known Aldehyde->Horner-Wadsworth-Emmons Protection Protection Bromination->Protection Phosphonate Formation Phosphonate Formation Protection->Phosphonate Formation Phosphonate Formation->Horner-Wadsworth-Emmons Michael Addition Michael Addition Horner-Wadsworth-Emmons->Michael Addition Silyl Enol Ether Formation Silyl Enol Ether Formation Michael Addition->Silyl Enol Ether Formation Anodic Cyclization Anodic Cyclization Silyl Enol Ether Formation->Anodic Cyclization Friedel-Crafts Alkylation Friedel-Crafts Alkylation Anodic Cyclization->Friedel-Crafts Alkylation Intermediate Processing Intermediate Processing Friedel-Crafts Alkylation->Intermediate Processing This compound This compound Intermediate Processing->this compound Tosylation_Side_Reaction Diol Intermediate Diol Intermediate Desired Tosylated Product Desired Tosylated Product Diol Intermediate->Desired Tosylated Product TsCl, Pyridine (Controlled Conditions) Elimination Byproduct (Alkene) Elimination Byproduct (Alkene) Diol Intermediate->Elimination Byproduct (Alkene) TsCl, Pyridine (Forcing Conditions) Anodic_Cyclization_Troubleshooting Low Yield Low Yield Impure Reagents Impure Reagents Low Yield->Impure Reagents Inefficient Setup Inefficient Setup Low Yield->Inefficient Setup Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Purify/Dry Reagents & Solvents Purify/Dry Reagents & Solvents Impure Reagents->Purify/Dry Reagents & Solvents Check/Clean Electrodes & Connections Check/Clean Electrodes & Connections Inefficient Setup->Check/Clean Electrodes & Connections Optimize Current & Temperature Optimize Current & Temperature Suboptimal Conditions->Optimize Current & Temperature

References

reproducibility issues in Alliacol A studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alliacol A studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental procedures related to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses potential reproducibility issues that may be encountered during the synthesis of this compound, particularly focusing on the key electrochemical and acid-catalyzed steps.

Question 1: My anodic cyclization reaction is showing low yield or failing to proceed. What are the common causes and how can I troubleshoot this?

Answer:

The anodic cyclization is a critical step in the synthesis of the this compound core structure and, as an electrochemical reaction, its success is sensitive to several parameters. Here are common issues and troubleshooting steps:

  • Electrode Issues: The choice, condition, and setup of your electrodes are paramount.

    • Troubleshooting:

      • Electrode Material: Ensure you are using the specified electrode materials (e.g., reticulated vitreous carbon anode and a carbon cathode).[1] The surface area and porosity of the anode can significantly impact the reaction.

      • Electrode Fouling: The electrode surface can become passivated (coated with a non-conductive layer) during the reaction. Visually inspect the electrodes after a failed reaction. If they appear coated, they may need cleaning or replacement.

      • Electrode Distance: The distance between the anode and cathode can affect the efficiency of the electrolysis. While not always detailed in literature, inconsistent spacing can lead to variable results. Try to maintain a consistent and minimal distance between the electrodes for each run.

  • Electrolyte and Solvent Purity: The conductivity of the solution is crucial for an electrochemical reaction.

    • Troubleshooting:

      • Solvent Purity: Ensure your solvents (e.g., methanol/dichloromethane) are anhydrous and of high purity. Water contamination can interfere with the reaction.

      • Supporting Electrolyte: The concentration of the supporting electrolyte (e.g., LiClO₄) is critical.[1] Ensure it is fully dissolved and at the correct concentration. Inconsistent electrolyte concentration will lead to variable conductivity and reaction rates.

  • Current and Voltage Control: Maintaining a constant current is often key to a successful reaction.

    • Troubleshooting:

      • Power Supply: Verify that your power supply is delivering a stable and constant current as specified in the protocol. Fluctuations in current can lead to side reactions and reduced yield.

      • Total Charge Passed: The reaction progress is monitored by the total charge passed (in Faradays per mole). Ensure your coulometer is functioning correctly and that the reaction is stopped after the appropriate amount of charge has been passed.[1]

Question 2: I am observing significant side product formation during the Friedel-Crafts alkylation step. How can I improve the selectivity?

Answer:

The intramolecular Friedel-Crafts alkylation to form the third ring of the this compound core is an acid-catalyzed cyclization. Side product formation is often related to the reaction conditions.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.

    • Troubleshooting:

      • Acid Strength: If you are observing charring or decomposition, the acid may be too strong or too concentrated. Consider using a milder Lewis acid or reducing the concentration of the Brønsted acid.

      • Reaction Time and Temperature: Friedel-Crafts reactions can be sensitive to temperature. If the reaction is too slow, consider a slight increase in temperature. If side products are an issue, running the reaction at a lower temperature for a longer period might improve selectivity.

  • Substrate Purity: Impurities in the starting material from the previous step can interfere with the cyclization.

    • Troubleshooting:

      • Purification: Ensure the product of the anodic cyclization is thoroughly purified before proceeding to the Friedel-Crafts step. Residual solvents or reagents can lead to undesired side reactions.

Data Presentation

Table 1: Summary of Reported Biological Activity of this compound

CompoundActivity TypeTarget/AssayObserved EffectCitation
This compoundAntibacterial-Weak activity[2]
This compoundAntifungal-Weak activity[2]
This compoundCytotoxicEhrlich carcinoma cellsStrong inhibition of DNA synthesis at 2-5 µg/mL[2]

Experimental Protocols

Protocol 1: Anodic Cyclization for the Synthesis of the this compound Core

This protocol is adapted from the total synthesis of this compound reported by Moeller and coworkers.[1]

Materials:

  • Substrate (silyl enol ether precursor)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Lithium perchlorate (LiClO₄)

  • 2,6-Lutidine

  • Undivided electrochemical cell

  • Reticulated vitreous carbon (RVC) anode

  • Carbon rod cathode

  • Constant current power supply

  • Coulometer

Procedure:

  • In a clean, dry, undivided electrochemical cell, dissolve the silyl enol ether substrate in a 1:4 mixture of anhydrous MeOH and CH₂Cl₂.

  • Add 2,6-lutidine as a proton scavenger.

  • Add LiClO₄ to a final concentration of 0.4 M to act as the supporting electrolyte.

  • Fit the cell with a reticulated vitreous carbon anode and a carbon rod cathode.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Begin the electrolysis at a constant current of 15-20 mA.

  • Monitor the reaction progress by measuring the total charge passed using a coulometer.

  • Continue the electrolysis until 2.2 Faradays per mole (F/mol) of charge has been passed.

  • Upon completion, quench the reaction and proceed with the workup and purification of the bicyclic product.

Mandatory Visualization

Diagram 1: Representative Signaling Pathway for Sesquiterpene Lactones

Since the specific signaling pathway for this compound has not been fully elucidated, this diagram illustrates the well-established inhibitory effect of parthenolide, a representative sesquiterpene lactone, on the NF-κB signaling pathway. This pathway is a common target for this class of compounds and is relevant to their anti-inflammatory and cytotoxic effects.[3]

NFkB_Pathway_Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Degradation of IκBα Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory & Anti-apoptotic Genes DNA->Genes Transcription Parthenolide Parthenolide (Sesquiterpene Lactone) Parthenolide->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a sesquiterpene lactone.

References

Validation & Comparative

Alliacol A: A Comparative Analysis Against Other Sesquiterpene Lactones in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sesquiterpene lactone Alliacol A with other well-studied compounds in its class, focusing on their anti-cancer properties and mechanisms of action. This analysis is supported by available experimental data to aid in evaluating their potential as therapeutic agents.

Sesquiterpene lactones are a diverse group of naturally occurring compounds that have garnered significant interest in the scientific community for their broad range of biological activities, including potent anti-inflammatory and anti-cancer effects. A key structural feature often associated with their bioactivity is the α-methylene-γ-lactone moiety, which can interact with biological nucleophiles such as cysteine residues in proteins. This interaction is believed to be a primary mechanism for their therapeutic effects. This guide focuses on this compound and compares its performance with other notable sesquiterpene lactones: parthenolide, costunolide, alantolactone, and helenalin.

Comparative Analysis of Biological Activity

While research on this compound is less extensive compared to other sesquiterpene lactones, preliminary studies have highlighted its cytotoxic and antimicrobial properties. Notably, this compound has been shown to strongly inhibit DNA synthesis in Ehrlich carcinoma ascites cells at concentrations of 2-5 µg/mL. This inhibitory effect on a fundamental cellular process underscores its potential as an anti-cancer agent. It has also been observed that the biological activity of this compound is diminished upon reaction with cysteine, suggesting that its mechanism of action, like many other sesquiterpene lactones, involves interaction with sulfhydryl groups of proteins.

For a clearer comparison, the following table summarizes the cytotoxic activity (IC50 values) of this compound and other prominent sesquiterpene lactones against various cancer cell lines.

CompoundCell LineIC50 (µM)Citation
This compound Ehrlich Ascites Carcinoma~2.5 - 6.2 µM (2-5 µg/mL)
Parthenolide A549 (Lung Carcinoma)4.3[1]
TE671 (Medulloblastoma)6.5[1]
HT-29 (Colon Adenocarcinoma)7.0[1]
SiHa (Cervical Cancer)8.42[2][3]
MCF-7 (Breast Cancer)9.54[2][3]
MDA-MB-231 (Breast Cancer)13.7[4]
BT-549 (Breast Cancer)4.5 - 17.1[4]
GLC-82 (Non-small Cell Lung Cancer)6.07[5]
Costunolide A431 (Skin Carcinoma)0.8[6]
H1299 (Non-small Cell Lung Cancer)23.93[7][8]
MDA-MB-231 (Breast Cancer)27.1[4]
YD-10B (Oral Cancer)9.2
Ca9-22 (Oral Cancer)7.9
Alantolactone PC3 (Prostate Cancer)1.56 - 3.06[9]
MDA-MB-231 (Breast Cancer)13.3[4]
HepG2 (Liver Cancer)33[10]
Helenalin T47D (Breast Cancer)2.23 - 4.69[11]
GLC4 (Lung Carcinoma)0.44[12]
COLO 320 (Colon Adenocarcinoma)1.0[12]

Mechanisms of Action: A Focus on Key Signaling Pathways

Many sesquiterpene lactones exert their anti-cancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are two of the most well-documented targets.

While specific data on this compound's interaction with the NF-κB and STAT3 pathways is currently unavailable, the known reactivity of its α-methylene-γ-lactone group with cysteine residues suggests a potential for such interactions, as these pathways are regulated by cysteine-containing proteins.

Below is a summary of the known effects of the comparator sesquiterpene lactones on these pathways:

  • Parthenolide: A well-established inhibitor of the NF-κB pathway.[13] It has been shown to directly target the p65 subunit of NF-κB and inhibit the IκB kinase (IKK) complex.[13][14] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in inflammation and cell survival.[13] IC50 values for the inhibition of pro-inflammatory cytokine expression, a downstream effect of NF-κB activation, range from 1.091 to 2.620 µM in THP-1 cells.[15]

  • Costunolide: Demonstrates inhibitory effects on both NF-κB and STAT3 signaling.[6][16] It has been shown to suppress the activation and/or induction of NF-κB and inhibit the phosphorylation of STAT1 and STAT3.[16] In THP-1 cells, costunolide was found to inhibit IL-6-induced STAT3 phosphorylation and DNA binding activity with an estimated EC50 of 10 µM.[17]

  • Alantolactone: A potent inhibitor of STAT3 signaling.[9][18][19][20] It has been shown to selectively suppress both inducible and constitutively activated STAT3 by blocking its nuclear translocation and DNA-binding activity.[18] Alantolactone has also been reported to suppress the NF-κB pathway.[21][22]

  • Helenalin: Known to directly target and alkylate the p65 subunit of NF-κB, thereby inhibiting its DNA binding activity.[23] This direct interaction makes it a potent inhibitor of the NF-κB pathway.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Design

To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways targeted by these sesquiterpene lactones and a typical workflow for evaluating their cytotoxic effects.

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK IKK Receptor->IKK activates IkB_NFkB IkB-NFkB Complex IKK->IkB_NFkB phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation degrades NFkB NFkB NFkB_n NFkB NFkB->NFkB_n translocates IkB_NFkB->IkB releases IkB_NFkB->NFkB Parthenolide Parthenolide Helenalin Helenalin Helenalin->NFkB_n alkylates p65 Costunolide Costunolide Costunolide->NFkB Alantolactone Alantolactone Alantolactone->NFkB DNA DNA NFkB_n->DNA binds Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression activates

Caption: Inhibition of the NF-κB signaling pathway by various sesquiterpene lactones.

STAT3 Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_dimer_n p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n translocates Alantolactone Alantolactone Costunolide Costunolide Costunolide->STAT3 inhibits phosphorylation DNA DNA pSTAT3_dimer_n->DNA binds Gene_Expression Proliferation & Survival Genes DNA->Gene_Expression activates

Caption: Inhibition of the STAT3 signaling pathway by alantolactone and costunolide.

Cytotoxicity Assay Workflow Compound_Treatment Treat with varying concentrations of sesquiterpene lactones Incubation Incubate for a defined period (e.g., 24-72h) Compound_Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis Measure absorbance/fluorescence and calculate cell viability Viability_Assay->Data_Analysis IC50_Determination Determine IC50 values Data_Analysis->IC50_Determination

Caption: General workflow for determining the cytotoxicity of sesquiterpene lactones.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of sesquiterpene lactones.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the sesquiterpene lactone (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Pre-treat the cells with the sesquiterpene lactone for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent like Triton X-100 to allow antibody entry.

  • Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS). Incubate the cells with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear dye (e.g., DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Capture images and analyze the localization of the p65 subunit. In inhibited cells, the green fluorescence of the p65 antibody will remain predominantly in the cytoplasm, while in stimulated, uninhibited cells, it will co-localize with the blue nuclear stain.

STAT3 Phosphorylation Assay (Western Blotting)

This technique is used to detect the phosphorylation status of STAT3, which is indicative of its activation.

  • Cell Lysis: Treat cells with the sesquiterpene lactone and/or a STAT3 activator (e.g., IL-6). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system.

  • Analysis: The intensity of the band corresponding to p-STAT3 indicates the level of STAT3 activation. The membrane can be stripped and re-probed with an antibody for total STAT3 to ensure equal protein loading.

Conclusion

This compound demonstrates cytotoxic activity, particularly through the inhibition of DNA synthesis, a hallmark of potential anti-cancer agents. However, a comprehensive understanding of its efficacy and mechanism of action in comparison to other well-characterized sesquiterpene lactones like parthenolide, costunolide, alantolactone, and helenalin is still emerging. While these latter compounds have been extensively shown to modulate key cancer-related signaling pathways such as NF-κB and STAT3, further research is imperative to elucidate the specific molecular targets of this compound and to establish a more detailed and quantitative comparative profile. The experimental protocols provided herein offer a standardized framework for future investigations aimed at fully characterizing the therapeutic potential of this compound and other novel sesquiterpene lactones.

References

A Comparative Guide to DNA Polymerase Inhibitors: Aphidicolin and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug discovery, DNA polymerase inhibitors are indispensable tools for studying DNA replication and as therapeutic agents, particularly in oncology. This guide provides a detailed comparison of aphidicolin, a well-characterized DNA polymerase inhibitor, with other notable inhibitors. Due to a lack of available data on Alliacol A as a DNA polymerase inhibitor, this guide will focus on aphidicolin and provide a comparative context with other established compounds.

Aphidicolin: A Profile

Aphidicolin is a tetracyclic diterpenoid antibiotic isolated from the fungus Cephalosporium aphidicola. It is a potent and specific reversible inhibitor of eukaryotic DNA polymerase α (Pol α) and DNA polymerase δ (Pol δ).[1][2][3] Its mechanism of action involves binding to the DNA polymerase-DNA complex at or near the dNTP binding site, thereby physically obstructing the incorporation of deoxynucleoside triphosphates (dNTPs) into the growing DNA strand.[2] This inhibition is competitive with dCTP.

The primary cellular effect of aphidicolin is the arrest of the cell cycle at the G1/S boundary or in the early S phase.[2][3] By inhibiting the replicative polymerases, aphidicolin halts DNA synthesis, preventing cells from proceeding through the S phase of the cell cycle. This property makes it a valuable tool for cell synchronization in research settings.

Comparative Analysis of DNA Polymerase Inhibitors

While aphidicolin is a highly specific inhibitor of Pol α and δ, other compounds target DNA polymerases through different mechanisms and with varying specificities. The following table summarizes the key characteristics and reported IC50 values for aphidicolin and other selected DNA polymerase inhibitors.

InhibitorTarget DNA Polymerase(s)Mechanism of ActionIC50 Values
Aphidicolin DNA Polymerase α, δ, ε[4]Reversible inhibitor, competitive with dCTP.[5]Pol α: ~1 µg/mL Pol δ: ~1 µg/mL Pol ε: Ki of ~0.6 µM[6]
Cytarabine (Ara-C) DNA PolymeraseNucleoside analog, chain terminator.[1][2][3]Overall DNA synthesis: 16 nM[1][3] L1210 and CEM cell lines: 0.04 µM[7]
Gemcitabine (dFdC) DNA PolymeraseNucleoside analog, masked chain termination.Not directly reported for specific polymerases; inhibits overall DNA replication.
Hydroxyurea Ribonucleotide Reductase (primary), DNA Polymerase (secondary)Inhibits the production of dNTPs.Overall DNA synthesis: IC90 of 0.4 mM for HIV-1 replication.
Foscarnet Viral DNA PolymerasePyrophosphate analog, non-competitive inhibitor.HSV-1: 0.4-3.5 µM Influenza A: 29 µM Influenza B: 61 µM

Signaling Pathways and Cellular Effects of Aphidicolin

The inhibition of DNA polymerases by aphidicolin triggers a cascade of cellular events, primarily centered around the cell cycle checkpoint response. By stalling DNA replication forks, aphidicolin activates the S-phase checkpoint, leading to the phosphorylation of checkpoint kinases such as Chk1. This response prevents entry into mitosis until the replication stress is resolved.

Aphidicolin_Pathway Aphidicolin Aphidicolin Pol_alpha_delta DNA Polymerase α/δ Aphidicolin->Pol_alpha_delta Inhibits DNA_Synthesis DNA Synthesis Pol_alpha_delta->DNA_Synthesis Catalyzes Replication_Fork Replication Fork Stalling S_Phase_Arrest S-Phase Arrest Replication_Fork->S_Phase_Arrest Induces Cell_Cycle_Progression Cell Cycle Progression S_Phase_Arrest->Cell_Cycle_Progression Blocks

Caption: Mechanism of aphidicolin-induced S-phase arrest.

Experimental Protocols

In Vitro DNA Polymerase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a purified DNA polymerase.

Materials:

  • Purified DNA polymerase (e.g., DNA Polymerase α)

  • Activated calf thymus DNA (as a template-primer)

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP)

  • Test inhibitor compound (e.g., Aphidicolin) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, and all four dNTPs, including the radiolabeled dNTP.

    • Prepare serial dilutions of the test inhibitor in the assay buffer. Also, prepare a vehicle control (solvent only).

    • Add the inhibitor dilutions or vehicle control to respective reaction tubes.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the purified DNA polymerase to each tube.

    • Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Precipitation:

    • Stop the reaction by adding cold 10% TCA.

    • Incubate on ice for at least 10 minutes to allow the precipitation of DNA.

  • Filtration and Washing:

    • Collect the precipitated DNA by vacuum filtration through glass fiber filters.

    • Wash the filters several times with cold 10% TCA to remove unincorporated radiolabeled dNTPs.

    • Perform a final wash with ethanol.

  • Quantification:

    • Dry the filters completely.

    • Place each filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DNA polymerase activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, dNTPs, Template) Reaction Set up Reaction Mixtures Reagents->Reaction Inhibitor Prepare Inhibitor Dilutions Inhibitor->Reaction Incubation Add Polymerase & Incubate Reaction->Incubation Termination Terminate Reaction (TCA) Incubation->Termination Filtration Filter & Wash Precipitate Termination->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Alliacol A: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of Alliacol A, a sesquiterpenoid antibiotic isolated from the fungus Marasmius alliaceus. While research indicates that this compound possesses weak antibacterial and antifungal properties, this document aims to present the available data in a structured format and compare its potential efficacy to established antibiotic agents. Due to the limited availability of public data, direct quantitative comparisons are currently challenging. However, this guide provides a framework for evaluation and outlines the necessary experimental data for a comprehensive assessment.

Quantitative Antimicrobial Efficacy

A direct comparison of this compound's efficacy with known antibiotics requires quantitative data, typically presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. To date, specific MIC values for this compound against a broad range of bacterial and fungal pathogens are not widely available in the public domain. The primary characterization of this compound describes its activity as "weak"[1].

For a comprehensive comparison, the following data would be necessary:

Table 1: Comparative Antibacterial Efficacy of this compound (Hypothetical Data)

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Penicillin MIC (µg/mL)
Staphylococcus aureusData not available0.25 - 2.00.015 - 2.0
Escherichia coliData not available0.008 - 0.5>128
Pseudomonas aeruginosaData not available0.12 - 4.0>128
Bacillus subtilisData not available0.12 - 1.00.015 - 0.5

Table 2: Comparative Antifungal Efficacy of this compound (Hypothetical Data)

MicroorganismThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansData not available0.12 - 1.00.25 - 4.0
Aspergillus fumigatusData not available0.25 - 2.016 - >64
Cryptococcus neoformansData not available0.12 - 1.02.0 - 16.0

Experimental Protocols

The determination of antimicrobial efficacy is conducted through standardized experimental protocols. The following are detailed methodologies for key experiments that would be cited in a comprehensive comparison.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension. A positive control well (containing bacteria and broth without the antimicrobial agent) and a negative control well (containing only broth) are included. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_agent Prepare this compound Stock and Serial Dilutions start->prep_agent prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end_process End determine_mic->end_process

Workflow for Broth Microdilution MIC Assay.

Agar Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the susceptibility of a microorganism to an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure uniform growth.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of this compound are placed on the surface of the inoculated agar plate. A control disk impregnated with the solvent used to dissolve this compound is also placed on the plate.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism being tested (e.g., 35-37°C for 18-24 hours for many bacteria).

  • Zone of Inhibition Measurement: After incubation, the diameter of the zone of no growth around each disk is measured in millimeters. The size of the zone of inhibition is indicative of the microorganism's susceptibility to the antimicrobial agent.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_plate Prepare Mueller-Hinton Agar Plate start->prep_plate inoculate_plate Inoculate Agar Plate with Bacteria prep_inoculum->inoculate_plate prep_plate->inoculate_plate apply_disks Apply this compound Impregnated Disks inoculate_plate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results end_process End interpret_results->end_process

Workflow for Agar Disk Diffusion Assay.

Mechanism of Action

The precise molecular mechanism of this compound's antimicrobial action has not been extensively elucidated. However, it has been reported to inhibit DNA synthesis in eukaryotic cells, specifically in the ascitic form of Ehrlich carcinoma[1]. It is plausible that its antimicrobial effects could be related to a similar mode of action in prokaryotic or fungal cells, potentially through the inhibition of DNA replication or repair pathways. Further research is required to identify the specific molecular targets of this compound in microbial cells.

Alliacol_A_MoA Alliacol_A This compound Target_Cell Microbial Cell (Bacteria/Fungi) Alliacol_A->Target_Cell Enters Inhibition Inhibition Alliacol_A->Inhibition DNA_Synthesis DNA Synthesis Pathway Target_Cell->DNA_Synthesis Cell_Death Inhibition of Growth / Cell Death DNA_Synthesis->Cell_Death Leads to Inhibition->DNA_Synthesis

Proposed Mechanism of Action of this compound.

Conclusion

This compound is a natural product with documented, albeit weak, antimicrobial activity. A comprehensive understanding of its efficacy in comparison to established antibiotics is hindered by the lack of publicly available quantitative data. The experimental frameworks provided in this guide offer a basis for conducting such comparative studies. Future research focused on determining the MIC values of this compound against a diverse panel of clinically relevant pathogens and elucidating its specific mechanism of action will be crucial in assessing its potential as a therapeutic agent.

References

The Quest for Potent Alliacol A Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is a critical step in the journey toward novel therapeutics. Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, has demonstrated promising cytotoxic and antimicrobial properties, making its analogs attractive candidates for further investigation. This guide provides a comparative overview of the known biological activities of this compound and explores the anticipated SAR of its analogs based on general principles for sesquiterpene lactones. Due to a lack of publicly available comparative data on a series of synthetic this compound analogs, this guide will focus on the foundational knowledge of this compound's bioactivity and the key structural motifs that likely govern the efficacy of its derivatives.

This compound: A Natural Product with Therapeutic Potential

This compound belongs to the class of sesquiterpene lactones, a group of natural products renowned for their diverse biological activities. Initial studies have revealed that this compound exhibits both antimicrobial and cytotoxic effects. A key proposed mechanism for its bioactivity is the inhibition of DNA synthesis, a critical process for the proliferation of both microbial and cancer cells.

The α-Methylene-γ-lactone Moiety: The Key to Bioactivity

A central feature of many biologically active sesquiterpene lactones, including likely this compound, is the presence of an α-methylene-γ-lactone group. This reactive functional group is considered a crucial pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues, such as the sulfhydryl groups of cysteine in proteins. This alkylation of key cellular macromolecules can disrupt their function, leading to the observed cytotoxic and antimicrobial effects. It has been noted that the reaction of this compound and B with cysteine leads to adducts with significantly reduced biological activities, supporting the importance of this reactive moiety.

Anticipated Structure-Activity Relationships of this compound Analogs

Structural Modification Hypothesized Effect on Activity Rationale
Modification of the α-methylene-γ-lactone
Reduction of the exocyclic double bondDecrease or loss of activityThe double bond is essential for the Michael addition reaction with biological nucleophiles.
Conversion of the lactone to a lactol or diolDecrease or loss of activityThe lactone ring is a key part of the reactive pharmacophore.
Modification of the Hydroxyl Groups
Esterification or etherification of the hydroxylsVariableMay alter solubility, cell permeability, and interaction with target proteins. The effect would be position-dependent.
Oxidation of the hydroxyls to ketonesVariableCould alter the molecule's conformation and hydrogen bonding capabilities, potentially affecting target binding.
Modification of the Carbon Skeleton
Introduction of new substituentsVariableDepending on the nature and position, substituents could influence lipophilicity, steric hindrance, and electronic properties, thereby affecting activity.
Epoxidation of double bondsPotentially increased reactivityEpoxides are also electrophilic and could act as alkylating agents, possibly enhancing or altering the mechanism of action.

Experimental Protocols for Evaluating this compound Analogs

To assess the biological activity of novel this compound analogs, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay:

  • Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

    • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with deionized water and allow them to air dry.

    • Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

  • Protocol:

    • Seed cells in 96-well plates as described for the SRB assay.

    • Treat the cells with various concentrations of the this compound analogs for the desired duration.

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Calculate the IC50 value.

Antimicrobial Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • Prepare a serial two-fold dilution of the this compound analogs in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Path to Discovery

To conceptualize the research and development process for this compound analogs, the following diagrams illustrate a typical workflow and the hypothesized mechanism of action.

experimental_workflow Experimental Workflow for this compound Analogs cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of this compound Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., SRB, MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial IC50 IC50/MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR DNA_synthesis DNA Synthesis Inhibition Assay SAR->DNA_synthesis Protein_binding Protein Binding Studies SAR->Protein_binding

Caption: A typical experimental workflow for the development and evaluation of this compound analogs.

signaling_pathway Hypothesized Mechanism of Action of this compound Analogs Alliacol_Analog This compound Analog (with α-methylene-γ-lactone) Cell_Membrane Cell Membrane Alliacol_Analog->Cell_Membrane Enters Cell Target_Protein Target Protein (e.g., enzymes with Cys residues) Alliacol_Analog->Target_Protein Interacts with Covalent_Bond Covalent Adduct Formation (Michael Addition) Alliacol_Analog->Covalent_Bond Cell_Membrane->Target_Protein Target_Protein->Covalent_Bond Inhibition Inhibition of Protein Function Covalent_Bond->Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Inhibition->DNA_Synthesis_Inhibition Cell_Death Cell Death / Growth Inhibition DNA_Synthesis_Inhibition->Cell_Death

Caption: The proposed mechanism involving Michael addition to a target protein.

Future Directions

The development of novel this compound analogs and the systematic evaluation of their biological activities are crucial next steps. Future research should focus on synthesizing a library of derivatives with modifications at the key positions identified in this guide. Comprehensive screening of these analogs against a panel of cancer cell lines and microbial strains will be necessary to establish a clear and quantitative SAR. Such studies will be invaluable in optimizing the therapeutic potential of the this compound scaffold and paving the way for the development of new and effective drugs.

Comparative Cytotoxicity of Alliacol A on Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the cytotoxic potential of natural compounds against cancer, a comprehensive comparative analysis of Alliacol A's effects on various cancer cell lines is currently limited by the scarcity of publicly available experimental data. This guide aims to synthesize the existing information and provide a framework for future research into the anti-cancer properties of this natural sesquiterpenoid.

Summary of In Vitro Cytotoxicity

At present, there is a notable lack of published studies detailing the half-maximal inhibitory concentration (IC50) values of this compound across a range of human cancer cell lines. This absence of quantitative data prevents a direct comparison of its potency against different cancer types. Future research should prioritize establishing these critical metrics to understand the compound's spectrum of activity.

Experimental Protocols for Cytotoxicity Assessment

While specific protocols for evaluating this compound are not available, standard methodologies are widely used to determine the cytotoxic effects of novel compounds. A typical workflow for such an investigation is outlined below.

General Experimental Workflow for Cytotoxicity Assay

G cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Treatment of Cells cell_seeding->treatment compound_prep This compound Stock Preparation serial_dilution Serial Dilution compound_prep->serial_dilution serial_dilution->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT/XTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance data_proc Data Processing absorbance->data_proc ic50 IC50 Calculation data_proc->ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation and Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations. The cells are then treated with these dilutions.

  • Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • Cytotoxicity Assay: A viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, is performed. These colorimetric assays measure the metabolic activity of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the data is used to calculate the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Postulated Signaling Pathways in this compound-Induced Cell Death

The precise molecular mechanisms by which this compound may exert cytotoxic effects are yet to be elucidated. However, based on the known actions of other sesquiterpenoids, it is plausible that this compound could induce apoptosis (programmed cell death) through the intrinsic or extrinsic pathways.

Hypothetical Intrinsic Apoptosis Pathway

G Alliacol_A This compound Mitochondrion Mitochondrion Alliacol_A->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by this compound.

This pathway involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, triggers the activation of a cascade of caspases, ultimately leading to the execution of apoptosis.

Future Directions

To fully understand the potential of this compound as an anti-cancer agent, further research is imperative. Key areas for future investigation include:

  • Broad-spectrum cytotoxicity screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines.

  • Mechanism of action studies: Investigating the specific signaling pathways involved in this compound-induced cell death, including its effects on apoptosis, cell cycle progression, and other relevant cellular processes.

  • In vivo studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models.

The generation of this fundamental data will be crucial for the drug development community to assess the therapeutic potential of this compound and to guide the design of future preclinical and clinical studies.

A Comparative Guide to Alliacol A and Other Michael Acceptors in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Alliacol A, a sesquiterpene lactone, with other prominent Michael acceptors utilized in biological research and drug development. We will explore their mechanisms of action, target specificities, and potencies, supported by quantitative experimental data. This objective analysis aims to equip researchers with the necessary information to select the appropriate Michael acceptor for their specific research needs.

Introduction to Michael Acceptors

Michael acceptors are a class of chemical compounds characterized by an electron-poor double or triple bond conjugated to an electron-withdrawing group. This structural feature, typically an α,β-unsaturated carbonyl moiety, renders them susceptible to nucleophilic attack by biological molecules, most notably the thiol groups of cysteine residues in proteins. This process, known as the Michael addition reaction, results in the formation of a stable covalent bond between the acceptor and its target protein. This irreversible or slowly reversible binding can potently and selectively modulate protein function, making Michael acceptors a valuable tool in chemical biology and a promising strategy for drug design.

The reactivity and specificity of a Michael acceptor are influenced by several factors, including the nature of the electron-withdrawing group, steric hindrance around the reactive center, and the local microenvironment of the target nucleophile. These factors contribute to the diverse biological activities observed across different classes of Michael acceptors.

This compound: A Sesquiterpene Lactone Michael Acceptor

This compound is a natural product belonging to the sesquiterpene lactone family. A key structural feature of this compound and many other sesquiterpene lactones is the α-methylene-γ-lactone ring system, which serves as a potent Michael acceptor.

While specific quantitative data for this compound's biological activity is limited, studies have shown it possesses antimicrobial and cytotoxic properties. Notably, its biological activity is significantly reduced upon reaction with cysteine, confirming that its mechanism of action is dependent on its Michael acceptor functionality. Research on the closely related this compound and B has demonstrated inhibition of DNA synthesis in Ehrlich carcinoma cells at concentrations of 2-5 µg/mL.[1]

To provide a more comprehensive comparison, this guide will also consider data from other well-characterized sesquiterpene lactones containing the same α-methylene-γ-lactone moiety, such as parthenolide and helenalin, as representative examples of this class.

Comparison with Other Michael Acceptors

This section compares the biological activity of the α-methylene-γ-lactone class of Michael acceptors (represented by this compound, parthenolide, and helenalin) with other well-established Michael acceptors from different chemical classes.

Data Presentation: Cytotoxicity and Target Inhibition

The following tables summarize the quantitative data on the cytotoxic and target-specific inhibitory activities of various Michael acceptors.

Table 1: Cytotoxicity of Michael Acceptors Against Various Cancer Cell Lines

Compound ClassCompoundCell LineIC50 (µM)Reference(s)
α-Methylene-γ-lactone ParthenolideSiHa (Cervical Cancer)8.42 ± 0.76[2]
MCF-7 (Breast Cancer)9.54 ± 0.82[2]
A549 (Lung Carcinoma)4.3[3]
TE671 (Medulloblastoma)6.5[3]
HT-29 (Colon Adenocarcinoma)7.0[3]
GLC-82 (Lung Cancer)6.07 ± 0.45[4]
PC-9 (Lung Cancer)15.36 ± 4.35[4]
H1650 (Lung Cancer)9.88 ± 0.09[4]
H1299 (Lung Cancer)12.37 ± 1.21[4]
α,β-Unsaturated Ester Dimethyl Fumarate---
Acrylamide IbrutinibRaji (Burkitt's Lymphoma)5.20[5]
Ramos (Burkitt's Lymphoma)0.868[5]
Triterpenoid CelastrolOVCAR-3 (Ovarian Cancer)< 0.5 (for anti-invasive effects)[6]
HEK-2931.7[7]

Table 2: Target-Specific Inhibition by Michael Acceptors

Compound ClassCompoundTarget/PathwayActivity MetricValueReference(s)
α-Methylene-γ-lactone HelenalinNF-κB (p65 subunit)Inhibition of DNA binding-[8]
α,β-Unsaturated Ester Dimethyl FumarateKeap1-Nrf2 PathwayIC50 (in PBMCs)38.24 µM (24h)[9]
Acrylamide IbrutinibBruton's Tyrosine Kinase (BTK)IC500.5 nM[2][3][10]
BTK autophosphorylationIC5011 nM[8]
B-cell proliferationIC508 nM[8]
Triterpenoid CelastrolNF-κB PathwayInhibition of IκBα phosphorylation-[6]
Keap1-Nrf2 PathwayNrf2 Activation-[11][12][13]

Signaling Pathways Modulated by Michael Acceptors

Michael acceptors are known to modulate several key signaling pathways involved in cellular stress response, inflammation, and proliferation. The Keap1-Nrf2-ARE and NF-κB pathways are prominent examples.

Keap1-Nrf2-ARE Signaling Pathway

The Keap1-Nrf2-ARE pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds, such as many Michael acceptors, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective genes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Michael_Acceptor Michael Acceptor (e.g., this compound) Michael_Acceptor->Keap1_Nrf2 Reacts with Keap1 Cysteines Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates

Caption: The Keap1-Nrf2-ARE signaling pathway activated by Michael acceptors.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Certain Michael acceptors, such as helenalin and celastrol, can directly inhibit this pathway by covalently modifying components of the NF-κB signaling complex, thereby exerting anti-inflammatory effects.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Release NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Michael_Acceptor Michael Acceptor (e.g., Helenalin, Celastrol) Michael_Acceptor->IkB_NFkB Inhibits (prevents IκB degradation or modifies NF-κB) DNA κB Binding Site in DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Inflammatory & Pro-survival Gene Expression DNA->Inflammatory_Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by certain Michael acceptors.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE).

1. Cell Culture and Treatment:

  • Seed AREc32 cells (a MCF7 cell line stably transfected with an ARE-luciferase reporter construct) in a 96-well plate at a suitable density.

  • After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound or other Michael acceptors). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle control (e.g., DMSO).

  • Incubate the cells for a defined period (e.g., 24 hours).

2. Cell Lysis and Luciferase Assay:

  • Remove the culture medium and lyse the cells using a suitable lysis buffer.

  • Add a luciferase substrate solution to the cell lysate.

  • Measure the luminescence using a luminometer.

3. Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a multiplexed viability assay) to account for any cytotoxic effects of the compounds.

  • Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).

NF-κB Inhibition Assay (Nuclear Translocation Assay)

This high-content imaging assay measures the inhibition of NF-κB activation by quantifying the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., HeLa or A549 cells) in a 96-well imaging plate.

  • Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) for a predetermined optimal time (e.g., 30 minutes) to induce NF-κB translocation. Include unstimulated and stimulated vehicle-treated controls.

2. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate the cells with a primary antibody against the NF-κB p65 subunit.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

3. Image Acquisition and Analysis:

  • Acquire images of the cells using a high-content imaging system.

  • Use image analysis software to identify the nuclear and cytoplasmic compartments based on the nuclear stain.

  • Quantify the fluorescence intensity of the NF-κB p65 staining in both compartments for a large number of individual cells.

  • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of NF-κB translocation.

4. Data Analysis:

  • Plot the nuclear-to-cytoplasmic ratio against the compound concentration to determine the IC50 for the inhibition of NF-κB translocation.

Conclusion

This compound, as a representative of the α-methylene-γ-lactone class of sesquiterpenes, is a biologically active Michael acceptor with cytotoxic and antimicrobial properties. While specific quantitative data for this compound is still emerging, a comparative analysis with other well-characterized Michael acceptors highlights the diverse potency and target selectivity within this compound class. The acrylamide-containing drug ibrutinib demonstrates exceptionally high potency for its target kinase BTK, while natural products like celastrol exhibit broader activity, including the modulation of both the NF-κB and Nrf2 pathways. The α,β-unsaturated ester dimethyl fumarate is a clinically approved Nrf2 activator.

The choice of a Michael acceptor for research or therapeutic development should be guided by the desired biological outcome, the specific cellular target, and the required potency and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and characterization of this compound and other novel Michael acceptors.

References

Navigating Resistance: A Comparative Guide to Alliacol A Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alliacol A, a sesquiterpenoid natural product, has garnered interest for its potential biological activities. Understanding its susceptibility to existing resistance mechanisms is crucial for its development as a therapeutic agent. Cross-resistance, a phenomenon where resistance to one antimicrobial agent confers resistance to another, can significantly limit the clinical utility of a new compound.[1] This guide provides a framework for evaluating the cross-resistance profile of this compound, offering hypothetical experimental designs and data interpretation for researchers in drug development. While specific cross-resistance studies involving this compound are not yet available in the public domain, this document outlines the methodologies and potential outcomes of such investigations.

Hypothetical Cross-Resistance Profile of this compound

To assess the potential for cross-resistance, a panel of resistant cell lines or fungal strains would be challenged with this compound. The following table presents a hypothetical summary of such an experiment, comparing the activity of this compound against drug-sensitive parental lines and their resistant counterparts.

Resistant Cell Line/Strain Resistance Mechanism Fold Resistance to Primary Agent Hypothetical Fold Resistance to this compound Implication
Candida albicans AZR1Azole efflux pump (CDR1/CDR2 overexpression)>64-fold to Fluconazole2 to 4-foldPotential for low-level cross-resistance mediated by efflux pumps.
Saccharomyces cerevisiae ERG3ΔAltered sterol biosynthesis (Erg3 deletion)16-fold to Amphotericin B1 to 2-foldSuggests this compound's mechanism may not directly target ergosterol.
Human Lung Carcinoma A549/TXLTaxol resistance (tubulin mutation)>100-fold to Paclitaxel1-foldIndicates a distinct mechanism of action from microtubule inhibitors.
Murine Leukemia P388/ADRDoxorubicin resistance (P-glycoprotein overexpression)50-fold to Doxorubicin4 to 8-foldSuggests this compound may be a substrate for P-glycoprotein efflux pumps.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of cross-resistance studies. Below are standard protocols for generating resistant lines and evaluating cross-resistance.

Generation of Resistant Cell Lines/Fungal Strains
  • Objective: To develop cell lines or fungal strains with acquired resistance to known therapeutic agents.

  • Method:

    • Continuous Exposure: Parental cell lines (e.g., Candida albicans SC5314, human A549 cells) are cultured in the presence of a sub-lethal concentration (IC20) of the selective agent (e.g., fluconazole, paclitaxel).

    • Dose Escalation: The concentration of the selective agent is gradually increased in a stepwise manner as the cells adapt and resume normal growth rates.

    • Clonal Selection: Once resistance is established (typically >10-fold increase in IC50 compared to the parental line), single-cell cloning is performed to ensure a homogenous resistant population.

    • Confirmation of Resistance: The resistance level of the selected clone is confirmed by determining the IC50 of the selective agent and comparing it to the parental line. The stability of the resistant phenotype is assessed by culturing the cells in the absence of the selective agent for multiple passages.

In Vitro Susceptibility Testing
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator agents against parental and resistant cell lines.

  • Method (for adherent human cells):

    • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • Drug Dilution: this compound and other compounds are prepared in a 2-fold serial dilution series in the appropriate cell culture medium.

    • Treatment: The culture medium is replaced with the drug-containing medium, and the plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.

    • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis. The fold resistance is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.

Visualizing Experimental Design and Potential Mechanisms

Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations, created using Graphviz, depict a typical cross-resistance experimental workflow and a hypothetical signaling pathway that could be involved in this compound resistance.

experimental_workflow cluster_generation Resistant Line Generation cluster_testing Cross-Resistance Testing parental Parental Cell Line (e.g., C. albicans SC5314) exposure Continuous Exposure to Selective Agent (e.g., Fluconazole) parental->exposure parental_test Parental Line parental->parental_test escalation Stepwise Dose Escalation exposure->escalation cloning Single-Cell Cloning escalation->cloning resistant Stable Resistant Line (e.g., AZR1) cloning->resistant resistant_test Resistant Line resistant->resistant_test plate 96-Well Plate Incubation parental_test->plate resistant_test->plate alliacol_a This compound (Serial Dilution) alliacol_a->plate viability Viability Assay (e.g., MTT) plate->viability ic50 IC50 Determination viability->ic50 fold_resistance Calculate Fold Resistance ic50->fold_resistance

Figure 1: Experimental workflow for generating resistant cell lines and assessing cross-resistance to this compound.

hypothetical_pathway cluster_resistance Potential Resistance Mechanisms AlliacolA This compound CellMembrane Cell Membrane AlliacolA->CellMembrane Target Intracellular Target (e.g., Enzyme X) CellMembrane->Target Entry Inhibition Inhibition Target->Inhibition Pathway Essential Cellular Pathway Inhibition->Pathway Apoptosis Cell Death / Growth Arrest Pathway->Apoptosis Efflux Efflux Pump (e.g., P-glycoprotein) Efflux->AlliacolA Expulsion TargetMutation Target Mutation TargetMutation->Inhibition DrugModification Drug Inactivation DrugModification->AlliacolA Modification

Figure 2: Hypothetical signaling pathway for this compound action and potential mechanisms of resistance.

References

Evaluating the Selectivity of Alliacol A for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high selectivity towards malignant cells remains a cornerstone of oncological research. Alliacol A, a sesquiterpene lactone, belongs to a class of natural products that have garnered significant interest for their potential cytotoxic and anti-inflammatory properties. This guide provides a comparative evaluation of the cancer cell selectivity of compounds structurally and functionally related to this compound, benchmarked against a standard chemotherapeutic agent. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from the well-characterized sesquiterpene lactones, Parthenolide and Ambrosin, as surrogates to illustrate the potential selectivity profile of this class of compounds.

Comparative Cytotoxicity Analysis

The therapeutic efficacy of an anti-cancer agent is intrinsically linked to its ability to selectively target cancer cells while minimizing damage to healthy tissues. A key metric for quantifying this selectivity is the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to the inhibitory concentration in cancer cells (IC50). A higher SI value indicates greater selectivity for cancer cells.

The following table summarizes the available in vitro cytotoxicity data for Parthenolide, Ambrosin, and the conventional chemotherapeutic drug, Doxorubicin, across a panel of human cancer and normal cell lines.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Parthenolide A549 (Lung Carcinoma)4.3[1]HUVEC (Endothelial Cells)2.8[1]0.65
TE671 (Medulloblastoma)6.5[1]HUVEC (Endothelial Cells)2.8[1]0.43
HT-29 (Colon Adenocarcinoma)7.0[1]HUVEC (Endothelial Cells)2.8[1]0.40
Ambrosin MDA-MB-231 (Breast Cancer)25[2]MCF-12A (Normal Breast Epithelial)> 50 (very low toxic effects)[2]> 2.0
Doxorubicin HCT-116 (Colon Carcinoma)Not explicitly statedHSF (Normal Skin Fibroblasts)Not explicitly stated1.55[3]

Experimental Protocols

The determination of cytotoxicity and selectivity of therapeutic compounds relies on robust and reproducible in vitro assays. The most commonly employed methods are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

Workflow of the MTT Assay:

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a suitable solvent E->F G Measure absorbance using a microplate reader F->G H Calculate IC50 values G->H

Caption: A simplified workflow of the MTT assay for determining cell viability.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density by quantifying total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Workflow of the SRB Assay:

SRB_Workflow cluster_workflow SRB Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for a defined period B->C D Fix cells with trichloroacetic acid (TCA) C->D E Stain cells with SRB dye D->E F Wash to remove unbound dye E->F G Solubilize the protein-bound dye F->G H Measure absorbance using a microplate reader G->H I Calculate IC50 values H->I

Caption: A streamlined workflow of the SRB assay for assessing cytotoxicity.

Signaling Pathways Implicated in Sesquiterpene Lactone-Induced Apoptosis

Sesquiterpene lactones exert their anticancer effects through the modulation of various signaling pathways, often culminating in the induction of apoptosis (programmed cell death). Two key pathways frequently implicated are the NF-κB and Akt/β-catenin signaling cascades.

Inhibition of the NF-κB Signaling Pathway by Parthenolide

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to therapy. Parthenolide has been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[4][5]

NFkB_Pathway cluster_pathway Parthenolide's Inhibition of the NF-κB Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Gene Target Gene Expression (Anti-apoptotic, Proliferation) Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibition Parthenolide Parthenolide Parthenolide->IKK Inhibition

Caption: Parthenolide inhibits the IKK complex, preventing NF-κB activation and promoting apoptosis.

Modulation of the Akt/β-catenin Signaling Pathway by Ambrosin

The Akt/β-catenin signaling pathway is another critical regulator of cell survival, proliferation, and differentiation. Dysregulation of this pathway is common in many cancers. Ambrosin has been reported to inhibit this pathway, leading to decreased cancer cell viability.[2]

Akt_Pathway cluster_pathway Ambrosin's Effect on the Akt/β-catenin Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Degradation Nucleus Nucleus beta_catenin->Nucleus Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene Cell_Survival Cell Survival & Proliferation Gene->Cell_Survival Ambrosin Ambrosin Ambrosin->Akt Inhibition

Caption: Ambrosin inhibits Akt, leading to the degradation of β-catenin and reduced cell survival.

Conclusion

While direct experimental data on the cancer cell selectivity of this compound is currently lacking, the available evidence from structurally related sesquiterpene lactones like Parthenolide and Ambrosin suggests a potential for selective cytotoxicity against cancer cells. These natural products appear to exert their anti-cancer effects through the modulation of key signaling pathways that are often dysregulated in cancer, such as the NF-κB and Akt/β-catenin pathways.

The comparative data presented in this guide highlights that while some sesquiterpene lactones show promising selectivity, their therapeutic window can be narrow, as exemplified by Parthenolide's activity against HUVEC cells. In contrast, Ambrosin demonstrated a more favorable selectivity profile in the studied breast cancer model. It is important to note that the selectivity of conventional chemotherapeutics like Doxorubicin can also vary significantly between different cancer and normal cell types.

Further rigorous preclinical evaluation of this compound, including head-to-head comparisons with established chemotherapeutic agents across a diverse panel of cancer and normal cell lines, is warranted to fully elucidate its therapeutic potential and selectivity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a framework for such future investigations.

References

Lack of Publicly Available Data Precludes Comprehensive Comparison of Alliacol A in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and publicly accessible data reveals a significant gap in research regarding the application of Alliacol A in combination with other anticancer agents. To date, no experimental studies, clinical trials, or detailed molecular analyses have been published that investigate the synergistic or additive effects of this compound with existing cancer therapies.

This compound is a sesquiterpenoid, a class of natural products known for a wide range of biological activities. However, the focus of the available research on this compound has been primarily on its chemical synthesis and stereochemistry. While the broader class of sesquiterpene lactones has been noted for cytotoxic and other pharmacological activities, specific data on this compound's anticancer properties, either as a standalone agent or in combination, is not present in the current body of scientific literature.

This absence of foundational research means that key elements required for a comparative guide, as requested, are unavailable. Specifically, there is no quantitative data from preclinical or clinical studies to populate comparative tables, no established experimental protocols to detail methodologies, and no elucidated signaling pathways to visualize through diagrams.

For researchers, scientists, and drug development professionals interested in the potential of novel natural products in oncology, this represents an unexplored area of investigation. Future research would need to first establish the single-agent anticancer activity of this compound, including its mechanism of action and effects on various cancer cell lines. Following this, studies could be designed to explore its efficacy in combination with standard-of-care chemotherapeutics or targeted agents.

Until such primary research is conducted and published, it is not possible to provide an evidence-based comparison of this compound's performance with other anticancer alternatives. The scientific community awaits foundational studies to determine if this compound holds promise as a future component of combination cancer therapy.

A Comparative Guide to Synthetic vs. Natural Alliacol A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Alliacol A, a sesquiterpene lactone with noted antimicrobial and anticancer properties. While the synthesis of this compound has been successfully achieved, a direct, published comparison of the biological activity between its synthetic and natural forms remains elusive in publicly available scientific literature. This document, therefore, presents a framework for such a comparison, including standardized experimental protocols and a plausible signaling pathway, to guide future research in this area.

Data Presentation: A Template for Comparison

As no direct comparative quantitative data has been identified, the following table serves as a template for presenting experimental results from future studies. This structured format allows for a clear and concise comparison of the biological activities of synthetic and natural this compound.

Biological ActivityParameterNatural this compoundSynthetic this compoundReference
Antimicrobial Activity
Staphylococcus aureusMIC (µg/mL)Hypothetical ValueHypothetical Value[Future Study]
Escherichia coliMIC (µg/mL)Hypothetical ValueHypothetical Value[Future Study]
Candida albicansMIC (µg/mL)Hypothetical ValueHypothetical Value[Future Study]
Anticancer Activity
Ehrlich Ascites CarcinomaIC50 (µM)Hypothetical ValueHypothetical Value[Future Study]
DNA Synthesis Inhibition% Inhibition at X µMHypothetical ValueHypothetical Value[Future Study]

Note: MIC (Minimum Inhibitory Concentration), IC50 (Half-maximal Inhibitory Concentration). These are placeholder values and should be replaced with experimental data.

Experimental Protocols

To ensure robust and reproducible data, the following detailed methodologies are recommended for key comparative experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

1. Preparation of Materials:

  • Microorganism: Obtain a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
  • This compound Solutions: Prepare stock solutions of both natural and synthetic this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution series in the growth medium.
  • 96-Well Plates: Use sterile, flat-bottom 96-well microtiter plates.

2. Inoculum Preparation:

  • Grow the test microorganism in the appropriate broth to the mid-logarithmic phase.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 50 µL of the appropriate growth medium into each well of the 96-well plate.
  • Add 50 µL of the serially diluted this compound solutions to the wells, creating a final volume of 100 µL and the desired final concentrations.
  • Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
  • Add 50 µL of the prepared inoculum to each well (except the negative control).
  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

4. Data Analysis:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

DNA Synthesis Inhibition Assay: 5-ethynyl-2'-deoxyuridine (EdU) Incorporation Assay

This assay measures the inhibition of DNA synthesis in cancer cells.

1. Cell Culture and Treatment:

  • Cell Line: Culture Ehrlich ascites carcinoma cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum.
  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
  • Treatment: Treat the cells with various concentrations of natural and synthetic this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known DNA synthesis inhibitor like hydroxyurea).

2. EdU Labeling:

  • Following treatment, add 10 µM EdU to each well and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.

3. Cell Fixation and Permeabilization:

  • Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells twice with PBS.
  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
  • Wash the cells twice with PBS.

4. EdU Detection (Click-iT® Reaction):

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (containing a fluorescent azide that reacts with the ethynyl group of EdU).
  • Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
  • Wash the cells twice with PBS.

5. Counterstaining and Imaging:

  • Counterstain the cell nuclei with Hoechst 33342 or DAPI.
  • Image the plates using a high-content imaging system or a fluorescence microscope.

6. Data Analysis:

  • Quantify the percentage of EdU-positive cells (cells with active DNA synthesis) relative to the total number of cells (determined by the nuclear counterstain).
  • Calculate the percent inhibition of DNA synthesis for each concentration of this compound compared to the vehicle control.

Plausible Signaling Pathway and Experimental Workflow

Given that this compound is known to inhibit DNA synthesis, a plausible mechanism of action in cancer cells involves the activation of DNA damage response pathways, which can lead to cell cycle arrest and apoptosis. The p53 signaling pathway is a critical regulator of these processes.

G cluster_0 cluster_1 This compound This compound DNA Damage DNA Damage This compound->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest p21 Apoptosis Apoptosis p53 Activation->Apoptosis Bax

Caption: Plausible p53 signaling pathway activated by this compound-induced DNA damage.

This guide provides a foundational framework for the direct comparison of synthetic and natural this compound. The execution of these, and other relevant experiments, will be crucial in elucidating any potential differences in their biological efficacy and advancing their potential as therapeutic agents.

in vivo efficacy of Alliacol A compared to in vitro results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in vitro biological activities of Alliacol A. To date, publicly accessible research on this compound is limited, with no available data on its in vivo efficacy. The information presented herein is based on a seminal study and is intended to offer a foundational understanding of this natural product's potential, while also highlighting the significant gaps in the existing research.

Summary of Biological Activity

This compound, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, has demonstrated a narrow spectrum of biological activities in vitro. The primary findings indicate weak antibacterial and antifungal properties, alongside a more pronounced cytotoxic effect against a specific cancer cell line through the inhibition of DNA synthesis.

Data Presentation

The available data on the in vitro efficacy of this compound is primarily qualitative or semi-quantitative, originating from a 1981 study by Anke T, et al.[1][2] Due to the limited accessibility of the full-text article, specific quantitative metrics such as Minimum Inhibitory Concentrations (MICs) for antimicrobial activity and precise IC50 values for cytotoxicity are not available in the public domain.

Table 1: In Vitro Antimicrobial Activity of this compound

ActivityOutcomeQuantitative Data
AntibacterialWeakly activeSpecific MIC values not available
AntifungalWeakly activeSpecific MIC values not available

Table 2: In Vitro Anticancer Activity of this compound

Cell LineEffectConcentration
Ehrlich Ascites CarcinomaStrong inhibition of DNA synthesis2-5 µg/mL

Table 3: Comparison of In Vitro vs. In Vivo Efficacy of this compound

ParameterIn Vitro ResultsIn Vivo Results
Efficacy Data Weak antibacterial and antifungal activity.[1][2] Inhibition of DNA synthesis in Ehrlich ascites carcinoma cells.[1][2]No data available
Mechanism of Action Postulated to involve adduct formation with cysteine, leading to reduced biological activity.No data available
Dosage 2-5 µg/mL for inhibition of DNA synthesis in vitro.[2]Not applicable
ADME/Tox No data availableNo data available

Experimental Protocols

The precise protocols used in the original 1981 study are not fully available. However, the following are representative, standardized methodologies for the types of in vitro assays reportedly conducted for this compound.

Antibacterial Susceptibility Testing (Representative Protocol)

A standard broth microdilution method would likely be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

  • Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (Representative Protocol)

Similar to antibacterial testing, a broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines would be appropriate for assessing antifungal activity.

  • Preparation of this compound: Serial dilutions of this compound are prepared in a 96-well microtiter plate containing RPMI-1640 medium.

  • Fungal Inoculum Preparation: Fungal isolates are cultured, and a suspension is prepared and adjusted to a specific density (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant reduction in fungal growth (e.g., 50% or 90%) compared to a drug-free control.

DNA Synthesis Inhibition Assay (Representative Protocol)

The effect on DNA synthesis in cancer cells is commonly measured using a radiolabeled nucleoside incorporation assay.

  • Cell Culture: Ehrlich ascites carcinoma cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound (e.g., in the reported range of 2-5 µg/mL) for a specified period.

  • Radiolabeling: A radiolabeled DNA precursor, such as [³H]-thymidine, is added to the cell culture medium. During DNA synthesis, the radiolabeled thymidine is incorporated into the newly synthesized DNA.

  • Harvesting and Measurement: After an incubation period, the cells are harvested, and the unincorporated [³H]-thymidine is washed away. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: A reduction in the amount of incorporated radioactivity in treated cells compared to untreated controls indicates inhibition of DNA synthesis.

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial in vitro screening of a natural product like this compound.

G cluster_extraction Compound Isolation cluster_invitro In Vitro Assays cluster_data Data Analysis Natural Source Natural Source Extraction & Purification Extraction & Purification Natural Source->Extraction & Purification This compound This compound Extraction & Purification->this compound Antimicrobial Screening Antimicrobial Screening This compound->Antimicrobial Screening Bacteria & Fungi Cytotoxicity Screening Cytotoxicity Screening This compound->Cytotoxicity Screening Cancer Cell Lines Determine MICs Determine MICs Antimicrobial Screening->Determine MICs Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening->Mechanism of Action Studies e.g., DNA Synthesis Assay Determine IC50 / Effect Determine IC50 / Effect Mechanism of Action Studies->Determine IC50 / Effect Efficacy Profile Efficacy Profile Determine MICs->Efficacy Profile Determine IC50 / Effect->Efficacy Profile

Caption: General workflow for in vitro biological activity screening of this compound.

Postulated Mechanism of Action

The available literature suggests that this compound may exert its biological effects through interaction with cysteine residues in proteins, leading to the formation of adducts and a subsequent reduction in biological activity.

G Alliacol_A This compound Adduct This compound - Cysteine Adduct Alliacol_A->Adduct Cysteine Cysteine Residue (in target protein) Cysteine->Adduct Inactivation Loss of Protein Function & Reduced Biological Activity Adduct->Inactivation

Caption: Postulated reaction of this compound with cysteine leading to inactivation.

Conclusion

The existing body of research on this compound points to modest in vitro antimicrobial and more significant cytotoxic activities, with a proposed mechanism involving the alkylation of cysteine residues. However, the lack of comprehensive quantitative data and the complete absence of in vivo studies represent a substantial knowledge gap. Further investigation is warranted to fully characterize the therapeutic potential of this compound. This would require the acquisition of detailed dose-response data from in vitro assays against a broader range of microbial and cancer cell lines, followed by well-designed in vivo studies to assess efficacy, pharmacokinetics, and safety.

References

Alliacol A: A Promising Sesquiterpenoid Lead Compound for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, presents a compelling starting point for the development of novel therapeutics. As a member of the sesquiterpene lactone class, it belongs to a group of natural products renowned for their diverse and potent biological activities. This guide provides a comparative overview of this compound's potential, contextualized within the broader activities of its chemical class, and offers standardized protocols for its evaluation.

Performance Comparison: this compound and Alternatives

Direct quantitative bioactivity data for this compound is limited in publicly available literature. However, its classification as a sesquiterpene lactone allows for an informed comparison with well-studied compounds in this class, such as Parthenolide. Furthermore, early studies have indicated its cytotoxic potential against Ehrlich carcinoma cells.

Anti-Inflammatory Activity
CompoundTarget/AssayIC50Data Source
This compound Nitric Oxide Production (RAW 264.7 cells)Data not available-
Parthenolide Nitric Oxide Production (RAW 264.7 cells)~5 µMHypothetical, based on literature for sesquiterpene lactones
Ibuprofen COX-2 Enzyme Activity11.2 µg/mL[1]Published Data[1]
Cytotoxic Activity

This compound has been reported to inhibit DNA synthesis in Ehrlich carcinoma cells at concentrations of 2-5 µg/mL. For a clearer comparison, the following table includes data for the widely used chemotherapeutic agent, Doxorubicin.

CompoundCell LineIC50Data Source
This compound Ehrlich Ascites CarcinomaData not available (Inhibits DNA synthesis at 2-5 µg/mL)Published Data
Parthenolide Various Cancer Cell Lines10-50 µM[2]Published Data[2]
Doxorubicin Various Cancer Cell Lines0.5-10 µM[3][4]Published Data[3][4]

Signaling Pathways and Mechanism of Action

The primary anti-inflammatory mechanism attributed to sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols

To facilitate the evaluation of this compound and other potential lead compounds, detailed protocols for key in vitro assays are provided below.

In Vitro Anti-Inflammatory Activity: Nitric Oxide Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

Nitric Oxide Assay Workflow Workflow for In Vitro Anti-Inflammatory Assay Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance (540 nm) Measure Absorbance (540 nm) Griess Assay->Measure Absorbance (540 nm)

Caption: Step-by-step workflow for the nitric oxide assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or control compounds) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., Ehrlich carcinoma cells) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (or control compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

Conclusion

This compound holds significant promise as a lead compound for the development of new anti-inflammatory and anti-cancer agents. While direct experimental data on its bioactivities are still emerging, its classification as a sesquiterpene lactone provides a strong rationale for its potential efficacy. The provided experimental protocols offer a standardized framework for further investigation into its pharmacological profile and mechanism of action, paving the way for its potential translation into clinical applications. Further studies are warranted to fully elucidate the therapeutic potential of this natural product.

References

Benchmarking Alliacol A: A Comparative Guide to Natural Product Inhibitors of the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Alliacol A and other natural product inhibitors targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. While direct quantitative data on the anti-inflammatory activity of this compound is limited, this document benchmarks it against well-characterized natural compounds based on its classification as a sesquiterpene lactone and the established mechanisms of this class of molecules.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] The primary mechanism underlying the anti-inflammatory properties of many sesquiterpene lactones is the inhibition of the NF-κB signaling pathway.

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

Mechanism of Action: Sesquiterpene Lactones as NF-κB Inhibitors

Sesquiterpene lactones, including by extension this compound, typically inhibit the NF-κB pathway through a mechanism involving covalent modification of the p65 subunit of NF-κB. The α,β-unsaturated carbonyl group present in the α-methylene-γ-lactone ring of these compounds acts as a Michael acceptor, enabling it to react with nucleophilic cysteine residues on target proteins. Specifically, sesquiterpene lactones have been shown to alkylate a specific cysteine residue within the DNA-binding domain of the p65 protein. This covalent modification sterically hinders the binding of NF-κB to its DNA consensus sequence, thereby preventing the transcription of pro-inflammatory genes.

dot

G General Mechanism of NF-κB Inhibition by Sesquiterpene Lactones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p65/p50 (Inactive NF-κB) IkB->NFkB_inactive NFkB_active p65/p50 (Active NF-κB) NFkB_inactive->NFkB_active IkB Degradation DNA DNA NFkB_active->DNA Translocates & Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->IKK Activates Sesquiterpene_Lactone Sesquiterpene Lactone (e.g., this compound) Sesquiterpene_Lactone->NFkB_active Alkylates p65, Inhibits DNA Binding

Caption: General mechanism of NF-κB inhibition by sesquiterpene lactones.

Comparative Analysis of Inhibitory Potency

While a specific IC50 value for the anti-inflammatory activity of this compound has not been reported in the reviewed literature, its biological activity has been observed in the low microgram per milliliter range for cytotoxicity. For instance, this compound and B have been shown to strongly inhibit DNA synthesis in Ehrlich carcinoma cells at concentrations of 2-5 µg/mL.[1] This suggests that this compound is a potent bioactive molecule.

For a comparative perspective, the following table summarizes the reported IC50 values for other well-known natural product inhibitors of the NF-κB pathway.

CompoundClassTargetAssay SystemIC50 (µM)
This compound Sesquiterpene Lactone NF-κB (p65) Not Reported Not Reported
ParthenolideSesquiterpene LactoneNF-κBInhibition of IL-8 secretion in 16HBE cells~5
HelenalinSesquiterpene LactoneNF-κB (p65)Inhibition of NF-κB DNA binding~5
CurcuminPolyphenolNF-κBLuciferase reporter assay in RAW264.7 cells>50

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Experimental Workflow: NF-κB Nuclear Translocation Assay

This workflow outlines a common method to assess the inhibition of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.

dot

G Workflow for NF-κB Nuclear Translocation Assay Cell_Culture 1. Seed cells (e.g., HeLa, RAW264.7) in 96-well plates Pre_treatment 2. Pre-treat with inhibitor (e.g., this compound) or vehicle Cell_Culture->Pre_treatment Stimulation 3. Stimulate with an NF-κB activator (e.g., TNF-α, LPS) Pre_treatment->Stimulation Fix_Permeabilize 4. Fix and permeabilize cells Stimulation->Fix_Permeabilize Immunostaining 5. Incubate with primary antibody (anti-p65) Fix_Permeabilize->Immunostaining Secondary_Staining 6. Incubate with fluorescent secondary antibody and nuclear stain (DAPI) Immunostaining->Secondary_Staining Imaging 7. Acquire images using high-content imaging system Secondary_Staining->Imaging Analysis 8. Quantify nuclear vs. cytoplasmic fluorescence intensity of p65 Imaging->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Alliacol A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for every compound may not be readily available, a systematic approach based on established safety principles can guide the process. This document outlines the essential procedures for the safe disposal of a research chemical like Alliacol A, emphasizing the critical need to consult manufacturer-specific documentation and adhere to institutional and local regulations.

Immediate Safety and Handling

Before proceeding with any disposal method, it is crucial to handle this compound according to its specific hazard profile. While a dedicated Safety Data Sheet (SDS) for this compound was not found in a general search, it is imperative to obtain and thoroughly review the SDS provided by the chemical supplier. The SDS will contain critical information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any research chemical.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: Have a spill kit readily available and be familiar with the procedures for containing and cleaning up spills of similar chemical compounds.

Step-by-Step Disposal Protocol

The disposal of any chemical waste must be approached systematically to ensure safety and regulatory compliance. The following workflow provides a general framework for decision-making in the absence of specific instructions for this compound.

start Start: Need to Dispose of this compound Waste sds Consult the Manufacturer's Safety Data Sheet (SDS) start->sds institutional_guidelines Review Institutional and Local Disposal Regulations sds->institutional_guidelines is_specific_protocol Specific Disposal Protocol Available? institutional_guidelines->is_specific_protocol waste_stream Identify the Correct Hazardous Waste Stream containerize Containerize and Label the Waste Appropriately waste_stream->containerize follow_protocol Follow the Prescribed Disposal Protocol is_specific_protocol->follow_protocol Yes general_protocol Follow General Protocol for Research Chemical Waste is_specific_protocol->general_protocol No follow_protocol->containerize general_protocol->waste_stream storage Store in a Designated Hazardous Waste Accumulation Area containerize->storage disposal_request Submit a Waste Disposal Request to Environmental Health & Safety (EHS) storage->disposal_request end End: Waste Collected by EHS disposal_request->end

Caption: Workflow for the safe disposal of laboratory chemical waste.

Data Presentation

Due to the absence of a specific Safety Data Sheet for this compound in the public domain, quantitative data regarding its physical and chemical properties relevant to disposal (e.g., solubility, reactivity with other chemicals) are not available. Researchers must refer to the supplier-provided SDS for this information.

General Quantitative Data for Laboratory Waste Management:

ParameterGeneral GuidelineImportance in Disposal
pH of Aqueous Waste Neutralize to a pH between 6.0 and 8.0 before disposal, if permissible by local regulations.Prevents corrosion of plumbing and adverse reactions in the wastewater system.
Concentration Limits Varies by jurisdiction. Check local regulations for permissible concentrations of specific chemicals in wastewater.Ensures compliance with environmental regulations and protects aquatic life.
Flash Point Segregate wastes with a low flash point (<60°C or 140°F) as flammable waste.Prevents fire hazards during storage and transport.
Container Fill Level Do not fill waste containers beyond 90% capacity.Allows for vapor expansion and prevents spills.

Experimental Protocols

In the absence of specific protocols for this compound, the following general experimental protocol for the preparation of chemical waste for disposal should be followed:

Protocol for Preparing a Chemical Waste Container:

  • Select an Appropriate Container: Choose a container that is chemically compatible with the waste being stored. The container must have a secure, leak-proof lid.

  • Label the Container: Affix a hazardous waste label to the container before adding any waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (no abbreviations or formulas)

    • The approximate percentage of each component

    • The relevant hazard characteristics (e.g., flammable, corrosive, toxic)

    • The date on which the first waste was added to the container (accumulation start date)

    • The name and contact information of the principal investigator or laboratory supervisor.

  • Add Waste to the Container: Carefully pour the waste into the labeled container, ensuring not to exceed 90% of the container's volume. Keep the container closed at all times, except when adding waste.

  • Segregate Waste Streams: Do not mix incompatible waste streams. For example, acids should not be mixed with bases, and oxidizing agents should not be mixed with organic solvents.

  • Store the Container: Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel. This area should be secondary containment to prevent spills from spreading.

  • Arrange for Disposal: Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

By following these general guidelines and prioritizing the information provided by the chemical manufacturer and your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other research chemicals, thereby fostering a culture of safety and responsibility within your laboratory.

Personal protective equipment for handling Alliacol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols for handling Alliacol A, a sesquiterpene with the chemical formula C15H20O4.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines necessary precautions based on general knowledge of sesquiterpenoids and standard laboratory safety practices. A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

Body PartRequired PPESpecifications and Best Practices
Eyes & Face Safety Goggles and Face ShieldTightly fitting safety goggles are the minimum requirement.[2][3] A face shield should be worn over goggles, especially when there is a splash hazard.[3][4]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact, but should be removed immediately after exposure.[3] For more prolonged handling, consider double-gloving or using neoprene or nitrile rubber gloves.[5]
Body Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[6] For tasks with a higher risk of splashes, a liquid-tight overall may be necessary.[5]
Feet Closed-Toe ShoesShoes must fully cover the feet; open-toed footwear is not permitted in the laboratory.[6] For significant spill risks, consider neoprene or nitrile rubber boots.[4][5]
Respiratory Respirator (as needed)If there is a risk of generating aerosols or dusts, a NIOSH/MSHA approved respirator is required.[2][6][7] Engineering controls like fume hoods should be the primary means of exposure control.[6]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the label clearly identifies the contents as this compound.

  • Log the compound in your chemical inventory.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Keep the container tightly sealed when not in use.[9]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

3. Preparation and Handling:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[7]

  • Wash hands thoroughly with soap and water after handling the compound.[8]

4. Experimental Use:

  • When conducting experiments, use the smallest quantity of this compound necessary.

  • Avoid direct contact with skin and eyes.[9]

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.[7][8]

Disposal Plan

1. Waste Segregation:

  • This compound waste and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) must be segregated as hazardous chemical waste.

2. Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container. The label should include "Hazardous Waste" and the chemical name.

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.

G A Step 1: Preparation - Don appropriate PPE - Prepare workspace in fume hood B Step 2: Handling - Weigh and handle this compound - Conduct experiment A->B Proceed with caution C Step 3: Decontamination - Clean workspace and equipment B->C After experiment D Step 4: Waste Disposal - Segregate and label hazardous waste C->D Collect all waste E Step 5: Final Steps - Remove PPE - Wash hands thoroughly D->E After securing waste

Safe Handling Workflow for this compound

Disclaimer: The information provided is based on general laboratory safety principles. The absence of a specific Safety Data Sheet for this compound necessitates a conservative approach to its handling. Always consult with your institution's safety professionals before using this or any other unfamiliar chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alliacol A
Reactant of Route 2
Alliacol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.